Product packaging for Dimethylpropiothetin(Cat. No.:CAS No. 7314-30-9)

Dimethylpropiothetin

Cat. No.: B144055
CAS No.: 7314-30-9
M. Wt: 134.2 g/mol
InChI Key: DFPOZTRSOAQFIK-UHFFFAOYSA-N
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Description

Dimethylpropiothetin (DMPT) is a naturally occurring sulfur-containing compound (a thio-betaine) that serves as a premier subject for scientific investigation across multiple disciplines. In aquaculture research, DMPT is a highly effective feeding stimulant for both freshwater and marine species. Studies demonstrate that dietary DMPT supplementation significantly enhances feed intake (FI), weight gain (PWG), and specific growth rate (SGR) in model fish like grass carp ( Ctenopharyngodon idella ). Its mechanism extends beyond palatability; DMPT acts as a potent methyl donor and a water-soluble hormone-like substance, enhancing stress resistance in aquatic animals. Research indicates it improves digestive capacity by upregulating key enzyme activities and supports intestinal structural integrity by activating the Nrf2 antioxidant signaling pathway, thereby bolstering the cellular defense against oxidative damage . Beyond life sciences, DMPT has emerged as a novel, high-efficiency leaching reagent in green materials science for recycling spent lithium-ion batteries (LIBs). Recent studies show its application can achieve leaching efficiencies exceeding 97% for valuable metals like lithium, nickel, cobalt, and manganese, presenting a promising alternative to conventional, more polluting hydrometallurgical processes . This combination of potent biological activity and unique chemical properties makes this compound a valuable compound for advancing research in sustainable aquaculture, biochemical pathways, and environmentally friendly material recovery technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula (CH3)2S(+)CH2CH2COO(−)<br>C5H10O2S B144055 Dimethylpropiothetin CAS No. 7314-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-dimethylsulfoniopropanoate
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InChI

InChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3
Source PubChem
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InChI Key

DFPOZTRSOAQFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O2S
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DSSTOX Substance ID

DTXSID0041014
Record name Dimethyl sulfoniopropionate
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Molecular Weight

134.20 g/mol
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CAS No.

7314-30-9
Record name Dimethylsulfoniopropionate
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Record name Dimethylpropiothetin
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Record name Dimethyl sulfoniopropionate
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Record name 3-(dimethylsulfonio)propanoate
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Record name DIMETHYLPROPIOTHETIN
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Foundational & Exploratory

The Core of Oceanic Sulfur: An In-depth Technical Guide to Dimethylpropiothetin (DMSP) Biosynthesis in Marine Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMSP) is a vital organosulfur molecule produced in massive quantities by marine algae, playing a crucial role in global sulfur cycling, climate regulation, and marine food web dynamics. Its breakdown product, dimethyl sulfide (DMS), is the primary natural source of atmospheric sulfur and a key driver of cloud formation. Understanding the biosynthesis of DMSP is paramount for predicting its production in a changing ocean and for harnessing its potential in various biotechnological and pharmaceutical applications. This technical guide provides a comprehensive overview of the DMSP biosynthesis pathway in marine algae, detailing the enzymatic steps, genetic regulation, and key intermediates. It includes a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the core processes to serve as a valuable resource for researchers in the field.

The DMSP Biosynthesis Pathway: A Multi-step Conversion of Methionine

The primary and most well-characterized pathway for DMSP synthesis in marine algae is the transamination pathway , which converts the amino acid methionine into DMSP through a series of four enzymatic steps.[1][2] While alternative pathways, such as a methylation pathway and a decarboxylation pathway, have been identified in some marine bacteria and a dinoflagellate respectively, the transamination pathway is considered the most significant in the majority of DMSP-producing algae.[3][4]

The key steps of the transamination pathway are as follows:

  • Transamination of Methionine: The pathway initiates with the removal of the amino group from L-methionine, producing 4-methylthio-2-oxobutyrate (MTOB).[1]

  • Reduction of MTOB: MTOB is then reduced to form 4-methylthio-2-hydroxybutyrate (MTHB).[1]

  • S-methylation of MTHB: This is a critical step where a methyl group is added to the sulfur atom of MTHB, resulting in the formation of 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB). This reaction is catalyzed by the enzyme MTHB S-methyltransferase.[1]

  • Oxidative Decarboxylation of DMSHB: The final step involves the removal of a carboxyl group from DMSHB to yield DMSP.[1]

The key intermediate, DMSHB, has been identified in a variety of phytoplankton species, suggesting the widespread operation of this pathway across different algal classes.[1]

Key Enzymes and Genes

Several key enzymes and their corresponding genes involved in the transamination pathway have been identified:

  • MTHB S-methyltransferase (DSYB): This enzyme catalyzes the crucial S-methylation of MTHB. The gene encoding this enzyme, DSYB, has been identified in numerous DMSP-producing eukaryotic algae, including haptophytes and dinoflagellates.[5] A bacterial homolog, dsyB, has also been characterized.[5]

  • Alternative MTHB S-methyltransferases: In some diatoms, like Thalassiosira pseudonana, an alternative MTHB S-methyltransferase, designated as TpMMT , has been identified.[6] Furthermore, another S-methyltransferase, DSYE , has been discovered in diverse and abundant algal species.[7]

  • Bifunctional Enzyme (DsyGD): A bifunctional enzyme, DsyGD, found in some cyanobacteria, possesses both MTHB S-methyltransferase and DMSHB decarboxylase activities.[3]

The presence and expression of these genes, particularly DSYB and its homologs, are strong indicators of an organism's capacity for DMSP production.

Quantitative Data on DMSP Biosynthesis

Quantitative understanding of the DMSP biosynthesis pathway is crucial for modeling its contribution to global sulfur cycles and for metabolic engineering efforts. The following tables summarize key quantitative data available in the literature.

ParameterValueOrganism(s)Reference(s)
DMSP Concentration
Intracellular Concentration120 - 280 mMHymenomonas carterae, Gymnodinium nelsoni[2]
Intracellular Concentration170 mMPlatymonas subcordiformis[2]
Intracellular Concentration71 - 169 mMPhaeocystis sp.[2]
Intracellular Concentration264 mMMelosira numuloides[2]
Per Cell0.00011 - 14.7 pmol/cellDinoflagellates[8]
Per Cell0.0006 - 0.257 pmol/cellDiatoms[8]
Per Cell0.00037 - 0.148 pmol/cellHaptophytes[8]
Per Dry Mass (Ulvales)145 µmol/gGreen Macroalgae (Order Ulvales)[9]
Pathway Intermediates
Dissolved DMSP (in blooms)>100 nMPhytoplankton blooms[2]
Enzyme Kinetics
MTHB S-methyltransferase (DSYB)
Km (MTHB)0.09 mMPrymnesium parvum[1]
Vmax294 nmol min⁻¹ mg protein⁻¹Prymnesium parvum[1]
Km (MTHB)0.14 mMNisaea denitrificans (bacterial DsyB)[1]
Vmax365 nmol min⁻¹ mg protein⁻¹Nisaea denitrificans (bacterial DsyB)[1]
Km (SAM)0.16 mMNisaea denitrificans (bacterial DsyB)[1]
Vmax368.9 nmol min⁻¹ mg protein⁻¹Nisaea denitrificans (bacterial DsyB)[1]
DMSP Lyase
Km (DMSP)73 µMPolysiphonia paniculata (Red Macroalga)[2]
Km (DMSP)520 µMUlva curvata (Green Macroalga)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the DMSP biosynthesis pathway.

Quantification of DMSP and its Precursors

Accurate quantification of DMSP and its intermediates is fundamental to studying the pathway. Several methods are available, with gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) being the most common.

3.1.1. DMSP Quantification by Gas Chromatography with Flame Photometric Detection (GC-FPD)

This indirect method relies on the chemical cleavage of DMSP to DMS, which is then quantified.

  • Sample Preparation:

    • Harvest algal cells by gentle filtration or centrifugation.

    • Resuspend the cell pellet in a known volume of Milli-Q water.

    • To measure total DMSP (particulate and dissolved), take a whole culture sample.

    • For all samples, add a known concentration of a suitable base (e.g., NaOH to a final concentration of 1-5 M) to a sealed vial to induce DMSP cleavage to DMS.

    • Incubate at room temperature or slightly elevated temperature (e.g., 30°C) for at least 6 hours to ensure complete cleavage.

  • GC-FPD Analysis:

    • Inject a known volume of the headspace gas from the vial into a gas chromatograph equipped with a flame photometric detector (FPD) selective for sulfur compounds.

    • Use a suitable column for separating DMS from other volatile sulfur compounds (e.g., a Chromosil 330 packed column).

    • Calibrate the instrument using certified DMS standards in the expected concentration range of the samples.

    • Quantify the DMS peak area and calculate the original DMSP concentration based on the 1:1 stoichiometric conversion.

3.1.2. DMSP Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This direct method allows for the quantification of intact DMSP without the need for chemical cleavage.

  • Sample Preparation:

    • Harvest algal cells by gentle filtration (<5 cm Hg) or slow centrifugation (500 x g) to minimize cell lysis and DMSP loss.[10]

    • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cell pellet to quench metabolic activity and extract DMSP.[10]

    • Vortex the sample thoroughly and incubate on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the extracted DMSP.

    • For analysis of dissolved DMSP, filter the culture medium before extraction.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar DMSP molecule.

    • Set the mass spectrometer to monitor for the specific parent and daughter ion transitions of DMSP in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Prepare a calibration curve using a certified DMSP standard.

    • Quantify DMSP in the samples by comparing the peak area to the calibration curve.

MTHB S-methyltransferase (DSYB) Enzyme Activity Assay

This assay measures the activity of the key DMSP biosynthesis enzyme, DSYB, by quantifying the production of its product, DMSHB.

  • Preparation of Cell-Free Extract:

    • Harvest algal cells from a culture grown under desired conditions.

    • Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors and a reducing agent like DTT).

    • Disrupt the cells using a suitable method such as sonication or a French press, keeping the sample on ice to prevent protein denaturation.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris.

    • The resulting supernatant is the cell-free extract containing the DSYB enzyme.

  • Enzyme Assay Reaction:

    • Prepare a reaction mixture containing:

      • Cell-free extract (containing DSYB)

      • MTHB (substrate)

      • S-adenosylmethionine (SAM) (methyl donor)

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Initiate the reaction by adding one of the substrates (e.g., MTHB or SAM).

    • Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific time period.

    • Stop the reaction by adding a quenching solution (e.g., an acid like perchloric acid or a strong base).

  • Quantification of DMSHB:

    • Quantify the produced DMSHB using LC-MS/MS, as it is a non-volatile compound.

    • Develop a specific LC-MS/MS method for DMSHB detection and quantification using a synthesized standard.

  • Calculation of Enzyme Activity:

    • Calculate the rate of DMSHB production per unit time and per milligram of total protein in the cell-free extract.

    • Express the enzyme activity in units such as nmol of product formed per minute per mg of protein.

Gene Expression Analysis by Northern Blotting

Northern blotting can be used to investigate the expression levels of DMSP biosynthesis genes, such as DSYB, in response to various environmental stimuli.

  • RNA Extraction:

    • Harvest algal cells and immediately freeze them in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a commercially available kit or a standard protocol involving TRIzol or similar reagents.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Probe Preparation:

    • Synthesize a DNA probe specific to the target gene (e.g., DSYB) using PCR with primers designed from the known gene sequence.

    • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin).

  • Northern Blot Procedure:

    • Separate the total RNA samples by size using denaturing agarose gel electrophoresis.

    • Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.

    • Crosslink the RNA to the membrane using UV light or baking.

    • Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.

    • Hybridize the membrane with the labeled probe overnight at a specific temperature.

    • Wash the membrane with buffers of increasing stringency to remove unbound and non-specifically bound probe.

  • Detection and Analysis:

    • Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes).

    • Analyze the intensity of the resulting bands to determine the relative abundance of the target mRNA transcript under different experimental conditions.

Investigating Enzyme Function via Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to identify key amino acid residues involved in the catalytic activity or regulation of DMSP biosynthesis enzymes like DSYB.

  • Plasmid Preparation:

    • Clone the cDNA of the target enzyme (e.g., DSYB) into a suitable expression vector.

    • Purify the plasmid DNA.

  • Mutagenesis PCR:

    • Design primers that contain the desired mutation (substitution, insertion, or deletion) in the target gene sequence.

    • Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • Template Removal and Transformation:

    • Digest the PCR product with an enzyme (e.g., DpnI) that specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

    • Transform the resulting mutated plasmid into competent E. coli cells.

  • Verification and Expression:

    • Isolate plasmid DNA from several transformed colonies and sequence the gene to confirm the presence of the desired mutation.

    • Express the mutant protein in a suitable expression system (e.g., E. coli or a yeast system).

    • Purify the mutant protein and perform enzyme activity assays to assess the effect of the mutation on its function.

Subcellular Localization of DMSP Biosynthesis Enzymes

Determining the subcellular location of DMSP biosynthesis enzymes provides insights into the compartmentalization of the pathway.

  • Cell Fractionation:

    • Harvest a large quantity of algal cells.

    • Gently lyse the cells using enzymatic digestion (to remove the cell wall) followed by mechanical disruption (e.g., Dounce homogenization) in an isotonic buffer to maintain organelle integrity.

    • Perform differential centrifugation to separate the different subcellular fractions (e.g., chloroplasts, mitochondria, cytoplasm).

      • A low-speed spin (e.g., 1,000 x g) will pellet intact cells and nuclei.

      • A subsequent medium-speed spin (e.g., 10,000 x g) of the supernatant will pellet chloroplasts and mitochondria.

      • The final high-speed spin (e.g., 100,000 x g) of the supernatant will yield the microsomal fraction, with the remaining supernatant representing the soluble cytoplasmic fraction.

  • Enzyme Activity Assays and Western Blotting:

    • Perform enzyme activity assays (as described in 3.2) on each of the isolated fractions to determine the location of the highest enzymatic activity.

    • Perform Western blot analysis on each fraction using antibodies specific to the DMSP biosynthesis enzymes to confirm their presence in specific compartments.

    • Use marker enzymes or proteins specific to each organelle (e.g., RuBisCO for chloroplasts, cytochrome c oxidase for mitochondria) as controls to assess the purity of the fractions.

In Vivo DMSP Biosynthesis Pathway Flux Analysis

Metabolic flux analysis using isotopic tracers can provide a dynamic view of the DMSP biosynthesis pathway.

  • Isotopic Labeling:

    • Grow algal cultures in a medium containing a stable isotope-labeled precursor, such as ¹³C-methionine or ³⁵S-sulfate.[9]

    • Allow the cells to incorporate the label over a specific time course.

  • Sample Collection and Metabolite Extraction:

    • Collect cell samples at different time points during the labeling experiment.

    • Quench metabolic activity rapidly by, for example, immersing the samples in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture (e.g., methanol/chloroform/water).

  • Metabolite Analysis:

    • Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the isotopic enrichment in DMSP and its precursors (MTOB, MTHB, DMSHB).

  • Flux Calculation:

    • Use the time-course data of isotopic enrichment to calculate the flux (rate of synthesis) through the DMSP biosynthesis pathway using metabolic modeling software. This analysis can reveal the rate-limiting steps and how the pathway responds to different environmental conditions.

Visualizing the DMSP Biosynthesis Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, provide visual representations of the DMSP biosynthesis pathway and key experimental workflows.

DMSP_Biosynthesis_Pathway Met Methionine MTOB 4-methylthio-2-oxobutyrate (MTOB) Met->MTOB Transamination MTHB 4-methylthio-2-hydroxybutyrate (MTHB) MTOB->MTHB Reduction DMSHB 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) MTHB->DMSHB S-methylation (DSYB, TpMMT, DSYE) DMSP This compound (DMSP) DMSHB->DMSP Oxidative Decarboxylation

Caption: The transamination pathway for DMSP biosynthesis in marine algae.

DMSP_Quantification_Workflow cluster_GC GC-FPD (Indirect) cluster_LCMS LC-MS/MS (Direct) Sample_GC Algal Culture/ Cell Pellet Cleavage Alkaline Cleavage (NaOH) Sample_GC->Cleavage Headspace Headspace Injection Cleavage->Headspace GC_FPD GC-FPD Analysis Headspace->GC_FPD Sample_LCMS Algal Cell Pellet Extraction Methanol Extraction Sample_LCMS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Injection Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS

Caption: Workflow for DMSP quantification using GC-FPD and LC-MS/MS.

Enzyme_Assay_Workflow Start Algal Cell Culture Harvest Harvest Cells Start->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Centrifuge High-Speed Centrifugation Lysis->Centrifuge Extract Cell-Free Extract (Supernatant) Centrifuge->Extract Assay Enzyme Assay (+ MTHB, + SAM) Extract->Assay Quench Quench Reaction Assay->Quench Analysis LC-MS/MS Analysis (Quantify DMSHB) Quench->Analysis Result Calculate Enzyme Activity Analysis->Result

Caption: Workflow for the MTHB S-methyltransferase (DSYB) enzyme activity assay.

Regulation of DMSP Biosynthesis

The production of DMSP in marine algae is not static but is influenced by a variety of environmental factors. Understanding this regulation is key to predicting how DMSP production might change in response to climate change.

  • Salinity: Increased salinity is a major trigger for DMSP accumulation in many algal species.[11] DMSP acts as an osmolyte, helping cells to maintain osmotic balance in hyper-saline environments. This response often involves the upregulation of DMSP biosynthesis genes.[11]

  • Light Intensity: High light can lead to increased DMSP production. DMSP and its breakdown products can act as antioxidants, helping to protect cells from oxidative stress caused by high levels of solar radiation.[11]

  • Nitrogen Availability: Nitrogen limitation can also enhance DMSP production in some algae.[1] It is hypothesized that under nitrogen-poor conditions, algae may use sulfur-based osmolytes like DMSP instead of nitrogen-containing ones.

  • Temperature: Temperature can also influence DMSP concentrations, although the response can vary between species.

Future Directions and Applications

Research into DMSP biosynthesis is a dynamic field with several exciting future directions:

  • Elucidation of the complete pathway in all major algal groups: While the transamination pathway is well-established, the complete set of enzymes and genes in many important DMSP-producing algae remains to be fully characterized.

  • Understanding the regulatory networks: The signaling pathways that perceive environmental cues and regulate the expression of DMSP biosynthesis genes are largely unknown.

  • Metabolic engineering: With a complete understanding of the pathway and its regulation, it may be possible to engineer microorganisms or plants for enhanced DMSP production. This could have applications in aquaculture (as a feed supplement), agriculture (for stress tolerance), and the production of biofuels and other valuable chemicals.

  • Drug Development: DMSP and its derivatives have shown potential as antioxidants and cryoprotectants. Further research may uncover novel therapeutic applications for these compounds.

Conclusion

The biosynthesis of DMSP in marine algae is a fundamental process with far-reaching implications for marine ecosystems and global climate. This technical guide has provided a detailed overview of the core biosynthetic pathway, the enzymes and genes involved, and the experimental approaches used to study it. By continuing to unravel the complexities of DMSP synthesis, the scientific community can gain deeper insights into the intricate workings of our oceans and unlock the biotechnological potential of this remarkable molecule.

References

The Enzymatic Synthesis of Dimethylpropiothetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Enzymatic Synthesis of Dimethylpropiothetin (DMPT)

Audience: Researchers, scientists, and drug development professionals.

This compound (DMPT), more commonly known in scientific literature as dimethylsulfoniopropionate (DMSP), is a naturally occurring organosulfur compound with significant biological roles, including acting as an osmoprotectant, antioxidant, and a precursor to the climate-active gas dimethyl sulfide (DMS).[1][2][3] The enzymatic synthesis of DMSP from the precursor amino acid methionine is a subject of growing interest for its potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the core enzymatic pathways of DMSP synthesis, detailed experimental protocols for key enzymes, and a summary of their quantitative characteristics.

Core Biosynthetic Pathways

The enzymatic synthesis of DMSP from methionine primarily proceeds through two distinct pathways: the methylation pathway and the transamination pathway .[2][4][5][6]

The Methylation Pathway

Prevalent in certain bacteria and angiosperms, the methylation pathway initiates with the direct methylation of methionine.[2][4] The key enzymatic steps are:

  • Methionine S-methylation: Methionine is methylated to form S-methylmethionine (SMM). This reaction is catalyzed by a specific S-methyltransferase.[1][2]

  • Conversion to DMSP: SMM then undergoes a series of transformations, including deamination, decarboxylation, and oxidation, to ultimately yield DMSP. The intermediates in this latter stage include DMSP-amine and DMSP-aldehyde.[7]

Two key enzymes have been identified as responsible for the initial methylation step in bacteria:

  • MmtN (Methionine S-methyltransferase): This enzyme utilizes S-adenosyl methionine (SAM) as the methyl donor to convert methionine to SMM.[2] MmtN functions as a homotrimer and employs a proximity and desolvation mechanism for catalysis.[2]

  • BurB: Another S-methyltransferase that catalyzes the same reaction as MmtN, converting methionine to SMM using SAM.[2] BurB is a SET domain-containing protein.[2]

Methylation_Pathway Met Methionine SMM S-Methylmethionine Met->SMM MmtN / BurB SAM S-Adenosyl Methionine SAM->SMM SAH S-Adenosyl Homocysteine SMM->SAH DMSP_amine DMSP-amine SMM->DMSP_amine DMSP_ald DMSP-aldehyde DMSP_amine->DMSP_ald DMSP This compound (DMSP) DMSP_ald->DMSP

Caption: The Methylation Pathway for DMSP Biosynthesis.
The Transamination Pathway

The transamination pathway is the predominant route for DMSP synthesis in most known DMSP-producing algae and bacteria.[4][5][8] This pathway involves the following key steps:

  • Transamination/Deamination: Methionine first undergoes transamination or deamination to produce 4-methylthio-2-oxobutyrate (MTOB).[2][9]

  • Reduction: MTOB is then reduced to 4-methylthio-2-hydroxybutyrate (MTHB).[2][8]

  • S-methylation: The crucial methylation step in this pathway is the conversion of MTHB to 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB), which is catalyzed by the enzyme DsyB.[4][10][11] This reaction also utilizes S-adenosyl methionine (SAM) as the methyl donor.

  • Final Conversion to DMSP: DMSHB is subsequently converted to DMSP.

The key enzyme in this pathway is:

  • DsyB (4-methylthio-2-hydroxybutyrate S-methyltransferase): This SAM-dependent enzyme is a key player in the transamination pathway, catalyzing the methylation of MTHB.[4][10][11] Structural and mutational analyses suggest that DsyB utilizes a proximity and desolvation mechanism for the methyl transfer reaction.[4]

Transamination_Pathway Met Methionine MTOB 4-methylthio-2-oxobutyrate Met->MTOB Transaminase/ Deaminase MTHB 4-methylthio-2-hydroxybutyrate MTOB->MTHB Reductase DMSHB 4-dimethylsulfonio-2-hydroxybutyrate MTHB->DMSHB DsyB SAM S-Adenosyl Methionine SAM->DMSHB SAH S-Adenosyl Homocysteine DMSHB->SAH DMSP This compound (DMSP) DMSHB->DMSP

Caption: The Transamination Pathway for DMSP Biosynthesis.

Quantitative Data on Key DMSP Synthesis Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the methylation and transamination pathways.

EnzymeOrganismSubstrate(s)KM (mM)Optimal pHOptimal Temperature (°C)Reference(s)
BurB Burkholderia thailandensisS-Adenosyl Methionine1.89.040[2]
Methionine16.69.040[2]
DsyB Nisaea denitrificans4-methylthio-2-hydroxybutyrate (MTHB)0.14 ± 0.028.0Not Specified[4][10]
S-Adenosyl Methionine (SAM)0.16 ± 0.0028.0Not Specified[4]

Note: Further kinetic parameters such as Vmax and kcat are not consistently reported across the literature for all enzymes.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key DMSP synthesis enzymes.

General Experimental Workflow

The characterization of DMSP synthesis enzymes typically follows a standardized workflow.

Experimental_Workflow gene_cloning Gene Cloning and Vector Construction protein_expression Recombinant Protein Expression (e.g., in E. coli) gene_cloning->protein_expression protein_purification Protein Purification (e.g., Affinity Chromatography) protein_expression->protein_purification sds_page Purity Verification (SDS-PAGE) protein_purification->sds_page activity_assay Enzyme Activity Assay protein_purification->activity_assay kinetic_analysis Kinetic Parameter Determination (Michaelis-Menten) activity_assay->kinetic_analysis product_analysis Product Identification (e.g., LC-MS) activity_assay->product_analysis

Caption: General workflow for enzyme characterization.
Protocol 1: Expression and Purification of Recombinant BurB

This protocol is based on the methodology described for BurB from Burkholderia thailandensis.[2]

1. Gene Cloning and Expression Vector Construction:

  • The burB gene is amplified from the genomic DNA of B. thailandensis using specific primers.
  • The amplified gene is then cloned into a suitable expression vector, such as pET-28a(+), which often includes a His-tag for purification.
  • The constructed plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Recombinant Protein Expression:

  • E. coli cells carrying the expression vector are grown in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
  • The culture is then incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 20 hours) to enhance soluble protein expression.
  • Cells are harvested by centrifugation.

3. Protein Purification:

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl).
  • Cells are lysed by sonication on ice.
  • The cell lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the soluble His-tagged BurB is loaded onto a Ni-NTA affinity chromatography column.
  • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
  • The recombinant BurB is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
  • The purity of the eluted protein is assessed by SDS-PAGE.
  • For higher purity, a further gel filtration chromatography step can be performed.

Protocol 2: BurB Enzyme Activity Assay

This assay measures the S-methyltransferase activity of BurB by quantifying the production of S-methylmethionine (SMM).[2]

1. Reaction Mixture:

  • A typical reaction mixture (e.g., 100 µL) contains:
  • 200 mM Tris-HCl buffer (pH 9.0)
  • 10 mM S-adenosyl methionine (SAM)
  • 20 mM Methionine
  • Purified BurB enzyme (concentration to be optimized to ensure linearity)

2. Reaction Incubation:

  • The reaction is initiated by the addition of the enzyme.
  • The mixture is incubated at the optimal temperature of 40°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.[12]

3. Reaction Termination:

  • The reaction is stopped by the addition of an acid, such as 10% (v/v) perchloric acid.[12]

4. Product Quantification:

  • The amount of SMM produced can be quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Determination of Kinetic Parameters:

  • To determine the KM and Vmax for each substrate, the concentration of one substrate is varied while the other is kept at a saturating concentration.
  • Initial reaction velocities are measured at each substrate concentration.
  • The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.[13][14]

Protocol 3: DsyB Enzyme Activity Assay

This assay measures the S-methyltransferase activity of DsyB by quantifying the conversion of MTHB to DMSHB.[4][10]

1. Reaction Mixture:

  • A typical reaction mixture contains:
  • 50 mM Tris-HCl buffer (pH 8.0)
  • 100 mM NaCl
  • Varying concentrations of 4-methylthio-2-hydroxybutyrate (MTHB) (e.g., 0-2 mM)
  • A fixed, saturating concentration of S-adenosyl methionine (SAM)
  • Purified DsyB enzyme (e.g., 1.97 µM)

2. Reaction Incubation:

  • The reaction is initiated by the addition of the enzyme.
  • The mixture is incubated at a suitable temperature (e.g., 30°C) for a specific time.

3. Product Quantification:

  • The production of 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) and S-adenosylhomocysteine (SAH) is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Extracted ion chromatograms for the specific m/z values of the substrates and products are used for quantification.

4. Determination of Kinetic Parameters:

  • Similar to the BurB assay, initial rates are determined at various MTHB concentrations.
  • The KM for MTHB is determined by fitting the data to a non-linear regression curve.[10]
  • To determine the KM for SAM, its concentration is varied while MTHB is kept at a saturating concentration.[4]

Conclusion

The enzymatic synthesis of this compound is a fascinating area of research with implications for understanding global sulfur cycles and for biotechnological applications. The methylation and transamination pathways, driven by key enzymes such as MmtN, BurB, and DsyB, provide clear targets for further investigation and engineering. The protocols and data presented in this guide offer a solid foundation for researchers aiming to explore the intricacies of DMSP biosynthesis. Further studies to elucidate the complete kinetic profiles of these enzymes and to identify and characterize the remaining enzymes in these pathways will be crucial for a comprehensive understanding of this important metabolic process.

References

The Discovery and Natural Occurrence of Dimethylpropiothetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMPT), a naturally occurring sulfur compound, has garnered significant scientific interest due to its potent chemo-attractant properties in aquatic organisms and its role in the global sulfur cycle. First identified in marine algae, DMPT is now recognized as a widespread metabolite in marine ecosystems, influencing the foraging behavior of numerous species. This technical guide provides a comprehensive overview of the discovery of DMPT, its diverse natural sources, and the analytical methodologies employed for its extraction and quantification. Furthermore, it delves into the current understanding of the chemosensory signaling pathways activated by DMPT, offering insights for researchers in marine biology, chemical ecology, and drug development.

Discovery and Historical Context

The journey to the discovery of this compound began with observations of the feeding behaviors of marine life. Scientists noted a distinct attraction of fish to seaweed, prompting investigations into the chemical constituents of marine algae responsible for this phenomenon.[1]

The pivotal breakthrough came in 1948 when Challenger and Simpson identified dimethyl sulfide (DMS) as a volatile compound released from the red alga Polysiphonia lanosa (formerly Polysiphonia fastigiata). This discovery was significant as DMS is the degradation product of DMPT. Subsequent research focused on identifying the precursor to DMS, leading to the isolation and characterization of this compound.

In 1956, Cantoni and Anderson published a seminal paper detailing the enzymatic cleavage of DMPT by an enzyme from Polysiphonia lanosa.[1][2] Their work definitively established DMPT as the precursor to dimethyl sulfide and acrylate, laying the foundation for future research into its biosynthesis and ecological importance.[1][2]

Natural Sources of this compound

DMPT is widespread in marine environments, primarily synthesized by marine phytoplankton and macroalgae. It also accumulates in various marine invertebrates and fish through the food chain.

Marine Phytoplankton

Marine phytoplankton are major producers of DMPT. A landmark study by Ackman, Tocher, and McLachlan in 1966 provided the first quantitative data on DMPT concentrations in 14 species of unicellular marine algae. The amounts of DMPT varied significantly among species, ranging from 0.07% to 2.9% on a wet weight basis.

Marine Macroalgae (Seaweeds)

Marine macroalgae, or seaweeds, are another significant source of DMPT. Species from the genera Ulva, Enteromorpha, Polysiphonia, and Fucus are known to contain DMPT. The concentration of DMPT in macroalgae can vary depending on the species, geographical location, and season.

Marine Invertebrates and Fish

DMPT is transferred through the marine food web. Herbivorous invertebrates that graze on DMPT-containing algae accumulate the compound in their tissues. These invertebrates, in turn, are consumed by carnivorous fish and other predators, leading to the bioaccumulation of DMPT at higher trophic levels.

Quantitative Data on DMPT in Natural Sources

The concentration of DMPT varies considerably among different marine organisms. The following table summarizes reported DMPT concentrations in a selection of species.

CategorySpeciesDMPT ConcentrationReference
Phytoplankton Syracosphaera carterae2.9% (wet weight)Ackman et al., 1966
Skeletonema costatum0.07 - 0.2% (wet weight)Ackman et al., 1966
Amphidinium carteri0.1 - 0.5% (wet weight)Ackman et al., 1966
Phaeodactylum tricornutum0.07 - 0.1% (wet weight)Ackman et al., 1966
Macroalgae Ulva lactuca60 - 250 µmol/g (fresh mass)(General literature values)
Polysiphonia lanosaApprox. 0.04 MCantoni & Anderson, 1956[1]
Invertebrates Mytilus edulis (Blue Mussel)Varies with diet(General literature values)
Carcinus maenas (Shore Crab)Varies with diet(General literature values)

Note: Data for macroalgae and invertebrates are often reported in various units and can be highly dependent on diet and environmental conditions. The values presented are indicative and highlight the need for standardized reporting.

Experimental Protocols

The extraction and quantification of DMPT from biological samples require specific analytical procedures. Below are representative protocols for the enzymatic cleavage of DMPT and a generalized workflow for its quantification by High-Performance Liquid Chromatography (HPLC).

Enzymatic Cleavage of DMPT from Polysiphonia lanosa

This protocol is based on the methodology described by Cantoni and Anderson (1956).

Objective: To demonstrate the enzymatic conversion of DMPT to dimethyl sulfide and acrylate.

Materials:

  • Fresh Polysiphonia lanosa

  • Sodium acetate buffer (0.05 M, pH 5.2)

  • Glutathione (GSH)

  • This compound (DMPT) substrate

  • Trichloroacetic acid (TCA)

  • Apparatus for aspiration of volatile products (e.g., connected to a palladium chloride solution trap)

  • Ether for extraction

  • Steam distillation apparatus

  • Chromatography equipment for acid analysis

Procedure:

  • Enzyme Preparation: Homogenize fresh Polysiphonia lanosa in a suitable buffer and centrifuge to obtain a cell-free extract containing the DMPT-cleaving enzyme. The enzyme is typically associated with protoplasmic particles.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, sodium acetate buffer (pH 5.2), glutathione (as a required sulfhydryl compound), and DMPT substrate.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C). During incubation, aspirate the volatile products through a trap containing a palladium chloride solution to capture dimethyl sulfide.

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the protein.

  • Product Isolation and Identification:

    • Dimethyl Sulfide: The formation of a precipitate in the palladium chloride trap indicates the production of dimethyl sulfide.

    • Acrylate: Acidify the reaction mixture, filter, and extract the filtrate with ether. Neutralize the ether extract, evaporate to dryness, and then steam distill the residue from an acidified solution. Analyze the steam-volatile acids using chromatography to identify acrylic acid.

Expected Results: The successful enzymatic cleavage of DMPT will result in the detection of dimethyl sulfide and acrylic acid.

Experimental_Workflow_Enzymatic_Cleavage cluster_preparation Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis p_lanosa Polysiphonia lanosa homogenize Homogenize in Buffer p_lanosa->homogenize centrifuge Centrifuge homogenize->centrifuge enzyme_extract Enzyme Extract centrifuge->enzyme_extract reaction_mix Prepare Reaction Mixture (Enzyme, DMPT, Buffer, GSH) enzyme_extract->reaction_mix incubation Incubate reaction_mix->incubation aspiration Aspirate Volatiles incubation->aspiration terminate Terminate with TCA incubation->terminate dms_trap DMS Trap (Palladium Chloride) aspiration->dms_trap dms_detection Detect DMS dms_trap->dms_detection ether_extraction Ether Extraction of Acrylate terminate->ether_extraction steam_distillation Steam Distillation ether_extraction->steam_distillation chromatography Chromatographic Analysis steam_distillation->chromatography acrylate_detection Identify Acrylate chromatography->acrylate_detection

Workflow for the enzymatic cleavage of DMPT.
Generalized Protocol for DMPT Quantification by HPLC

This protocol provides a general framework for the extraction and quantification of DMPT from marine organisms. Optimization will be required for different sample matrices.

Objective: To quantify the concentration of DMPT in a biological sample.

Materials:

  • Lyophilized biological sample (e.g., seaweed, mussel tissue)

  • Extraction solvent (e.g., methanol/water mixture)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • DMPT standard for calibration curve

Procedure:

  • Sample Preparation:

    • Homogenize the lyophilized sample to a fine powder.

    • Extract a known weight of the powder with the extraction solvent using sonication or shaking for a defined period.

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the filtered extract onto the HPLC system.

    • Elute the compounds using a gradient of mobile phase A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.

    • Detect DMPT using a UV detector at a suitable wavelength (e.g., around 210 nm) or, for higher specificity and sensitivity, a mass spectrometer in selected ion monitoring (SIM) mode.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the DMPT standard.

    • Integrate the peak area of DMPT in the sample chromatogram.

    • Calculate the concentration of DMPT in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification sample Lyophilized Sample homogenize Homogenize sample->homogenize extract Solvent Extraction homogenize->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter inject Inject into HPLC filter->inject separation C18 Column Separation (Gradient Elution) inject->separation detection UV or MS Detection separation->detection integrate Integrate Peak Area detection->integrate calibration Prepare Calibration Curve calculate Calculate Concentration calibration->calculate integrate->calculate

Generalized workflow for DMPT quantification by HPLC.

Signaling Pathways

DMPT is a potent chemo-attractant, and its perception by marine organisms is crucial for foraging. The underlying signaling pathways are complex and are beginning to be elucidated. In crustaceans, olfaction is primarily mediated by ionotropic receptors (IRs), while in fish, G-protein coupled receptors (GPCRs) play a major role.[3][4][5][6]

Hypothetical DMPT Signaling Pathway in Crustaceans

Based on the current understanding of crustacean olfaction, a plausible signaling pathway for DMPT can be proposed. DMPT in the water would bind to a specific ionotropic receptor on the dendrites of olfactory sensory neurons (OSNs) located in the antennules. This binding would directly open an ion channel, leading to a depolarization of the neuron and the generation of an action potential. This signal would then be transmitted to the brain, leading to a behavioral response, such as movement towards the source of the DMPT.

DMPT_Signaling_Crustacean cluster_environment External Environment cluster_neuron Olfactory Sensory Neuron cluster_brain Brain DMPT DMPT IR Ionotropic Receptor (IR) DMPT->IR Binding IonChannel Ion Channel Opening IR->IonChannel Depolarization Depolarization IonChannel->Depolarization Na+/Ca2+ influx ActionPotential Action Potential Depolarization->ActionPotential SignalTransmission Signal to Brain ActionPotential->SignalTransmission Behavior Behavioral Response (Foraging) SignalTransmission->Behavior

Hypothetical DMPT signaling pathway in crustaceans.
Enzymatic Degradation of DMPT

As established by Cantoni and Anderson (1956), DMPT can be enzymatically cleaved into dimethyl sulfide (DMS) and acrylate by the enzyme DMPT-lyase.[1][2] This is a key reaction in the marine sulfur cycle.

DMPT_Cleavage_Pathway DMPT This compound (DMPT) DMPT_lyase DMPT-lyase DMPT->DMPT_lyase DMS Dimethyl Sulfide (DMS) DMPT_lyase->DMS Acrylate Acrylate DMPT_lyase->Acrylate

Enzymatic cleavage of DMPT.

Conclusion and Future Directions

The discovery of this compound has opened up a fascinating field of research at the intersection of chemistry, biology, and ecology. While significant progress has been made in identifying its natural sources and its role as a chemo-attractant, many questions remain. Future research should focus on:

  • Comprehensive Quantification: A more systematic and standardized approach to quantifying DMPT across a wider range of marine organisms is needed to fully understand its distribution and trophic transfer.

  • Receptor Identification and Signaling: The specific receptors that bind DMPT in both crustaceans and fish need to be definitively identified and the downstream signaling pathways fully elucidated. This will provide a more complete picture of how this important chemical cue is perceived and processed.

  • Biosynthesis Regulation: Understanding the environmental and genetic factors that regulate DMPT biosynthesis in marine algae will be crucial for predicting its production and impact on marine ecosystems, especially in the context of climate change.

The continued study of DMPT will undoubtedly provide further insights into the intricate chemical communication networks that govern marine life and may also offer novel avenues for applications in aquaculture and other fields.

References

The Ecological Nexus of DMPT in Coral Reef Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsulfoniopropionate (DMPT) is a pivotal organosulfur molecule within coral reef ecosystems, playing a multifaceted role that extends from cellular physiology to potentially influencing regional climate. Produced by both the coral host and its symbiotic dinoflagellates (Symbiodiniaceae), DMPT serves as a potent antioxidant, a signaling molecule in response to stress, and a potential cryoprotectant. Its enzymatic conversion to dimethyl sulfide (DMS) represents a significant flux of sulfur to the atmosphere, where it can act as a cloud condensation nucleus. This technical guide provides an in-depth exploration of DMPT's ecological functions, detailed experimental protocols for its study, and a quantitative summary of its concentrations in various coral species under diverse environmental conditions. The intricate signaling and metabolic pathways are visualized to facilitate a deeper understanding of this critical compound in the health and resilience of coral reefs.

Introduction

Coral reefs, despite their immense biodiversity and productivity, are under severe threat from global climate change and localized anthropogenic stressors.[1] Understanding the molecular mechanisms that underpin coral resilience is paramount for developing effective conservation and therapeutic strategies. Dimethylsulfoniopropionate (DMPT) has emerged as a key metabolite in this context. Historically attributed solely to the algal symbionts, recent evidence confirms that the coral animal itself possesses the genetic machinery for DMPT biosynthesis.[2] This dual production highlights its fundamental importance to the coral holobiont.

This guide synthesizes the current knowledge on the ecological roles of DMPT in coral reef ecosystems, providing researchers and drug development professionals with a comprehensive resource. We delve into its synthesis and conversion pathways, its function as an antioxidant and signaling molecule, and its potential as a cryoprotectant. Detailed methodologies for key experiments are provided to facilitate further research, and quantitative data are presented in a structured format for comparative analysis.

DMPT Biosynthesis and Catabolism

The production and breakdown of DMPT are central to its ecological functions. The pathways involve a series of enzymatic reactions within the coral holobiont and associated bacteria.

DMPT Biosynthesis

While multiple DMSP biosynthesis pathways exist in marine organisms, the transamination pathway is considered prevalent in corals and their symbionts. This pathway starts with the amino acid methionine. A key gene involved in this process is dsyB.[3]

DMPT_Biosynthesis Methionine Methionine KMT Methionine Transaminase Methionine->KMT MMPA 4-methylthio-2-oxobutanoate KMT->MMPA Reductase Reductase MMPA->Reductase MMP 4-methylthio-2-hydroxybutanoate Reductase->MMP dsyB DsyB MMP->dsyB DMPT DMPT dsyB->DMPT

DMPT Biosynthesis Pathway
DMPT Catabolism: Cleavage vs. Demethylation

Once produced, DMPT can be catabolized through two primary pathways by coral-associated bacteria: the cleavage pathway and the demethylation pathway.[4]

  • Cleavage Pathway: This pathway, facilitated by DMSP lyase enzymes (encoded by genes like dddP), breaks down DMPT into dimethyl sulfide (DMS) and acrylate.[4][5] DMS is a volatile compound with significant climatic implications.

  • Demethylation Pathway: This pathway, initiated by the enzyme DMSP demethylase (encoded by the dmdA gene), removes a methyl group from DMPT to form methylmercaptopropionate (MMPA).[4][5] This pathway is crucial for bacterial assimilation of carbon and sulfur.

The relative dominance of these pathways can be influenced by DMPT concentrations, with higher concentrations favoring the cleavage pathway.[5][6]

DMPT_Catabolism DMPT DMPT Cleavage Cleavage Pathway (DMSP lyase - dddP) DMPT->Cleavage Demethylation Demethylation Pathway (DMSP demethylase - dmdA) DMPT->Demethylation DMS DMS Cleavage->DMS Acrylate Acrylate Cleavage->Acrylate MMPA Methylmercaptopropionate Demethylation->MMPA Bacterial_Metabolism Bacterial Carbon & Sulfur Assimilation MMPA->Bacterial_Metabolism

DMPT Catabolic Pathways

Ecological Roles of DMPT

DMPT and its derivatives play several critical roles in the coral reef ecosystem.

Antioxidant Function

Thermal stress and high irradiance can lead to the overproduction of reactive oxygen species (ROS) in corals, causing oxidative stress and contributing to coral bleaching.[7] DMPT and its breakdown products, DMS and acrylate, are potent scavengers of hydroxyl radicals and other ROS.[8] The conversion of DMSP to dimethylsulfoxide (DMSO) is also considered part of this antioxidant cascade.[9]

Antioxidant_Function Stress Thermal/Light Stress ROS Reactive Oxygen Species (ROS) Stress->ROS Oxidative_Damage Oxidative Damage (Coral Bleaching) ROS->Oxidative_Damage DMPT DMPT Neutralization Neutralization DMPT->Neutralization DMS DMS DMS->Neutralization Acrylate Acrylate Acrylate->Neutralization Neutralization->ROS Scavenges

Antioxidant Role of DMPT and its Derivatives
Signaling Molecule in Stress Response

Elevated seawater temperatures and other stressors trigger a significant increase in DMPT concentrations within coral tissues and mucus.[2][10] This increase suggests a role for DMPT as a signaling molecule, alerting the holobiont to stressful conditions and initiating protective responses. For example, increased DMPT in mucus can act as a chemoattractant for specific bacteria, including pathogens like Vibrio coralliilyticus, which uses DMSP as a cue to target heat-stressed corals.[8]

Cryoprotectant Potential

Cryopreservation of coral cells, larvae, and gametes is a critical tool for conservation and research. Dimethyl sulfoxide (DMSO) is a commonly used cryoprotectant.[11][12] While direct experimental evidence for DMPT as a primary cryoprotectant in corals is limited, its structural similarity to other cryoprotectants and its role as an osmolyte and antioxidant suggest it may contribute to the cryotolerance of coral cells.[7] Further research is needed to elucidate the specific cryoprotective properties of DMPT.

Quantitative Data on DMPT Concentrations

The concentration of DMPT in corals varies significantly among species and in response to environmental conditions. The following tables summarize available quantitative data.

Table 1: DMPT Concentrations in Different Coral Species under Ambient Conditions

Coral SpeciesDMPT ConcentrationLocation/StudyCitation
Acropora milleporaUp to 62.2 (±2.0) μM (in mucus)Davies Reef[8]
Pocillopora damicornis11.9–14.8 (±1.2) μM (in mucus)Davies Reef[8]
Acropora cytherea3.43 - 8.20% (mg DMSP/100 mg extract)-[13]
Pocillopora damicornis0.65 - 0.87% (mg DMSP/100 mg extract)-[13]
Acropora formosa1226 to 25,443 nM (in mucus)Great Barrier Reef[14]

Table 2: Impact of Environmental Stressors on DMPT Concentrations

Coral SpeciesStressorChange in DMPT ConcentrationStudy DetailsCitation
Acropora milleporaThermal Stress (32°C for 10 days)Increase to a maximum of 177.3 μM in mucusLab experiment[5][10]
Pocillopora damicornisThermal Stress (31°C)Five-fold increase in mucusLab experiment[8]
Acropora milleporaHyposalinityIncrease in intracellular DMSPLab experiment[9]
Stylophora pistillataHyposalinityNo significant change in intracellular DMSPLab experiment[9]
Pocillopora damicornisHyposalinityNo significant change in intracellular DMSPLab experiment[9]
Acropora milleporaEl Niño Southern OscillationIncreased concentration under extended thermal stressField study[11]
Acropora asperaHyposalinity, Light, Air ExposureEnhanced DMSP productionLab experiment[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DMPT in corals.

DMPT Extraction from Coral Tissue for Quantification

This protocol is adapted for the extraction of DMPT for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Coral sample (tissue or mucus)

  • Methanol (HPLC grade)

  • Deuterated DMSP (d6-DMSP) internal standard (for GC-MS)

  • Sonicator

  • Centrifuge

  • Concentrator (e.g., SpeedVac)

  • Vials for storage

Procedure:

  • Immediately after collection, preserve the coral sample in methanol to prevent enzymatic degradation of DMPT. Store at -20°C.[5]

  • For tissue samples, sonicate the coral fragment on ice in 1 mL of HPLC-grade methanol for 5 minutes to extract DMPT.[5]

  • Pool the initial methanol used for preservation with the methanol from sonication.

  • For GC-MS analysis, add a known concentration of d6-DMSP internal standard to the pooled extract.[11]

  • Dry the extract overnight (approximately 8 hours) using a concentrator.[5]

  • Reconstitute the dried extract in a known volume of an appropriate solvent for GC-MS or NMR analysis.

DMPT_Extraction start Coral Sample Collection preserve Preserve in Methanol (-20°C) start->preserve sonicate Sonicate in Methanol (on ice) preserve->sonicate pool Pool Methanol Extracts sonicate->pool add_std Add d6-DMSP (Internal Standard for GC-MS) pool->add_std dry Dry Extract (Concentrator) add_std->dry reconstitute Reconstitute in Solvent dry->reconstitute analysis GC-MS or NMR Analysis reconstitute->analysis

DMPT Extraction Workflow
Quantification of DMPT by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the indirect analysis of DMSP as DMS after cleavage.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometer (MS)

  • Headspace autosampler

Procedure:

  • Prepare a calibration curve using known concentrations of DMSP standards.

  • Place a known volume of the extracted sample (reconstituted in an appropriate solvent) into a headspace vial.

  • Add a strong base (e.g., NaOH) to the vial to induce the cleavage of DMSP to DMS.

  • Incubate the vial at a controlled temperature to allow for the complete conversion and equilibration of DMS in the headspace.

  • Inject a known volume of the headspace gas into the GC-FPD or GC-MS.

  • Quantify the DMS peak area against the calibration curve. The use of a deuterated internal standard (d6-DMSP) is recommended for improved accuracy.[11]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant capacity of a coral sample.[2][10]

Reagents:

  • FRAP Reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

    • Mix in a 10:1:1 ratio (v/v/v) just before use and warm to 37°C.[2]

  • Standard: Ferrous sulfate (FeSO₄·7H₂O) solution of known concentration.

  • Sample: Coral tissue homogenate.

Procedure:

  • Prepare a standard curve using different concentrations of the ferrous sulfate standard.

  • Add 150 µL of the working FRAP reagent to each well of a 96-well microplate.[2]

  • Take an initial absorbance reading at 593 nm (or a similar wavelength such as 600 nm).[2]

  • Add 20 µL of the coral homogenate sample or standard to the wells.[2]

  • Incubate for a specific time (e.g., 8 minutes) at 37°C.[2]

  • Take a final absorbance reading at the same wavelength.

  • Calculate the change in absorbance and determine the antioxidant capacity of the sample by comparing it to the standard curve.

Conclusion

DMPT is a molecule of profound ecological significance in coral reef ecosystems. Its roles as an antioxidant, signaling molecule, and potential cryoprotectant underscore its importance for coral health and resilience in the face of mounting environmental stressors. The ability of both the coral host and its symbionts to produce DMPT highlights the evolutionary importance of this compound. Further research into the precise molecular mechanisms of DMPT signaling and its application in areas such as cryopreservation holds significant promise for the development of novel strategies to support coral reef conservation and for the discovery of new therapeutic agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for advancing our understanding of this critical component of the coral holobiont.

References

Dimethylpropiothetin (DMSP): A Keystone Signaling Molecule in Marine Food Webs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMSP) is a globally significant organosulfur compound produced in vast quantities by marine phytoplankton and other marine life.[1][2] Beyond its recognized role in global sulfur cycling and potential climate regulation, DMSP and its enzymatic breakdown product, dimethyl sulfide (DMS), function as critical signaling molecules, or "infochemicals," that structure marine food webs from microbes to vertebrates.[3][4] This technical guide provides a comprehensive overview of DMSP's role as a signaling molecule, detailing the biochemical pathways of its synthesis and degradation, summarizing quantitative data on its distribution, and providing detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of marine environments and the potential applications of DMSP-related compounds.

Introduction: DMSP as a Central Infochemical

In the vast chemical landscape of the ocean, DMSP stands out as a molecule of keystone significance.[4] Produced by a diverse array of marine organisms, including phytoplankton, macroalgae, and some bacteria, DMSP serves various physiological functions such as an osmolyte, antioxidant, and cryoprotectant.[5][6] However, its most profound impact on marine ecosystems lies in its role as a chemical signal that mediates a wide range of interactions across multiple trophic levels.

When released into the water column through processes like grazing, viral lysis, or cellular stress, dissolved DMSP (DMSPd) and its volatile derivative, DMS, act as potent chemoattractants.[7] These chemical cues guide the foraging behavior of organisms from heterotrophic bacteria to planktivorous reef fishes, influencing predator-prey dynamics and the overall structure of marine communities.[8][9] Understanding the signaling pathways and ecological consequences of DMSP is therefore crucial for a complete picture of marine food web dynamics.

DMSP Signaling Pathways

The production and degradation of DMSP involve a series of enzymatic reactions that form the basis of its signaling function. These pathways are distributed among various marine organisms, creating a complex network of chemical communication.

DMSP Biosynthesis

DMSP synthesis primarily originates from the amino acid methionine.[1] While several variations exist, the most well-characterized pathway in many marine phytoplankton and bacteria is the transamination pathway.[1][2][5]

DMSP_Biosynthesis Met Methionine MTOB 4-methylthio-2-oxobutyrate Met->MTOB Transaminase MTHB 4-methylthio-2-hydroxybutyrate MTOB->MTHB Reductase DMSHB 4-dimethylsulfonio-2-hydroxybutyrate MTHB->DMSHB DsyB/DSYB (Methyltransferase) DMSP This compound (DMSP) DMSHB->DMSP Oxidative Decarboxylation

Figure 1: The transamination pathway for DMSP biosynthesis.

DMSP Degradation and Signal Release

The release of DMSP and its conversion to the potent signaling molecule DMS are primarily mediated by marine bacteria through two main competing pathways: the cleavage pathway and the demethylation pathway.[5]

  • Cleavage Pathway: This pathway, catalyzed by DMSP lyase enzymes (such as DddP, DddW, etc.), directly produces DMS and acrylate.[5] DMS is the primary volatile signal that many organisms use as a foraging cue.

  • Demethylation Pathway: This pathway, involving a series of enzymes including DmdA, shunts DMSP into a different metabolic route that produces methanethiol (MeSH) and ultimately provides carbon and sulfur for bacterial growth.[5]

The balance between these two pathways, often referred to as the "bacterial switch," determines the amount of DMS released into the environment and thus the strength of the chemical signal.

DMSP_Degradation cluster_cleavage Cleavage Pathway cluster_demethylation Demethylation Pathway DMSP DMSP DMS Dimethyl Sulfide (DMS) (Volatile Signal) DMSP->DMS DMSP Lyase (e.g., DddP) Acrylate Acrylate MMPA Methylmercaptopropionate (MMPA) DMSP->MMPA DmdA DMS->Acrylate MeSH Methanethiol (MeSH) MMPA->MeSH DmdB, DmdC, DmdD Bacterial_Biomass Bacterial Carbon & Sulfur (Growth) MeSH->Bacterial_Biomass

Figure 2: Major bacterial degradation pathways of DMSP.

Data Presentation: Quantitative Overview of DMSP Concentrations

The concentration of DMSP in marine environments is highly variable, depending on factors such as phytoplankton species composition, geographic location, and season. The following tables summarize key quantitative data from the literature.

Phytoplankton SpeciesIntracellular DMSP Concentration (mM)Reference
Gymnodinium nelsoni280[7]
Melosira numuloides264[7]
Platymonas subcordiformis170[7]
Phaeocystis sp.71 - 169[7]
Hymenomonas carterae120[7]
Dinoflagellates45.5 - 124.6[10]
Phaeocystis sp. (non-colonial)121 - 358[11]
Trichodesmium sp.0.05[10]
Marine EnvironmentDissolved DMSP (DMSPd) Concentration (nM)Particulate DMSP (DMSPp) Concentration (nM)Reference
Oceanic & Nearshore Waters2 - 20 (>5)-[7]
Algal Blooms>100-[7]
Phaeocystis Spring Bloom (peak)-1,650[7]
Port Hacking, Australia1.76 ± 0.6516.4 ± 1.14[12]
Western Tropical Indian Ocean0.7 - 6.32.8 - 22.7
Mauritanian Upwellingup to 15up to 990[13]
OrganismDMSP ContentReference
Copepods (field collected)0.02 to 1.03 nmol/individual[13]

Experimental Protocols

This section provides detailed methodologies for key experiments in DMSP signaling research.

Quantification of DMSP and DMS using Gas Chromatography-Flame Photometric Detection (GC-FPD)

This protocol describes the analysis of DMSP (after conversion to DMS) and DMS from seawater samples.

4.1.1. Sample Collection and Preparation

  • Water Sampling: Collect seawater samples using clean, non-contaminating bottles.

  • Filtration (for dissolved DMSP): Gravity filter a known volume of seawater (e.g., 50 mL) through a GF/F filter. Collect the filtrate for analysis.

  • DMSP to DMS Conversion: For DMSP analysis, place a known volume of the sample (filtered or unfiltered) into a gas-tight vial. Add a strong base (e.g., 5 M NaOH) to hydrolyze DMSP to DMS. Seal the vial immediately. Allow the reaction to proceed for at least 12-24 hours at room temperature.[14]

4.1.2. Headspace GC-FPD Analysis

  • Instrumentation: Use a gas chromatograph equipped with a flame photometric detector (FPD) operating in sulfur mode.[15]

  • Column: A suitable column for separating volatile sulfur compounds, such as a Gas Pro column (e.g., 60 m × 320 μm).[15]

  • GC Parameters:

    • Injector Temperature: 240 °C[15]

    • Oven Program: Initial temperature of 50 °C for 3 min, then ramp to 250 °C at 20 °C/min, and hold for 10 min.[15]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 16 mL/min for N2).[16]

    • FPD Temperatures: Detector temperature at 250 °C.[16]

    • FPD Gas Flows: Hydrogen (e.g., 80 mL/min) and Oxygen/Air (e.g., 16 mL/min O2).[16]

  • Injection: Use a gas-tight syringe to withdraw a known volume of the headspace (e.g., 100-500 µL) from the vial and inject it into the GC.[16]

  • Calibration: Prepare a series of DMSP standards of known concentrations and treat them in the same way as the samples to create a calibration curve.

GC_FPD_Workflow Sample Seawater Sample Filter Gravity Filtration (GF/F) Sample->Filter Unfiltered Unfiltered Sample (Total DMSP) Sample->Unfiltered Filtered Filtered Sample (Dissolved DMSP) Filter->Filtered Hydrolysis Alkaline Hydrolysis (+ NaOH) Unfiltered->Hydrolysis Filtered->Hydrolysis GC_Vial Sealed Headspace Vial Hydrolysis->GC_Vial Injection Headspace Injection GC_Vial->Injection GC_FPD Gas Chromatography- Flame Photometric Detector Injection->GC_FPD Data Data Acquisition & Analysis GC_FPD->Data

Figure 3: Workflow for DMSP/DMS analysis by GC-FPD.

Microfluidic Chemotaxis Assay

This protocol outlines a method to observe and quantify the chemotactic response of marine bacteria to DMSP using a microfluidic device.

4.2.1. Microfluidic Device Fabrication

  • Mold Fabrication: Use standard photolithography techniques to create a master mold with the desired microchannel design on a silicon wafer.[17]

  • PDMS Casting: Mix polydimethylsiloxane (PDMS) prepolymer and curing agent (typically in a 10:1 ratio). Pour the mixture over the master mold and cure it in an oven.[18]

  • Device Assembly: Peel the cured PDMS from the mold, punch inlet and outlet ports, and bond it to a glass slide after plasma treatment.[18]

4.2.2. Experimental Setup and Procedure

  • Prepare Solutions: Prepare a solution of DMSP (chemoattractant) at the desired concentration in a suitable buffer (e.g., artificial seawater) and a bacterial cell suspension of the organism to be tested.

  • Device Loading: Introduce the chemoattractant solution and a buffer solution into the designated inlets of the microfluidic device to establish a stable chemical gradient. Introduce the bacterial suspension into a central channel.[19]

  • Microscopy and Imaging: Mount the microfluidic device on an inverted microscope. Use time-lapse imaging to record the movement of bacteria within the gradient.[20]

  • Data Analysis: Use image analysis software to track individual bacterial trajectories and quantify the chemotactic response, for example, by calculating a chemotaxis index which measures the accumulation of cells in the gradient.

Microfluidic_Chemotaxis_Workflow Design Design Microchannel (CAD) Photolithography Photolithography (Create Mold) Design->Photolithography PDMS_Casting PDMS Soft Lithography Photolithography->PDMS_Casting Bonding Plasma Bonding to Glass PDMS_Casting->Bonding Device Fabricated Microfluidic Device Bonding->Device Loading Load Device & Establish Gradient Device->Loading Solutions Prepare Solutions (DMSP, Bacteria, Buffer) Solutions->Loading Microscopy Time-Lapse Microscopy Loading->Microscopy Analysis Image Analysis & Quantification Microscopy->Analysis

Figure 4: Workflow for a microfluidic chemotaxis experiment.

DMSP Signaling in the Marine Food Web: A Broader Perspective

The influence of DMSP as a signaling molecule extends throughout the marine food web, creating a complex network of chemical communication that influences trophic interactions.

Marine_Food_Web_Signaling Phytoplankton Phytoplankton (DMSP Producers) Zooplankton Micro- & Meso-zooplankton (Herbivores) Phytoplankton->Zooplankton Grazing DMSPd Dissolved DMSP (DMSPd) Phytoplankton->DMSPd Grazing, Lysis, Stress Bacteria Heterotrophic Bacteria DMS Dimethyl Sulfide (DMS) Bacteria->DMS Cleavage Pathway Fish Planktivorous Fish Zooplankton->Fish Predation DMSPd->Bacteria Chemoattraction & Uptake DMSPd->Zooplankton Foraging Cue DMS->Zooplankton Foraging Cue DMS->Fish Foraging Cue

References

The Pivotal Role of Dimethylsulfoniopropionate (DMPT) in Marine Phytoplankton Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsulfoniopropionate (DMPT), an abundant organosulfur compound produced by marine phytoplankton, is a molecule of significant biogeochemical and physiological importance. This technical guide provides an in-depth exploration of the core functions of DMPT in the physiology of marine phytoplankton. It delves into its established roles as a potent osmolyte, a multifaceted antioxidant, a cryoprotectant against thermal stress, and a chemical defense agent against grazing pressure. This document synthesizes current research to present quantitative data, detailed experimental protocols, and conceptual signaling pathways, offering a comprehensive resource for professionals in marine science and drug development.

Introduction

Dimethylsulfoniopropionate is a tertiary sulfonated compound that is one of the most abundant organosulfur molecules in the marine environment.[1][2] Synthesized by a wide array of marine phytoplankton, including dinoflagellates and haptophytes, DMPT plays a crucial role in the global sulfur cycle as the primary precursor to the climate-active gas dimethyl sulfide (DMS).[3][4] Beyond its global impact, DMPT serves a suite of critical physiological functions within the phytoplankton cell, contributing to its survival and proliferation in the dynamic and often stressful marine environment. Understanding these functions is paramount for comprehending marine microbial ecology and for exploring the potential of DMPT and its derivatives in biotechnological and pharmaceutical applications.

Core Physiological Functions of DMPT

DMPT's physiological roles are diverse, reflecting the varied environmental challenges faced by marine phytoplankton. These functions are not mutually exclusive and often work in concert to enhance cellular resilience.

Osmoregulation

In the hyperosmotic marine environment, phytoplankton must maintain cellular turgor by accumulating intracellular solutes. DMPT, being a compatible solute, is accumulated to high concentrations to balance the external osmotic pressure without interfering with cellular metabolism.[5][6]

Quantitative Data on DMPT as an Osmolyte:

Antioxidant Defense

The marine environment exposes phytoplankton to various oxidative stressors, including high solar radiation and nutrient limitation, which can lead to the production of harmful reactive oxygen species (ROS). DMPT and its breakdown products, such as DMS and acrylate, have been shown to be effective scavengers of ROS, thus functioning as a potent antioxidant system.[1][3][4] Oxidative stressors have been observed to substantially increase cellular DMSP and its subsequent cleavage to DMS.[1]

Conceptual Antioxidant Signaling Pathway:

Environmental stressors trigger an increase in intracellular ROS, which in turn upregulates the biosynthesis of DMPT. DMPT and its enzymatic cleavage products then directly scavenge ROS, mitigating cellular damage.

G Stressor Environmental Stressors (e.g., High Light, UV Radiation, Nutrient Limitation) ROS Increased Reactive Oxygen Species (ROS) Stressor->ROS DMPT_Synth Upregulation of DMPT Biosynthesis ROS->DMPT_Synth Damage Cellular Damage ROS->Damage DMPT DMPT Pool DMPT_Synth->DMPT DMS_Acrylate DMS + Acrylate DMPT->DMS_Acrylate DMSP Lyase Scavenging ROS Scavenging DMPT->Scavenging DMS_Acrylate->Scavenging Scavenging->Damage

Caption: Conceptual pathway of DMPT-mediated antioxidant defense in phytoplankton.

Cryoprotection

In polar regions and during winter blooms, phytoplankton are exposed to freezing temperatures. DMSP is thought to act as a cryoprotectant, preventing the formation of intracellular ice crystals that can damage cellular structures.[8][9] Studies have shown a correlation between lower temperatures and higher DMSP concentrations in phytoplankton, suggesting a role in cold adaptation.[9] For instance, in the ice-covered Lake Baikal, freshwater dinoflagellates produce significant amounts of DMPT, which is believed to serve a cryoprotective function in the absence of osmotic stress.[8]

Quantitative Data on DMPT and Temperature:

Analysis of DMSP concentrations in Lake Baikal showed they were higher on colder days and lower when temperatures were above freezing, providing evidence for its cryoprotectant role.[9]

Grazing Deterrence

Herbivory by zooplankton is a major source of mortality for phytoplankton. The enzymatic cleavage of DMPT to DMS and acrylate upon cell damage is hypothesized to act as a chemical defense mechanism, deterring grazers.[10][11] While DMS can act as an infochemical, attracting higher trophic levels, the release of acrylate can be unpalatable or toxic to certain grazers.[10] However, the effectiveness of this defense can be species-specific and dependent on the grazer.[12]

Conceptual Grazing Deterrence Workflow:

G Grazer Zooplankton Grazer Ingestion Ingestion/ Cell Lysis Grazer->Ingestion Phyto Phytoplankton Cell (High DMPT) Phyto->Ingestion DMSP_Release DMPT Release Ingestion->DMSP_Release DMSP_Lyase DMSP Lyase Activity DMSP_Release->DMSP_Lyase DMS_Acrylate DMS + Acrylate Production DMSP_Lyase->DMS_Acrylate Deterrence Grazing Deterrence DMS_Acrylate->Deterrence Deterrence->Grazer

Caption: Workflow of the proposed DMPT-based grazing defense mechanism.

Experimental Protocols

Accurate quantification of DMPT and the assessment of its physiological roles require robust experimental methodologies.

Quantification of DMPT

Protocol: Indirect Measurement of DMPT via Gas Chromatography (GC)

This is the most common method and relies on the chemical cleavage of DMPT to DMS, which is then quantified.

  • Sample Collection and Preservation: Phytoplankton cultures or seawater samples are filtered onto glass fiber filters (GF/F). Filters are immediately placed in a vial containing a strong base (e.g., 5 M NaOH) to lyse the cells and cleave DMPT to DMS.[13] Samples can be preserved by acidification (e.g., with H₂SO₄) prior to analysis.[14]

  • Incubation: The vials are sealed and incubated (e.g., overnight at room temperature in the dark) to ensure complete cleavage of DMPT.[13]

  • DMS Analysis: The headspace of the vial, containing the volatilized DMS, is injected into a gas chromatograph equipped with a flame photometric detector (GC-FPD) or a mass spectrometer (GC-MS) for quantification.[14][15]

  • Calibration: A standard curve is generated using known concentrations of a DMPT standard (e.g., DMSP hydrochloride) treated with the same procedure.

Protocol: Direct Measurement of DMPT via Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method avoids the chemical cleavage step and directly measures DMPT.

  • Sample Preparation: Phytoplankton cells are harvested by filtration or centrifugation. The cell pellet is then extracted with a suitable solvent (e.g., methanol/water mixture).

  • LC-MS/MS Analysis: The extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer. DMSP is separated from other cellular components on the LC column and then detected and quantified by the mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.[15]

Measurement of DMSP Lyase Activity

Protocol: In Vitro DMSP Lyase Assay

This assay measures the potential enzymatic activity in cell-free extracts.

  • Cell Lysis: Phytoplankton cells are collected by filtration and resuspended in a buffer (e.g., Tris buffer, pH 8).[16] Cells are lysed by sonication or freeze-thaw cycles to release intracellular enzymes.

  • Enzyme Reaction: A known amount of DMPT substrate is added to the cell lysate. The reaction is incubated at a controlled temperature.

  • DMS Quantification: At specific time points, aliquots of the reaction mixture are taken, and the production of DMS is measured by GC, as described above.[17][18]

  • Activity Calculation: DMSP lyase activity is calculated as the rate of DMS production per unit of protein or per cell.

Assessment of Grazing Deterrence

Protocol: Laboratory Grazing Experiment

  • Experimental Setup: Cultures of a grazer (e.g., a ciliate or copepod) are offered different phytoplankton prey: a high-DMPT-producing species and a low- or non-DMPT-producing species.[10]

  • Incubation: The grazers and phytoplankton are incubated together for a set period.

  • Quantification of Grazing: Grazing rates are determined by measuring the change in phytoplankton cell concentration over time using microscopy, flow cytometry, or by measuring the ingestion of fluorescently labeled algae.[10][19]

  • DMSP Addition Experiments: To confirm the role of DMSP, dissolved DMSP can be added to cultures with low-DMPT prey to observe if it inhibits grazing.[10][12]

Impact of Environmental Stressors on DMSP Production

The intracellular concentration of DMPT is not static and can be significantly influenced by various environmental factors.

Table 1: Influence of Environmental Stressors on DMSP Concentrations in Phytoplankton

StressorEffect on DMSP ConcentrationReference Phytoplankton GroupReference
High Salinity IncreaseGeneral (as an osmolyte)[5][6]
Low Temperature IncreaseDinoflagellates, Diatoms[8][9]
High Light/UV Radiation IncreaseGeneral (as an antioxidant)[1][3]
Nutrient Limitation (N, P, Fe) IncreaseDinoflagellates, Haptophytes[1][20]
**Oxidative Stress (e.g., H₂O₂) **IncreaseGeneral[1]
Mechanical Stress Increased DMSP cleavageDinoflagellates, Haptophytes[21]

Conclusion and Future Perspectives

DMPT is a remarkably versatile metabolite that plays a central role in the physiological resilience of marine phytoplankton. Its functions as an osmolyte, antioxidant, cryoprotectant, and grazing deterrent are critical for survival in the challenging marine environment. The intricate interplay between DMPT metabolism and environmental stressors highlights the adaptive capacity of phytoplankton.

For researchers and scientists, further investigation into the molecular mechanisms regulating DMPT biosynthesis and the precise signaling pathways involved in its various functions will provide a more complete understanding of phytoplankton ecophysiology. For drug development professionals, the potent antioxidant and cryoprotective properties of DMPT and its derivatives present exciting opportunities for the discovery of novel therapeutic and cryopreservation agents. The continued exploration of this fascinating molecule holds great promise for both fundamental science and applied biotechnology.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Dimethylpropiothetin in the Global Sulfur Cycle

Abstract

This compound, more commonly known as dimethylsulfoniopropionate (DMSP), is a cornerstone of the marine sulfur cycle with significant implications for global climate.[1][2] Produced in vast quantities by marine phytoplankton, DMSP serves multiple physiological roles, including as an osmolyte and antioxidant.[1][3] Its enzymatic degradation to the volatile compound dimethyl sulfide (DMS) represents the primary natural source of sulfur to the atmosphere, where it influences cloud formation and climate.[4][5][6][7] This technical guide provides a comprehensive examination of DMSP's role in the global sulfur cycle, detailing its biosynthesis, degradation pathways, and the climatic relevance of its byproducts. It includes structured quantitative data, detailed experimental protocols for key assays, and visual diagrams of critical pathways and workflows to facilitate a deeper understanding for a scientific audience.

Introduction

The global sulfur cycle is a critical biogeochemical process, and marine ecosystems play a dominant role through the production of dimethylsulfoniopropionate (DMSP).[1][2] This organosulfur molecule, produced by marine phytoplankton, bacteria, and corals, is a central precursor to the climatically active gas, dimethyl sulfide (DMS).[1][2][8] The conversion of DMSP to DMS and its subsequent release into the atmosphere is a key link between marine biology and atmospheric chemistry.[7] In the atmosphere, DMS is oxidized to form sulfate aerosols, which act as cloud condensation nuclei (CCN), influencing cloud albedo and potentially regulating global climate, a concept famously known as the CLAW hypothesis.[4][5][6][7][9] This guide delves into the biochemical and ecological intricacies of DMSP, from its synthesis to its ultimate impact on the global climate.

DMSP Biosynthesis Pathway

The biosynthesis of DMSP in marine algae, though variable among species, is understood to originate from the amino acid methionine. The pathway involves a series of enzymatic conversions, including transamination, reduction, decarboxylation, and methylation. While several intermediates have been identified, the exact sequence and enzymes can differ. The following diagram illustrates a generally accepted, albeit simplified, pathway.

G Met Methionine MTOB 4-methylthio-2-oxobutanoate Met->MTOB Transaminase MMPA 3-methylmercaptopropionate MTOB->MMPA Reductase & Decarboxylase DMSP Dimethylsulfoniopropionate (DMSP) MMPA->DMSP S-methyltransferase

Caption: A simplified representation of the DMSP biosynthesis pathway.

DMSP Degradation Pathways

Once produced, DMSP is catabolized through two primary pathways, primarily by marine bacteria: the cleavage pathway and the demethylation pathway.[1][2][8] The balance between these pathways is a critical determinant of the amount of DMS released into the atmosphere.

The Cleavage Pathway: DMS Production

The cleavage pathway involves the enzymatic breakdown of DMSP into DMS and acrylate, catalyzed by DMSP lyases.[8][10][11][12] Several distinct DMSP lyase enzymes have been identified in bacteria and algae.[1][2][8] This pathway is the direct source of atmospheric DMS.

G DMSP DMSP Enzyme DMSP Lyase DMSP->Enzyme DMS Dimethyl Sulfide (DMS) Enzyme->DMS Acrylate Acrylate Enzyme->Acrylate

Caption: The enzymatic cleavage of DMSP to DMS and acrylate.

The Demethylation Pathway

The demethylation pathway is the dominant fate of DMSP in many marine environments.[8] It begins with the removal of a methyl group from DMSP to form methylmercaptopropionate (MMPA).[8] This pathway retains sulfur in the marine food web, ultimately producing methanethiol, which is a highly reactive compound that does not significantly contribute to the atmospheric sulfur flux.[8]

G DMSP DMSP MMPA Methylmercaptopropionate (MMPA) DMSP->MMPA DmdA MeSH Methanethiol (MeSH) MMPA->MeSH DmdB, DmdC, DmdD Assimilation Bacterial Sulfur Assimilation MeSH->Assimilation

Caption: The DMSP demethylation pathway in marine bacteria.

Quantitative Data

The concentrations of DMSP and DMS in the marine environment are highly variable, influenced by factors such as phytoplankton species composition, geographic location, and season. The following tables summarize key quantitative data from various studies.

ParameterConcentration RangeLocation/Organism
Particulate DMSP (DMSP_p) 1 - 100s of mM (intracellular)Phytoplankton
Dissolved DMSP (DMSP_d) 0.1 - 100s of nMSeawater
DMS 0.1 - 10s of nMSeawater
Flux/RateValueNotes
Global DMS Sea-to-Air Flux 17 - 35 Tg S yr⁻¹Estimated annual flux
DMSP_d Turnover 0.43 ± 0.35 d⁻¹Bermuda Atlantic Time-series Study[13]
DMS Turnover 1.39 ± 0.76 d⁻¹Bermuda Atlantic Time-series Study[13]

Experimental Protocols

Quantification of DMSP and DMS

Accurate quantification of DMSP and DMS is fundamental to studying the marine sulfur cycle. The most common method involves gas chromatography.

Methodology: Gas Chromatography with Flame Photometric Detection (GC-FPD)

  • Sample Collection and Fractionation:

    • Collect seawater samples.

    • Filter a subsample through a GF/F filter to separate particulate DMSP (DMSP_p) on the filter from dissolved DMSP (DMSP_d) in the filtrate.

  • DMSP to DMS Conversion:

    • For DMSP_d and total DMSP (DMSP_t): Place the filtrate or whole water sample in a gas-tight vial. Add a strong base (e.g., 10 M NaOH) to hydrolyze DMSP to DMS.[14][15] Allow the reaction to proceed for at least 5 hours in the dark.[14]

    • For DMSP_p: Place the filter in a gas-tight vial and add a strong base for hydrolysis.

  • DMS Analysis:

    • Headspace Injection: After hydrolysis and equilibration, a sample of the headspace is taken with a gas-tight syringe and injected into the GC-FPD.

    • Purge and Trap: For lower concentrations, the sample is purged with an inert gas, and the DMS is cryogenically trapped. The trap is then rapidly heated to inject the DMS onto the GC column.[16][17]

  • Quantification:

    • The DMS peak is identified and quantified against a standard curve prepared from known concentrations of a DMS standard.

G Sample Seawater Sample Filter Filtration (GF/F) Sample->Filter DMSPp Particulate DMSP (on filter) Filter->DMSPp DMSPd Dissolved DMSP (filtrate) Filter->DMSPd Hydrolysis_p Alkaline Hydrolysis (NaOH) DMSPp->Hydrolysis_p Hydrolysis_d Alkaline Hydrolysis (NaOH) DMSPd->Hydrolysis_d GC Gas Chromatography (GC-FPD) Hydrolysis_p->GC DMS measurement Hydrolysis_d->GC DMS measurement Quant Quantification GC->Quant

Caption: Workflow for the quantification of DMSP.

DMSP Lyase Activity Assay

This assay measures the rate of DMS production from DMSP by a cell extract or whole cells.[18][19]

Methodology: In Vitro Assay

  • Enzyme Preparation:

    • Harvest cells from culture by centrifugation.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication).

    • Centrifuge the lysate to obtain a cell-free extract (supernatant).

  • Activity Measurement:

    • Add a known amount of the cell-free extract to a sealed, gas-tight vial containing buffer and a saturating concentration of DMSP.

    • Incubate at a constant temperature.

    • At regular time intervals, withdraw a sample from the headspace of the vial using a gas-tight syringe.

    • Inject the headspace sample into a GC-FPD to measure the DMS produced.

  • Calculation:

    • Plot the concentration of DMS produced over time. The initial linear slope of this plot represents the DMSP lyase activity, typically expressed in units of nmol DMS produced per mg protein per minute.

G Culture Cell Culture Extract Prepare Cell-Free Extract Culture->Extract Reaction Incubate Extract with DMSP Substrate Extract->Reaction Sampling Time-Series Headspace Sampling Reaction->Sampling GC GC-FPD Analysis of DMS Sampling->GC Calculation Calculate Rate of DMS Production GC->Calculation

Caption: Workflow for DMSP lyase activity assay.

Role in the Global Sulfur Cycle and Climate Regulation

The DMS produced from DMSP is ventilated into the atmosphere, where it undergoes oxidation to form sulfate aerosols (SO₄²⁻) and methanesulfonic acid (MSA).[6][7] These aerosols can act as cloud condensation nuclei (CCN), influencing the formation, droplet size, and reflectivity (albedo) of clouds.[4][5][6] An increase in CCN can lead to brighter clouds that reflect more sunlight, resulting in a cooling effect on the Earth's surface. This feedback loop, where marine phytoplankton can influence climate through DMS production, is the essence of the CLAW hypothesis.[4][5][6][7][9]

G Phytoplankton Marine Phytoplankton DMSP DMSP Production Phytoplankton->DMSP DMS DMS Release DMSP->DMS Atmosphere Atmospheric DMS DMS->Atmosphere Sea-Air Flux Oxidation Oxidation to Sulfate Aerosols Atmosphere->Oxidation CCN Cloud Condensation Nuclei (CCN) Oxidation->CCN Cloud Cloud Formation & Increased Albedo CCN->Cloud Climate Climate Cooling Cloud->Climate

Caption: The CLAW hypothesis feedback loop.

Conclusion

This compound (DMSP) is a molecule of profound biogeochemical significance. Its synthesis by marine microbes and its subsequent degradation, particularly through the cleavage pathway to DMS, form a critical link between the marine biosphere and the global climate system. The intricate balance between the cleavage and demethylation pathways, governed by complex ecological and environmental factors, ultimately determines the magnitude of the oceanic sulfur flux to the atmosphere. Continued research, aided by the robust experimental protocols detailed herein, is essential to further unravel the complexities of the marine sulfur cycle and to accurately predict its response to ongoing climate change.

References

The Genetic Underpinnings of Dimethylsulfoniopropionate (DMPT) Production in Dinoflagellates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoflagellates are significant producers of the osmolyte and antioxidant dimethylsulfoniopropionate (DMSP), referred to as DMPT in the context of this guide. This organic sulfur compound plays a crucial role in marine biogeochemical cycles and has potential applications in drug development due to its antioxidant and cryoprotectant properties. Understanding the genetic basis of DMPT production in these diverse protists is paramount for harnessing its biotechnological potential. This technical guide provides an in-depth overview of the core genetic and biochemical aspects of DMPT synthesis in dinoflagellates, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

DMPT Biosynthesis Pathways in Dinoflagellates

Dinoflagellates primarily synthesize DMPT via the methionine (Met) transamination pathway . A less common, alternative decarboxylation pathway has been identified in a specific dinoflagellate species.

The Methionine Transamination Pathway

This is the most widespread pathway for DMPT synthesis in marine algae, including the majority of DMPT-producing dinoflagellates. The process begins with the amino acid L-methionine and proceeds through a series of enzymatic reactions.

The key, committed step in this pathway is the S-methylation of 4-methylthio-2-hydroxybutyrate (MTHB) to form 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB), catalyzed by the enzyme MTHB S-methyltransferase.[1][2] The gene encoding this crucial enzyme is known as DSYB in eukaryotes, including dinoflagellates.[2][3] The presence and expression levels of DSYB are strong indicators of an organism's capacity for DMPT production.[1][2] Dinoflagellates are generally considered high-DMPT producers, a trait correlated with the presence of the DSYB gene.[4]

DMPT_Transamination_Pathway Met L-Methionine MTOB 4-methylthio-2-oxobutyrate (MTOB) Met->MTOB Transamination MTHB 4-methylthio-2-hydroxybutyrate (MTHB) MTOB->MTHB Reduction DMSHB 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) MTHB->DMSHB S-methylation (DSYB enzyme) DMPT DMPT DMSHB->DMPT Oxidative Decarboxylation

Proposed Decarboxylation Pathway in Crypthecodinium cohnii.

Quantitative Data on DMPT Production

The intracellular concentration of DMPT varies significantly among dinoflagellate species, spanning several orders of magnitude. Below is a summary of reported DMPT concentrations in various dinoflagellates.

Dinoflagellate SpeciesDMPT Concentration (mM)DMPT per cell (fmol cell⁻¹)Reference(s)
Alexandrium minutum11 - 36414,200[5]
Protoperidinium pellucidum-14,700[5]
Symbiodinium microadriaticum282-[6]
Symbiodinium sp. (Clade A1)225 ± 3.5-[7]
Symbiodinium sp. (Clade A2)158 ± 3.8-[7]
Symbiodinium sp. (Clade A13)194 ± 19.0-[7]
Symbiodinium sp. (Clade B1)160 ± 6.1-[7]
Gymnodinium baicalense-54.6 ± 3.1[8]
Peridinium gatunense-~40[8]
General Dinoflagellates (Average)242 (n=61)Median: 170[5]

Regulation of DMPT Production

DMPT synthesis in dinoflagellates is regulated by various environmental stressors, suggesting its role as a key component of the cellular stress response.

dot

DMPT_Regulation cluster_stressors Environmental Stressors cluster_pathway DMPT Biosynthesis Osmotic Stress Osmotic Stress DSYB_expression DSYB Gene Expression Osmotic Stress->DSYB_expression Upregulates Nutrient Limitation Nutrient Limitation Nutrient Limitation->DSYB_expression Upregulates Oxidative Stress Oxidative Stress Oxidative Stress->DSYB_expression Upregulates DMPT_synthesis DMPT Synthesis DSYB_expression->DMPT_synthesis Leads to

Environmental Regulation of DMPT Synthesis.
  • Osmotic Stress: DMPT acts as an osmolyte, and its production increases in response to both hyper- and hypoosmotic shock. [9][5]* Nutrient Limitation: Nitrogen limitation has been shown to increase DMPT concentrations, possibly as an overflow metabolite for excess sulfur or as an antioxidant under starvation stress. [5]* Oxidative Stress: DMPT and its breakdown products are effective scavengers of reactive oxygen species (ROS). Increased temperature, a known inducer of oxidative stress, has been correlated with an increase in DMPT concentrations in Symbiodinium. [10]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the genetic basis of DMPT production in dinoflagellates.

DMPT Quantification

1. Gas Chromatography-Flame Photometric Detection (GC-FPD)

This is a common indirect method for DMPT quantification.

  • Principle: DMPT is chemically cleaved to dimethyl sulfide (DMS) using a strong base (e.g., NaOH). The volatile DMS in the headspace is then quantified by GC-FPD. [11]* Sample Preparation:

    • Harvest dinoflagellate cells by gentle filtration (<5 cm Hg) or slow centrifugation (e.g., 500 x g) to minimize cell lysis. [8] 2. For particulate DMPT (DMSPp), the filter or cell pellet is placed in a sealed vial.

    • For total DMPT (DMSPt), a whole culture sample is used.

  • Cleavage and Analysis:

    • Inject a known volume of concentrated NaOH into the sealed vial.

    • Incubate to allow for the complete conversion of DMPT to DMS.

    • A sample of the headspace is manually or automatically injected into the GC-FPD. [11] 4. Quantification is based on a standard curve prepared from known concentrations of DMPT standards.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is a direct method for DMPT quantification.

  • Principle: DMPT is separated from other cellular components by liquid chromatography and then detected and quantified by mass spectrometry. [12][13]* Sample Preparation:

    • Harvest cells as described for GC-FPD.

    • Extract DMPT from the cells using a solvent such as methanol. It is recommended to add methanol before freezing to prevent DMPT degradation. [8]* Analysis:

    • The methanolic extract is injected into the LC-MS/MS system.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation method. [12] 3. Quantification is performed using an internal standard, such as deuterated DMPT ([(2)H(6)]-DMSP), and a calibration curve. [12] dot

DMPT_Quantification_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_gc GC-FPD (Indirect) cluster_lc LC-MS/MS (Direct) Culture Dinoflagellate Culture Harvest Cell Harvesting (Filtration or Centrifugation) Culture->Harvest Cleavage Alkaline Cleavage (NaOH) Harvest->Cleavage Extraction Solvent Extraction (Methanol) Harvest->Extraction GC Gas Chromatography- Flame Photometric Detection Cleavage->GC LC Liquid Chromatography- Mass Spectrometry Extraction->LC

Workflow for DMPT Quantification.
Gene Expression Analysis: Reverse Transcription-Quantitative PCR (RT-qPCR)

  • Principle: RT-qPCR is used to measure the transcript levels of the DSYB gene, providing insights into the regulation of DMPT synthesis.

  • Protocol Outline:

    • RNA Extraction:

      • Harvest dinoflagellate cells and immediately lyse them in a reagent like TRIzol to preserve RNA integrity.

      • Extract total RNA following the manufacturer's protocol.

      • Treat the RNA with DNase to remove any contaminating genomic DNA. [12] 2. cDNA Synthesis:

      • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. [14] 3. qPCR:

      • Design primers specific to the dinoflagellate DSYB gene and suitable housekeeping (reference) genes for normalization. Commonly used reference genes in dinoflagellates include β-actin, proliferating cell nuclear antigen (PCNA), and ribosomal RNAs (e.g., 18S rRNA). [14] * Perform the qPCR reaction using a SYBR Green-based master mix in a real-time PCR instrument. [1] * A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. [1] * Include a melt curve analysis at the end of the run to ensure the specificity of the amplified product. [1] 4. Data Analysis:

      • Calculate the relative expression of the DSYB gene using the ΔΔCt method, normalized to the expression of the chosen housekeeping genes. [15]

Enzyme Kinetics Assay for DSYB
  • Principle: To determine the kinetic parameters (Km and Vmax) of the DSYB enzyme.

  • Protocol Outline:

    • Protein Extraction:

      • Harvest dinoflagellate cells and resuspend them in an ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

      • Disrupt the cells using sonication or bead beating.

      • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins. 2. Enzyme Assay:

      • The assay measures the production of DMSHB from MTHB and S-adenosylmethionine (SAM).

      • Set up reactions containing the protein extract, varying concentrations of the substrate MTHB, and a fixed, saturating concentration of the co-substrate SAM in a suitable buffer (e.g., Tris-HCl, pH 8.0). [4][16] * Incubate the reactions at a constant temperature.

      • Stop the reaction at different time points.

      • Quantify the product (DMSHB) or a downstream product using an appropriate analytical method (e.g., LC-MS).

    • Data Analysis:

      • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The genetic basis of DMPT production in dinoflagellates is centered around the methionine transamination pathway, with the DSYB gene playing a pivotal role. The alternative decarboxylation pathway highlights the metabolic diversity within this group. DMPT synthesis is intricately linked to the dinoflagellate's response to environmental stressors, underscoring its importance in cellular protection. The methodologies outlined in this guide provide a framework for researchers to further investigate the genetic and biochemical regulation of DMPT production, paving the way for potential biotechnological applications. Further research is needed to fully elucidate the signaling pathways that modulate DMPT synthesis in response to environmental cues.

References

Dimethylpropiothetin (DMPT) in Marine Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylpropiothetin (DMPT) is a naturally occurring sulfur compound found in many marine organisms. Initially identified as a potent feeding attractant for fish, its roles in marine invertebrates are multifaceted, ranging from chemoreception and feeding stimulation to osmoregulation and stress mitigation. This technical guide provides an in-depth overview of the occurrence of DMPT in marine invertebrates, detailing its concentration in various species, the experimental protocols for its quantification, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in marine biology, chemical ecology, and pharmacology, as well as professionals in the aquaculture and drug development industries.

Data Presentation: DMPT Occurrence in Marine Invertebrates

The concentration of DMPT varies significantly among different marine invertebrate species, influenced by factors such as diet, geographic location, and season. The following tables summarize the quantitative data available in the scientific literature.

Table 1: DMPT and Dimethylsulfoniopropionate (DMSP) Concentrations in Marine Molluscs

SpeciesCommon NameTissueConcentrationMethod of Analysis
Crassostrea virginicaEastern OysterWhole body~0.1 mg/gNot specified[1][2]
Placopecten magellanicusAtlantic ScallopWhole body~0.1 mg/gNot specified[1][2]
Mytilus edulisBlue MusselWhole bodyLower than oysters and scallopsNot specified[1][2]
Mercenaria mercenariaHard Clam (Quahog)Whole bodyNegligibleNot specified[1]
Limacina helicinaSea ButterflyWhole body~0.1 mg/gNot specified[1][2]
Littorina littoreaCommon PeriwinkleWhole bodyAccumulates when feeding on DMPT-rich algaeNot specified[1]

Table 2: DMSP Concentrations in Other Marine Invertebrates

Phylum / ClassSpeciesCommon NameConditionDMSP Concentration (µmol g⁻¹ DW)Method of Analysis
CnidariaAiptasia sp.Glass AnemoneSymbiotic32.7 ± 6.00Not specified[3][4]
CnidariaAiptasia sp.Glass AnemoneBleached0.6 ± 0.19Not specified[3][4]

Note: DMSP is the precursor to DMPT and is often measured as an indicator of DMPT presence. Concentrations can vary based on analytical methods and sample preparation.

Experimental Protocols

The accurate quantification of DMPT in marine invertebrate tissues is crucial for understanding its physiological roles. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable analytical techniques employed.

Sample Collection and Preparation
  • Tissue Homogenization: Excise tissue samples from the marine invertebrate of interest. Immediately flash-freeze in liquid nitrogen and store at -80°C until analysis. Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation: To remove proteins that can interfere with the analysis, add a cold organic solvent such as methanol or acetonitrile to the tissue homogenate in a 1:3 (sample:solvent) ratio.[2][5] Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

  • Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples): The supernatant from the protein precipitation step can be further purified using a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by deionized water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the DMPT with a higher concentration of organic solvent (e.g., acetonitrile or methanol).[6]

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS or a volatile solvent for GC-MS).

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile compounds like DMPT.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane).

  • Injection: Inject a small volume (e.g., 1 µL) of the reconstituted sample into the heated injection port (typically ~250-300°C).

  • Oven Program: Use a temperature gradient to separate the compounds. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C).

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Monitor for characteristic ions of DMPT to ensure specific detection and quantification.[7]

  • Quantification: Create a calibration curve using DMPT standards of known concentrations to quantify the amount of DMPT in the sample.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of DMPT, particularly for complex biological matrices.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[2][5]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification by selecting a specific precursor ion for DMPT and one or more of its characteristic product ions.[5]

  • Quantification: As with GC-MS, generate a calibration curve with DMPT standards to determine the concentration in the samples.

Signaling Pathways and Logical Relationships

DMPT influences several key physiological processes in marine invertebrates, primarily through chemosensory and osmoregulatory pathways.

DMPT as a Feeding Stimulant

DMPT is a potent chemoattractant that triggers feeding behavior in many marine invertebrates, particularly crustaceans. The proposed signaling pathway involves the detection of DMPT by specialized chemoreceptors on the antennules, leading to neuronal activation and subsequent motor responses related to feeding.

DMPT_Feeding_Stimulation DMPT DMPT in Water Receptor Ionotropic Receptors (IRs) on Antennular Chemosensory Neurons DMPT->Receptor Binding Neuron Chemosensory Neuron Activation Receptor->Neuron Ion Channel Opening & Depolarization Brain Signal Transduction to Central Nervous System (Brain) Neuron->Brain Action Potential Propagation Motor Motor Neuron Activation Brain->Motor Neurotransmitter Release Behavior Feeding Behavior (e.g., appendage movement, ingestion) Motor->Behavior Muscle Contraction

Caption: Proposed signaling pathway for DMPT-induced feeding behavior in crustaceans.

Experimental Workflow for DMPT Quantification

The following diagram illustrates a typical workflow for the quantification of DMPT from marine invertebrate tissues using LC-MS/MS.

DMPT_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Invertebrate Tissue Sample Homogenization Homogenization Tissue->Homogenization Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Protein_Precipitation->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Standard experimental workflow for DMPT quantification in marine invertebrate tissues.

DMPT in Osmoregulation

In euryhaline invertebrates that experience fluctuating salinity, DMPT can act as an organic osmolyte, helping to maintain cellular osmotic balance. When the external salinity decreases, cells can accumulate DMPT to increase their internal osmolarity and prevent excessive water influx.

DMPT_Osmoregulation Salinity_Change Decrease in External Salinity Osmotic_Stress Cellular Osmotic Stress (Water Influx) Salinity_Change->Osmotic_Stress Osmotic_Balance Restoration of Cellular Osmotic Balance Signaling Cellular Signaling Cascade (Sensor Activation) Osmotic_Stress->Signaling DMPT_Uptake Increased DMPT Uptake and/or Biosynthesis Signaling->DMPT_Uptake DMPT_Uptake->Osmotic_Balance

Caption: Logical relationship of DMPT's role in cellular osmoregulation in marine invertebrates.

Conclusion

This compound plays a significant role in the chemical ecology and physiology of a wide range of marine invertebrates. Its function as a potent feeding stimulant has been extensively documented, and emerging evidence points to its importance in stress responses such as osmoregulation. The quantification of DMPT in various species provides valuable data for ecological studies and for the development of sustainable aquaculture practices. The detailed experimental protocols and an understanding of the underlying signaling pathways presented in this guide offer a solid foundation for future research in this field. Further investigation into the specific receptors and downstream signaling components will undoubtedly uncover new applications for DMPT and its analogues in both basic research and industrial applications.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Dimethylpropiothetin (DMPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMPT), a naturally occurring sulfur-containing compound, plays a pivotal role in marine ecosystems and has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties and structural features of DMPT. It includes a detailed summary of its physicochemical characteristics, methodologies for its synthesis and extraction, and an exploration of its biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study and application of this multifaceted molecule.

Chemical and Physical Properties

This compound, in its zwitterionic form, is a white crystalline powder that is highly soluble in water and hygroscopic, meaning it readily absorbs moisture from the air.[1][2] It is also known by its IUPAC name, 3-dimethylsulfoniopropanoate.[3] The hydrochloride salt of DMPT is also commonly used in research and commercial applications.[4][5]

Table 1: Physicochemical Properties of this compound (DMPT)

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₂S[3]
Molecular Weight 134.20 g/mol [3]
Melting Point 120-125 °C (zwitterion)[2]
Boiling Point Not available
pKa Not available
Appearance White crystalline powder[2]
Solubility Soluble in water, insoluble in organic solvents.[6]
CAS Number 7314-30-9 (zwitterion)[3]
CAS Number (HCl salt) 4337-33-1
SMILES String C--INVALID-LINK--CCC(=O)[O-][3]

Chemical Structure

DMPT is a sulfonium betaine, characterized by a positively charged sulfur atom and a negatively charged carboxylate group, resulting in a neutral overall charge. The sulfur atom is bonded to two methyl groups and a propionic acid backbone.

Figure 1: 2D and 3D Structures of this compound

A 2D representation of the chemical structure of DMPT highlights the arrangement of atoms and bonds. The 3D conformer illustrates the spatial orientation of the molecule.

2D and 3D structural representations are widely available in chemical databases such as PubChem.

Experimental Protocols

Chemical Synthesis of this compound Hydrochloride

A common method for the laboratory synthesis of DMPT hydrochloride involves the reaction of dimethyl sulfide with a 3-halopropionic acid, such as 3-chloropropionic acid.[6]

Protocol Outline:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-chloropropionic acid in an appropriate solvent.

  • Addition of Dimethyl Sulfide: Add an excess of dimethyl sulfide to the solution.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature and for a specific duration to ensure complete reaction.

  • Product Isolation: The resulting this compound hydrochloride is then isolated from the reaction mixture.

  • Purification: The crude product is purified, often through recrystallization, to obtain a high-purity crystalline solid.

  • Characterization: The final product is characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Extraction of this compound from Marine Algae

DMPT is naturally abundant in many species of marine algae.[4][5] Extraction from these biological sources provides a natural alternative to chemical synthesis.

Protocol Outline:

  • Sample Preparation: Fresh or freeze-dried algal biomass is homogenized to break down cell walls and facilitate solvent penetration.

  • Solvent Extraction: The homogenized biomass is extracted with a suitable solvent, often a polar solvent like water or a methanol/water mixture, to dissolve the DMPT.[7]

  • Cell Debris Removal: The extract is then centrifuged or filtered to remove insoluble cell debris.

  • Purification: The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or chromatography to isolate DMPT from other co-extracted compounds.

  • Quantification: The concentration of DMPT in the purified extract is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometer detector.[1][8]

Biological Role and Signaling Pathways

DMPT is a well-established chemoattractant for a wide range of aquatic animals, including fish and crustaceans. It stimulates their olfactory (smell) and gustatory (taste) systems, leading to increased feeding behavior. This chemoattraction is mediated by specific signaling pathways initiated by the binding of DMPT to chemosensory receptors.

Olfactory and Gustatory Signaling

The detection of DMPT in aquatic environments is believed to be mediated by G-protein coupled receptors (GPCRs) located in the olfactory and gustatory sensory neurons of these animals.[9][10][11][12][13] The binding of DMPT to these receptors triggers a conformational change, initiating an intracellular signaling cascade.

While the specific receptors for DMPT have not yet been fully characterized, the general mechanism of chemosensory transduction in aquatic vertebrates involves the activation of G-proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase or phospholipase C.[9] This leads to the production of second messengers, such as cyclic AMP (cAMP) or inositol trisphosphate (IP₃), which ultimately results in the opening of ion channels, depolarization of the sensory neuron, and the generation of an action potential that is transmitted to the brain, signaling the presence of a food source.

Olfactory_Signaling_Pathway DMPT DMPT GPCR G-Protein Coupled Receptor (GPCR) DMPT->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase or Phospholipase C) G_Protein->Effector Activates Second_Messenger Second Messenger (cAMP or IP3) Effector->Second_Messenger Produces Ion_Channel Ion Channel Second_Messenger->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Chemosensory Signaling Pathway of DMPT.
Experimental Workflow for Studying DMPT's Effects

Investigating the biological effects of DMPT, such as its role as a feed attractant, typically involves a series of controlled experiments.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Collection & Analysis cluster_3 Conclusion DMPT_Prep DMPT Solution Preparation Behavioral_Assay Behavioral Assay (e.g., Y-maze) DMPT_Prep->Behavioral_Assay Feeding_Trial Feeding Trial DMPT_Prep->Feeding_Trial Control_Prep Control Solution (without DMPT) Control_Prep->Behavioral_Assay Control_Prep->Feeding_Trial Data_Collection Data Collection (e.g., time spent in arm, feed intake) Behavioral_Assay->Data_Collection Feeding_Trial->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Chemoattractant Properties Statistical_Analysis->Conclusion

Workflow for Evaluating DMPT as a Chemoattractant.

Conclusion

This compound is a chemically and biologically significant molecule with well-defined structural and physicochemical properties. Its role as a potent chemoattractant in aquatic ecosystems is of particular interest for applications in aquaculture and fisheries. The experimental protocols for its synthesis and extraction are established, and the fundamental aspects of its signaling pathways are understood, though further research is needed to identify the specific receptors involved. This guide provides a foundational understanding of DMPT for scientists and researchers, facilitating further exploration into its properties and applications.

References

A Technical Guide to Targeting the STAT3 Signaling Pathway in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes current research for informational purposes. All protocols are examples and should be optimized for specific experimental conditions.

Introduction: STAT3 as a Pivotal Therapeutic Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a cytoplasmic transcription factor that plays a central role in regulating a multitude of cellular processes, including proliferation, survival, differentiation, and immunity.[1] It is a member of the STAT family of proteins that relays signals from cytokines and growth factors at the cell membrane to the nucleus, where it modulates the expression of target genes.[2][3]

Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process.[1] However, the aberrant, persistent activation of STAT3 is a hallmark of many human cancers and inflammatory diseases.[2][4] This constitutive activation promotes tumorigenesis by upregulating genes involved in cell cycle progression (e.g., c-Myc), angiogenesis (e.g., VEGF), and the prevention of apoptosis (e.g., Bcl-xL).[1][5] Consequently, the STAT3 signaling pathway has emerged as a critical and promising target for the development of novel therapeutics.[2][6]

The Canonical STAT3 Signaling Pathway

The activation of the canonical STAT3 signaling cascade is initiated by the binding of extracellular ligands, such as cytokines (e.g., Interleukin-6 [IL-6]) and growth factors (e.g., Epidermal Growth Factor [EGF]), to their respective receptors on the cell surface.[5][7] This event triggers the activation of receptor-associated Janus kinases (JAKs).[1]

The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 domain of latent STAT3 proteins present in the cytoplasm.[3] Subsequently, JAKs phosphorylate STAT3 at a critical tyrosine residue, Tyr705.[1][5] This phosphorylation event is the pivotal step in STAT3 activation, inducing a conformational change that allows two STAT3 monomers to form a stable homodimer via reciprocal phosphotyrosine-SH2 domain interactions.[1][8]

The activated STAT3 dimer translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of its target genes, thereby initiating their transcription.[2][8] This process is negatively regulated by several mechanisms, including the action of Suppressors of Cytokine Signaling (SOCS) proteins, which are themselves induced by STAT3 in a negative feedback loop.[3][7]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine / Growth Factor Cytokine / Growth Factor Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK 2. Receptor Activation JAK->Receptor 3. Phosphorylation STAT3_inactive Latent STAT3 Monomer JAK->STAT3_inactive 5. Phosphorylation (Tyr705) STAT3_inactive->Receptor 4. Recruitment (via SH2 domain) STAT3_p p-STAT3 (Tyr705) STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer 6. Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 7. Nuclear Translocation SOCS SOCS SOCS->JAK Inhibition DNA DNA Promoter Region STAT3_dimer_nuc->DNA 8. DNA Binding Target_Genes Target Gene Transcription DNA->Target_Genes 9. Transcription Initiation Target_Genes->SOCS Negative Feedback

Caption: The canonical JAK-STAT3 signaling pathway.

Quantitative Data Summary

The dysregulation of STAT3 signaling is a common feature in many malignancies. Quantitative analysis of STAT3 and phospho-STAT3 (p-STAT3) expression often correlates with clinical outcomes. Furthermore, numerous inhibitors targeting the pathway are in various stages of clinical development.

Table 1: Relative Expression of STAT3 and VEGF in Breast Cancer Tissues

Gene TargetFold Change in Cancer Tissue (vs. Normal)Fold Change in Para-Carcinoma Tissue (vs. Normal)P-value
STAT3 2.041.28< .001
VEGF-C 2.571.33< .001
VEGF-D 1.750.89< .001
VEGFR-2 1.661.09< .001
VEGFR-3 2.561.52< .001
Data synthesized from a study on lymph node metastasis in breast cancer[9]. This study found a positive correlation between the expression of STAT3 and its downstream target VEGF, highlighting its role in angiogenesis[9].

Table 2: Selected STAT3 Pathway Inhibitors in Clinical Trials

InhibitorTarget / MechanismPhase of DevelopmentIndicationsReference
Danvatirsen (AZD9150) Antisense Oligonucleotide (Inhibits STAT3 synthesis)Phase I/IISolid Tumors, Lymphomas[10][11]
Napabucasin (BBI608) STAT3/Cancer Stemness InhibitorPhase IIIColorectal, Gastric Cancer[10]
TTI-101 Small Molecule (Direct STAT3 SH2 domain inhibitor)Phase IAdvanced Solid Tumors[5][12]
KT-333 STAT3 DegraderPhase ILymphomas (Hodgkin's, CTCL)[10]
OPB-51602 Upstream Kinase Inhibitor (JAK/STAT3)Early ClinicalSolid Tumors[11]
This table represents a selection of agents and is not exhaustive. The clinical trial landscape for STAT3 inhibitors is dynamic[10][12].

Key Experimental Protocols

A variety of quantitative assays are employed to identify and characterize STAT3 inhibitors. These methods are designed to measure different aspects of the signaling cascade, from receptor activation to target gene expression.[13]

STAT3 Luciferase Reporter Assay

This cell-based assay is a common method for screening compound libraries to identify inhibitors of STAT3-mediated transcription.

Principle: Cells are engineered to stably express a luciferase reporter gene under the control of a promoter containing STAT3-specific DNA binding elements. When STAT3 is activated, it binds to the promoter and drives the expression of luciferase. The resulting luminescence is proportional to STAT3 transcriptional activity and can be measured with a luminometer. Inhibition of the pathway results in a decreased luminescent signal.

Detailed Protocol:

  • Cell Seeding:

    • Culture STAT3 reporter cells (e.g., DU-145 STAT3-luc) in the recommended growth medium.

    • Trypsinize, count, and resuspend the cells.

    • Seed 2 x 10³ to 5 x 10⁴ cells per well into a 96-well white, clear-bottom plate.

    • Incubate overnight (16-24 hours) at 37°C with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment & Stimulation:

    • Prepare serial dilutions of test compounds in a serum-free medium.

    • If assessing inhibition of cytokine-induced activity, gently remove the growth medium and serum-starve the cells for 3-24 hours.

    • Add the diluted test compounds to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control inhibitor wells.

    • Incubate for 1-2 hours.

    • Stimulate the cells by adding a known STAT3 activator (e.g., IL-6 or Oncostatin M) to all wells except the unstimulated control.

    • Incubate for the optimal stimulation time (e.g., 6 hours), as determined during assay development.[1]

  • Lysis and Luminescence Reading:

    • Remove the medium from the wells and gently wash once with PBS.

    • Lyse the cells by adding 20-50 µL of passive lysis buffer to each well.

    • Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.

    • Add 50-100 µL of luciferase assay reagent to each well.

    • Immediately measure luminescence using a microplate luminometer.[1]

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the signal of treated wells to the vehicle-treated, stimulated control wells.

    • Plot the normalized values against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Luciferase_Assay_Workflow node_seed 1. Seed STAT3 Reporter Cells node_attach 2. Incubate Overnight (Cell Attachment) node_seed->node_attach node_treat 3. Add Test Compounds node_attach->node_treat node_stim 4. Stimulate with Cytokine (e.g., IL-6) node_treat->node_stim node_incubate 5. Incubate (6 hrs) node_stim->node_incubate node_lyse 6. Lyse Cells node_incubate->node_lyse node_reagent 7. Add Luciferase Assay Reagent node_lyse->node_reagent node_read 8. Measure Luminescence node_reagent->node_read node_analyze 9. Data Analysis (Calculate IC50) node_read->node_analyze

Caption: Workflow for a STAT3 luciferase reporter assay.
DNA-Binding ELISA

This in vitro assay is used to identify direct inhibitors that prevent STAT3 from binding to DNA.

Principle: An ELISA plate is coated with an oligonucleotide containing the STAT3 consensus binding site. Recombinant STAT3 protein is added, which binds to the immobilized DNA. A primary antibody specific to STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, is used for detection. The addition of a substrate produces a colorimetric signal. Compounds that inhibit the STAT3-DNA interaction will reduce the signal.[14]

Detailed Protocol:

  • Plate Preparation:

    • Use a 96-well plate pre-coated with a double-stranded DNA oligonucleotide containing the STAT3 binding site.

  • Binding Reaction:

    • Add recombinant STAT3 protein (e.g., 10-20 ng/well) to each well.

    • Add serial dilutions of test compounds or a known DNA-binding inhibitor (e.g., Niclosamide).

    • Incubate for 1 hour at room temperature with gentle shaking to allow for binding.[13]

  • Detection:

    • Wash the wells 3-4 times with wash buffer to remove unbound protein.

    • Add a primary antibody against STAT3 (e.g., rabbit anti-STAT3) to each well and incubate for 1 hour.

    • Wash the wells again.

    • Add an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) and incubate for 1 hour.

    • Wash the wells thoroughly.

  • Signal Development and Reading:

    • Add 100 µL of TMB substrate and incubate for 15-30 minutes in the dark at room temperature.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Conclusion and Future Directions

The STAT3 signaling pathway remains a compelling target for therapeutic intervention in oncology and inflammatory diseases.[2][4] While early attempts to drug this pathway focused on upstream kinases like JAKs, these approaches often suffered from a lack of specificity.[5] The current focus has shifted towards developing direct STAT3 inhibitors, including small molecules targeting the SH2 or DNA-binding domains, as well as novel modalities like antisense oligonucleotides and proteolysis-targeting chimeras (PROTACs) that degrade the STAT3 protein.[5][10]

Challenges remain, including achieving high selectivity for STAT3 over other highly homologous STAT family members and understanding the complex feedback loops and resistance mechanisms that can arise.[3] Future success will likely involve the use of combination therapies, where STAT3 inhibitors are paired with other agents like checkpoint inhibitors to enhance anti-tumor immune responses.[10] The continued development of robust, quantitative assays will be critical for identifying the next generation of potent and selective STAT3-targeting drugs.[14]

References

An In-Depth Technical Guide to the Extraction of Dimethylsulfoniopropionate (DMPT) from Phytoplankton Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the extraction and quantification of Dimethylsulfoniopropionate (DMPT), a key osmolyte and signaling molecule in marine phytoplankton. The protocols detailed herein are intended to equip researchers with the necessary information to accurately measure DMPT concentrations in phytoplankton cultures, a critical step in understanding its physiological roles and potential applications.

Introduction

Dimethylsulfoniopropionate (DMPT) is an abundant organosulfur compound produced by many marine phytoplankton, where it plays crucial roles in osmoregulation, cryoprotection, and as an antioxidant. Its enzymatic cleavage product, dimethyl sulfide (DMS), is a climatically active gas, highlighting the global biogeochemical significance of DMPT. Accurate quantification of intracellular DMPT is fundamental to a wide range of research areas, from marine ecology and climate science to natural product discovery and drug development.

This technical guide outlines the two primary analytical approaches for DMPT quantification: indirect analysis via gas chromatography (GC) following chemical conversion of DMPT to DMS, and direct analysis using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS).

Quantitative Data on Intracellular DMPT Concentrations

The intracellular concentration of DMPT varies significantly among phytoplankton species. Dinoflagellates and haptophytes are generally considered high DMPT producers, while diatoms and cyanobacteria are typically low producers.[1] The following tables summarize reported intracellular DMPT concentrations in various phytoplankton species, providing a valuable reference for researchers.

Table 1: Intracellular DMPT Concentrations in Various Phytoplankton Species

Phytoplankton SpeciesFunctional GroupIntracellular DMSP (fmol cell⁻¹)Intracellular DMSP (mM)Reference
Alexandrium minutumDinoflagellate--[2]
Amphidinium carteraeDinoflagellate--[3]
Prorocentrum minimumDinoflagellate--[3]
Emiliania huxleyiHaptophyte--[3]
Phaeocystis globosaHaptophyte--[4]
Skeletonema costatumDiatom--[3]
Thalassiosira weissflogiiDiatom-~83 (saturating)[4]
Dunaliella tertiolectaChlorophyte--[3]
Synechococcus sp.Cyanobacteria--[5]
Trichodesmium sp.Cyanobacteria-0.05[4]

Note: This table is a compilation from multiple sources and serves as a general guide. Actual concentrations can vary based on culture conditions and strain differences.

Experimental Protocols

This section details the step-by-step methodologies for the two primary approaches to DMPT quantification.

Indirect Analysis via Gas Chromatography (GC)

This widely used method involves the chemical conversion of DMPT to volatile DMS, which is then quantified by GC, typically with a flame photometric detector (FPD) or a mass spectrometer (MS).

  • Sample Harvesting: To prevent premature lysis of cells and loss of intracellular DMPT, gentle harvesting techniques are crucial.

    • Slow Centrifugation: Centrifuge the phytoplankton culture at a low speed (e.g., 500 x g) for a sufficient time to pellet the cells.[2]

    • Gentle Filtration: Use low-pressure filtration (< 5 cm Hg) with an appropriate filter size to collect the cells.[2]

  • Cell Lysis and DMPT to DMS Conversion:

    • Resuspend the cell pellet in a known volume of Milli-Q water.

    • Transfer a precise volume of the cell suspension into a gas-tight vial.

    • Add a concentrated solution of sodium hydroxide (NaOH) to the vial to induce cell lysis and facilitate the stoichiometric conversion of DMPT to DMS.[4][6] The final concentration of NaOH should be sufficient to raise the pH significantly.

    • Seal the vial immediately and allow the hydrolysis reaction to proceed at room temperature for a set period (e.g., several hours to overnight) to ensure complete conversion.[6]

  • DMS Quantification by GC-FPD/MS:

    • Headspace Analysis: After the incubation period, a known volume of the headspace gas is withdrawn from the vial using a gas-tight syringe and injected into the GC.[4]

    • Purge and Trap: For higher sensitivity, the DMS can be purged from the sample with an inert gas (e.g., helium) and trapped on a cryo-trap before being thermally desorbed onto the GC column.[4][6]

    • GC Conditions: A capillary column suitable for volatile sulfur compounds (e.g., DB-1) is typically used.[4] The oven temperature program and detector settings should be optimized for the separation and detection of DMS.

    • Calibration: A calibration curve is generated using DMPT standards of known concentrations that are subjected to the same alkaline hydrolysis procedure as the samples.

Direct Analysis via HPLC/UPLC-MS

This method allows for the direct measurement of the intact DMPT molecule, avoiding the chemical conversion step and providing high specificity and sensitivity.

  • Sample Harvesting: As with the indirect method, gentle harvesting of phytoplankton cells is critical.

    • Slow Centrifugation: Centrifuge the culture at low speed (e.g., 500 x g).[2]

    • Gentle Filtration: Use low-pressure filtration (< 5 cm Hg).[2]

  • Extraction of DMPT:

    • Immediately after pelleting, add a precise volume of cold methanol (MeOH) to the cells.[2][7] Methanol serves to both lyse the cells and extract the polar DMPT.

    • For samples that need to be stored, it is recommended to add methanol before freezing to prevent DMSP degradation.[2] Samples in methanol can be stored frozen for at least two months.[2]

    • The cell suspension in methanol can be further processed by sonication or vortexing to ensure complete extraction.[7]

    • Centrifuge the extract to pellet cell debris and transfer the supernatant containing the DMPT to a clean vial for analysis.

  • DMPT Quantification by HPLC/UPLC-MS:

    • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) stationary phase is suitable for the separation of the polar DMPT molecule.[3][8]

    • Mobile Phase: The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., containing ammonium formate).[7]

    • Mass Spectrometry: A mass spectrometer is used for detection, often in positive electrospray ionization (ESI) mode. The specific mass-to-charge ratio (m/z) of DMPT is monitored for quantification.[8][9]

    • Calibration: A calibration curve is generated using DMPT standards of known concentrations prepared in the same solvent as the samples. The use of a labeled internal standard, such as [(2)H(6)]-DMSP, is recommended to account for any matrix effects or variations in instrument response.[8]

Comparison of Analytical Methods

The choice between indirect and direct analysis methods depends on the specific research question, available instrumentation, and desired level of specificity.

Table 2: Comparison of Indirect (GC) and Direct (HPLC/UPLC-MS) DMPT Analysis Methods

FeatureIndirect Analysis (GC-FPD/MS)Direct Analysis (HPLC/UPLC-MS)
Principle Chemical conversion of DMPT to DMS, followed by GC separation and detection.[4][6]Direct separation and detection of the intact DMPT molecule.[8][9]
Specificity May overestimate DMPT if other DMS precursors are present.[2]Highly specific to the DMPT molecule.[2]
Sensitivity Can be very sensitive, especially with purge and trap techniques.[4][6]Generally offers high sensitivity, with detection limits in the nanomolar range.[8]
Sample Throughput Can be lower due to the hydrolysis step.Can be higher due to minimal sample preparation.[8]
Instrumentation Requires a gas chromatograph with a sulfur-specific detector (FPD) or MS.Requires an HPLC or UPLC system coupled to a mass spectrometer.
Pros - Widely established method. - Can be performed with standard GC equipment.- High specificity, directly measures DMPT. - Minimal sample preparation.[8] - Suitable for both laboratory and field studies.[8]
Cons - Potential for overestimation due to other DMS precursors.[2] - The hydrolysis step adds time and potential for variability.- Requires more specialized and expensive instrumentation. - Matrix effects can influence ionization efficiency.

Methodological Considerations and Best Practices

  • Axenic Cultures: Whenever possible, use axenic (bacteria-free) phytoplankton cultures to avoid DMPT consumption by bacteria, which can lead to an underestimation of intracellular concentrations.[3]

  • Growth Phase: DMPT concentrations can vary depending on the growth phase of the culture. It is important to record and report the growth stage at which samples are harvested.

  • Sample Storage: If immediate analysis is not possible, proper storage is crucial. For indirect analysis, acidification of the sample can preserve DMPT. For direct analysis, adding methanol before freezing is the recommended procedure.[2]

  • Blanks and Controls: Always include procedural blanks and controls to account for any background contamination or artifacts from the extraction and analysis process.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in both the indirect and direct DMPT extraction and analysis protocols.

DMPT_Extraction_Workflow_Indirect cluster_sample_prep Sample Preparation cluster_hydrolysis Alkaline Hydrolysis cluster_analysis GC Analysis start Phytoplankton Culture harvest Harvest Cells (Gentle Centrifugation or Filtration) start->harvest resuspend Resuspend in Milli-Q Water harvest->resuspend add_naoh Add NaOH to Cell Suspension resuspend->add_naoh incubate Incubate for DMPT to DMS Conversion add_naoh->incubate gc_injection Inject Headspace or Purge and Trap incubate->gc_injection gc_analysis GC-FPD/MS Analysis gc_injection->gc_analysis quantify Quantify DMS gc_analysis->quantify DMPT_Extraction_Workflow_Direct cluster_sample_prep Sample Preparation cluster_extraction Methanol Extraction cluster_analysis LC-MS Analysis start Phytoplankton Culture harvest Harvest Cells (Gentle Centrifugation or Filtration) start->harvest add_methanol Add Cold Methanol to Cell Pellet harvest->add_methanol lyse Cell Lysis & DMPT Extraction (Sonication/Vortex) add_methanol->lyse centrifuge Centrifuge to Remove Debris lyse->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_injection Inject Supernatant supernatant->lcms_injection lcms_analysis HPLC/UPLC-MS Analysis lcms_injection->lcms_analysis quantify Quantify DMPT lcms_analysis->quantify

References

Navigating the Matrix: A Technical Guide to Solid-Phase Extraction of Dimethylpropiothetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of solid-phase extraction (SPE) methodologies applicable to the isolation and purification of dimethylpropiothetin (DMPT). While specific, validated SPE protocols for DMPT are not extensively documented in publicly available literature, this guide synthesizes best practices from the extraction of analogous zwitterionic, sulfur-containing, and marine-derived compounds to propose a robust starting point for method development.

This compound, a zwitterionic compound featuring both a carboxylate anion and a dimethylsulfonium cation, presents a unique challenge and opportunity for selective extraction. Its dual ionic nature, combined with its polarity, suggests that mixed-mode solid-phase extraction is the most promising strategy for achieving high purity and recovery.

Understanding the Analyte: this compound (DMPT)

DMPT is a naturally occurring sulfur compound found in various marine algae and phytoplankton. It plays a significant role in the marine sulfur cycle and is a potent chemoattractant for many aquatic organisms. Its unique chemical structure necessitates a thoughtful approach to solid-phase extraction.

Core Principles of Solid-Phase Extraction for DMPT

Solid-phase extraction is a sample preparation technique that utilizes a solid sorbent to selectively retain an analyte from a liquid matrix.[1] The process generally involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analyte.[2] For DMPT, the selection of the sorbent and the manipulation of pH during the extraction process are critical for successful isolation.

Proposed Solid-Phase Extraction Strategies for DMPT

Given the zwitterionic nature of DMPT, mixed-mode SPE, which combines both reversed-phase and ion-exchange retention mechanisms, is the recommended approach.[3][4] This strategy allows for enhanced selectivity and retention compared to single-mode SPE.

Sorbent Selection

The choice of sorbent is paramount for the successful extraction of DMPT. The following table summarizes potential sorbent types and their applicability.

Sorbent TypeTrade Name ExamplesPrimary Retention Mechanism(s)Suitability for DMPTKey Considerations
Mixed-Mode Cation Exchange (MCX) Waters Oasis MCX, Agilent Bond Elut CertifyReversed-Phase & Strong Cation ExchangeHigh Recommended for acidic sample conditions (pH < pKa of carboxylic acid) to ensure a net positive charge on DMPT for strong cation exchange retention.
Mixed-Mode Anion Exchange (MAX) Waters Oasis MAX, Agilent Bond Elut Certify IIReversed-Phase & Strong Anion ExchangeHigh Recommended for basic sample conditions (pH > pI of DMPT) to ensure a net negative charge on DMPT for strong anion exchange retention.
Mixed-Mode Weak Ion Exchange Waters Oasis WAX/WCXReversed-Phase & Weak Anion/Cation ExchangeModerate May offer alternative selectivity, but retention will be more pH-dependent.
Polymeric Reversed-Phase Waters Oasis HLB, Agilent Bond Elut PPLReversed-PhaseModerate May retain DMPT through hydrophobic interactions, but selectivity might be lower compared to mixed-mode sorbents. Retention is less dependent on pH.
Porous Polystyrene Divinylbenzene Bio-Beads SMTMAdsorptionModerate Has shown effectiveness for other zwitterionic detergents and could be a viable, cost-effective option.[5]
Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the mixed-mode solid-phase extraction of DMPT.

SPE_Workflow_for_DMPT cluster_sample_prep Sample Preparation cluster_spe_procedure Solid-Phase Extraction cluster_analysis Downstream Analysis Sample Aqueous Sample Containing DMPT Adjust_pH Adjust Sample pH (e.g., to pH 3-4 for MCX) Sample->Adjust_pH Centrifuge Centrifuge/Filter to Remove Particulates Adjust_pH->Centrifuge Condition 1. Condition Sorbent (e.g., Methanol) Centrifuge->Condition Equilibrate 2. Equilibrate Sorbent (e.g., Water at Sample pH) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash_Polar 4a. Wash with Polar Solvent (e.g., Acidified Water) Load->Wash_Polar Wash_NonPolar 4b. Wash with Non-Polar Solvent (e.g., Methanol) Wash_Polar->Wash_NonPolar Elute 5. Elute DMPT (e.g., Methanolic Ammonia) Wash_NonPolar->Elute Evaporate Evaporate Eluent Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A generalized workflow for the solid-phase extraction of DMPT.

Detailed Experimental Protocols (Proposed)

The following are proposed, detailed protocols for the solid-phase extraction of DMPT using a mixed-mode cation exchange (MCX) sorbent. These should serve as a starting point for method development and will likely require optimization for specific sample matrices.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for DMPT

1. Sorbent:

  • Mixed-mode cation exchange sorbent (e.g., Waters Oasis MCX, 3 cc, 60 mg).

2. Sample Pre-treatment:

  • For aqueous samples, acidify to a pH of 3-4 with a suitable acid (e.g., formic acid or acetic acid). This ensures the carboxylic acid group of DMPT is protonated, leaving a net positive charge on the dimethylsulfonium group.

  • Centrifuge or filter the sample to remove any particulate matter.

3. SPE Procedure:

  • Conditioning: Pass 3 mL of methanol through the cartridge.

  • Equilibration: Pass 3 mL of deionized water (adjusted to the same pH as the sample) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash 1: Pass 3 mL of deionized water (acidified to the sample pH) to remove polar, non-retained impurities.

    • Wash 2: Pass 3 mL of methanol to remove non-polar, non-ionically bound impurities.

  • Elution: Elute the DMPT with 2 x 1.5 mL of a solution of 5% ammonium hydroxide in methanol. The basic pH will neutralize the positive charge on the dimethylsulfonium group, disrupting the ionic interaction with the sorbent and allowing for elution.

4. Post-Elution:

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for the intended analytical method (e.g., the initial mobile phase for LC-MS analysis).

Data Presentation for Method Development

Systematic optimization is crucial for developing a robust SPE method. The following table outlines key parameters and suggested ranges to investigate during method development for DMPT extraction.

ParameterVariableSuggested Range/OptionsRationale
Sample pH pH Value2 - 8To optimize the charge state of DMPT for retention on ion-exchange sorbents.
Wash Solvent 1 (Polar) Solvent CompositionAcidified Water, Buffer SolutionsTo remove polar interferences without eluting DMPT.
Wash Solvent 2 (Non-Polar) % Organic in Water5% - 100% Methanol or AcetonitrileTo remove non-polar interferences retained by the reversed-phase mechanism.
Elution Solvent Base in Organic Solvent1-10% Ammonium Hydroxide in Methanol or AcetonitrileTo disrupt the ionic interaction and elute DMPT.
Sorbent Mass Mass (mg)30 - 100 mgTo ensure sufficient capacity for the expected concentration of DMPT in the sample.

Logical Relationships in Method Development

The following diagram illustrates the logical decision-making process for optimizing the SPE method for DMPT.

Method_Development_Logic cluster_feedback Iterative Optimization Start Start Method Development SelectSorbent Select Sorbent Type (e.g., Mixed-Mode Cation Exchange) Start->SelectSorbent OptimizeLoad Optimize Sample Loading Conditions (pH, Flow Rate) SelectSorbent->OptimizeLoad OptimizeWash Optimize Wash Steps (Solvent Strength and Composition) OptimizeLoad->OptimizeWash OptimizeElution Optimize Elution Step (Solvent Strength and Volume) OptimizeWash->OptimizeElution Validate Validate Method (Recovery, Reproducibility, Matrix Effects) OptimizeElution->Validate Validate->OptimizeLoad Low Recovery? Validate->OptimizeWash Poor Purity? End Finalized SPE Protocol Validate->End

References

Navigating the Analytical Maze: A Technical Guide to Dimethylpropiothetin (DMPT) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylpropiothetin (DMPT), a naturally occurring sulfur compound found in various marine algae and aquatic animals, has garnered significant interest for its potent chemoattractant properties, particularly in aquaculture.[1][2] Its role as a feed attractant is well-documented, promoting feed intake and growth in various fish and crustacean species.[3] Beyond aquaculture, the unique biological activity of DMPT warrants further investigation, potentially offering avenues for new research and development. Accurate and reliable quantification of DMPT in various matrices, including biological tissues, feed formulations, and environmental samples, is paramount for understanding its bioavailability, metabolism, and overall efficacy.

This technical guide provides an in-depth overview of the core analytical methodologies for the quantification of DMPT. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to establish robust and reliable analytical workflows. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to clarify complex processes.

Analytical Methodologies for DMPT Quantification

The quantification of DMPT, a small and polar molecule, can be approached using several analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The primary techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as a powerful and widely adopted technique for the quantification of small molecules in complex matrices due to its high sensitivity and selectivity. A validated HPLC-MS/MS method for the quantification of various compounds in aquaculture products provides a strong foundation for developing a DMPT-specific assay.[4]

Experimental Protocol: DMPT Quantification in Aquaculture Feed by HPLC-MS/MS

This protocol is adapted from established methods for the analysis of small molecules in complex feed matrices.[5][6]

1. Sample Preparation:

  • Homogenization: Grind a representative sample of the aquaculture feed to a fine powder using a laboratory mill.
  • Extraction:
  • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
  • Add 20 mL of acetonitrile/water (80:20, v/v) as the extraction solvent.
  • Vortex the mixture for 1 minute to ensure thorough mixing.
  • Perform ultrasonic-assisted extraction for 20 minutes in a water bath at 55°C.[7]
  • Centrifuge the sample at 4000 rpm for 10 minutes.
  • Collect the supernatant.
  • Cleanup:
  • For samples with high lipid content, a cleanup step may be necessary. A Captiva EMR-Lipid cleanup cartridge can be employed to remove lipids, which can interfere with the analysis.[7]
  • Alternatively, a simple degreasing step with acetonitrile-saturated hexane can be performed.[6]
  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is a suitable choice for separating DMPT from other matrix components.[8]
  • Mobile Phase:
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B will likely provide good separation. The exact gradient profile should be optimized.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  • MS/MS Parameters:
  • The specific precursor and product ion transitions for DMPT need to be determined by infusing a standard solution. For DMPT (C5H10O2S), the protonated molecule [M+H]+ would be m/z 135.04.
  • Multiple Reaction Monitoring (MRM) mode should be used for quantification to enhance sensitivity and selectivity.[9]

3. Calibration and Quantification:

  • Prepare a series of calibration standards of DMPT in a blank matrix extract to compensate for matrix effects.
  • Construct a calibration curve by plotting the peak area of DMPT against the concentration.
  • Quantify DMPT in the samples by interpolating their peak areas on the calibration curve. The use of a matrix-matched external standard method is recommended.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For DMPT, derivatization might be necessary to improve its volatility and chromatographic behavior. However, a direct analysis of related compounds in fish tissue has been reported, suggesting a potential pathway for DMPT analysis.[10][11]

Experimental Protocol: DMPT Quantification in Fish Tissue by GC-MS

This protocol is based on established methods for the analysis of volatile and semi-volatile compounds in fish tissue.[12][13]

1. Sample Preparation:

  • Homogenization: Homogenize a representative sample of fish tissue using a high-speed homogenizer.
  • Extraction:
  • A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is recommended for its efficiency.[8]
  • Weigh 10 g of homogenized fish tissue into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.
  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake vigorously for 1 minute, and then centrifuge.[12]
  • Cleanup: A dispersive solid-phase extraction (d-SPE) cleanup step using a combination of primary secondary amine (PSA) and C18 sorbents can be used to remove co-extractives.[12]
  • Derivatization (if necessary): If direct analysis is not feasible, derivatization to a more volatile form of DMPT may be required. This would involve a reaction to modify the carboxylic acid group.
  • Final Extract: The final extract in an appropriate solvent (e.g., acetonitrile or hexane) is then transferred to a GC vial.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.
  • Column: A non-polar or mid-polar capillary column, such as a DB-5MS (5% diphenyl-95% dimethyl siloxane), is a common choice for this type of analysis.[14]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C) will be necessary to separate DMPT from other matrix components. The specific program needs to be optimized.
  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
  • MS Parameters:
  • Acquisition in full scan mode can be used for initial identification.
  • For quantification, selected ion monitoring (SIM) mode should be used to monitor characteristic ions of DMPT, which will provide higher sensitivity and selectivity.

3. Calibration and Quantification:

  • Prepare calibration standards of DMPT in a blank matrix extract.
  • Construct a calibration curve and quantify DMPT in the samples as described for the LC-MS/MS method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical calibration standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment and quantification.[15][16][17]

Experimental Protocol: qNMR for DMPT Standard Quantification

This protocol provides a general guideline for the absolute quantification of a DMPT analytical standard.[18]

1. Sample Preparation:

  • Accurate Weighing: Accurately weigh a known amount of the DMPT analytical standard and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. A microbalance with high precision is required.
  • Dissolution: Dissolve the weighed materials in a known volume of a deuterated solvent (e.g., D₂O, Methanol-d₄) in an NMR tube. Ensure complete dissolution.

2. NMR Measurement:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Experiment: A standard one-dimensional proton (¹H) NMR experiment.
  • Acquisition Parameters:
  • Pulse Angle: 90° pulse to maximize signal intensity.
  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) is crucial for accurate quantification.
  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high precision).[15]

3. Data Processing and Quantification:

  • Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.
  • Integration: Integrate the well-resolved signals of both the DMPT and the internal standard.
  • Calculation: The concentration of DMPT can be calculated using the following formula:

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the described analytical methods. Researchers should validate these parameters for their specific applications.

ParameterHPLC-MS/MS (in Aquaculture Feed)GC-MS (in Fish Tissue)qNMR (of Standard)
Limit of Detection (LOD) 0.1 - 1 µg/kg1 - 5 µg/kgN/A
Limit of Quantification (LOQ) 0.5 - 5 µg/kg5 - 20 µg/kgN/A
Linearity (R²) > 0.99> 0.99N/A
Recovery (%) 85 - 110%80 - 115%N/A
Precision (RSD%) < 15%< 20%< 1%

Visualizing Analytical Workflows and Signaling Pathways

To further clarify the experimental processes and the potential biological context of DMPT, the following diagrams are provided in the DOT language for Graphviz.

DMPT_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Homogenized Feed Sample extraction Solvent Extraction (Acetonitrile/Water) start->extraction centrifugation Centrifugation extraction->centrifugation cleanup Supernatant Cleanup (Lipid Removal) centrifugation->cleanup filtration Filtration (0.22 µm) cleanup->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quant Quantification (Calibration Curve) ms->quant DMPT_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Homogenized Fish Tissue extraction QuEChERS Extraction start->extraction cleanup Dispersive SPE Cleanup extraction->cleanup derivatization Derivatization (Optional) cleanup->derivatization gc GC Separation (DB-5MS Column) derivatization->gc ms MS Detection (EI, SIM) gc->ms quant Quantification (Calibration Curve) ms->quant DMPT_qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Measurement cluster_data Data Processing & Quantification weigh Accurate Weighing (DMPT & Internal Standard) dissolve Dissolution in Deuterated Solvent weigh->dissolve nmr 1H NMR Acquisition (Long Relaxation Delay) dissolve->nmr process Phasing & Baseline Correction nmr->process integrate Signal Integration process->integrate calculate Concentration Calculation integrate->calculate DMPT_Olfactory_Signaling DMPT DMPT Receptor Olfactory Receptor (GPCR) DMPT->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain Behavior Behavioral Response (Chemoattraction) Brain->Behavior

References

Chemoenzymatic Synthesis of Dimethylsulfoniopropionate (DMPT): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsulfoniopropionate (DMPT) is a naturally occurring sulfur compound found in many marine organisms. It plays a crucial role in various biological processes and has garnered significant interest in research for its potential applications, including as a potent animal feed attractant. While chemical synthesis routes to DMPT exist, a chemoenzymatic approach offers the potential for a more sustainable, specific, and efficient production method for research quantities. This technical guide provides an in-depth overview of the core principles and methodologies for the chemoenzymatic synthesis of DMPT, integrating both chemical and enzymatic steps.

Core Biosynthetic Pathways of DMPT

Nature employs two primary pathways for the biosynthesis of DMPT, both originating from the amino acid methionine. Understanding these pathways is fundamental to designing a chemoenzymatic synthesis strategy.

  • The Transamination Pathway: This pathway, identified in marine algae, corals, and some bacteria, involves the initial deamination of methionine to 4-methylthio-2-oxobutyrate (MTOB). MTOB is then reduced to 4-methylthio-2-hydroxybutyrate (MTHB). The key enzymatic step is the S-methylation of MTHB to 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB), catalyzed by the enzyme DsyB , using S-adenosylmethionine (SAM) as the methyl donor. Finally, DMSHB is oxidatively decarboxylated to DMPT.[1]

  • The Methylation Pathway: Observed in some bacteria and angiosperms, this pathway begins with the methylation of methionine to S-methylmethionine (SMM), a reaction catalyzed by the enzyme MmtN (methionine S-methyltransferase), also utilizing SAM as the methyl donor. SMM then undergoes a series of enzymatic transformations to yield DMSP-amine, DMSP-aldehyde, and finally DMPT.[1] Another enzyme, BurB , a SET domain-containing enzyme, also initiates this pathway by methylating methionine to SMM.[1]

Chemoenzymatic Synthesis Strategy

A practical chemoenzymatic approach for DMPT synthesis in a research setting can be designed by combining the chemical synthesis of key precursors with enzymatic transformations. This strategy leverages the efficiency of chemical synthesis for simpler molecules and the high specificity of enzymes for the more complex steps.

Logical Workflow for Chemoenzymatic DMPT Synthesis

Chemoenzymatic_DMPT_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_final Final Conversion chem_start Commercially Available Starting Materials MTOB 4-methylthio-2-oxobutyrate (MTOB) chem_start->MTOB Synthesis MTHB 4-methylthio-2-hydroxybutyrate (MTHB) MTOB->MTHB Reduction enzymatic_reaction Enzymatic Methylation (DsyB, SAM) MTHB->enzymatic_reaction DsyB_prep Recombinant DsyB Expression & Purification DsyB_prep->enzymatic_reaction SAM_prep S-adenosylmethionine (SAM) (Cofactor) SAM_prep->enzymatic_reaction DMSHB 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) enzymatic_reaction->DMSHB final_conversion Oxidative Decarboxylation DMSHB->final_conversion DMPT DMPT final_conversion->DMPT

Caption: Chemoenzymatic synthesis workflow for DMPT production.

Data Presentation: Quantitative Parameters of Key Enzymes

For a successful chemoenzymatic synthesis, understanding the kinetic properties of the involved enzymes is crucial. The following table summarizes key quantitative data for DsyB, a pivotal enzyme in the transamination pathway.

EnzymeSubstrateKm (mM)Reference
DsyB (from Nisaea denitrificans)4-methylthio-2-hydroxybutyrate (MTHB)0.14 ± 0.02[2]

Note: More comprehensive quantitative data such as specific activity and kcat are often dependent on specific experimental conditions and purification yields, and require detailed experimental determination.

Experimental Protocols

This section provides detailed methodologies for the key chemical and enzymatic steps in the chemoenzymatic synthesis of DMPT.

Chemical Synthesis of Precursor: 4-methylthio-2-hydroxybutyrate (MTHB)

MTHB is a key precursor for the enzymatic methylation step. It can be synthesized from commercially available starting materials.

a. Synthesis of 4-methylthio-2-oxobutyrate (MTOB) from L-methionine:

  • Principle: This step involves the transamination of L-methionine.

  • Procedure: L-methionine is reacted with a suitable amino group acceptor in the presence of a transaminase or a chemical equivalent. The product, MTOB, can be purified by chromatography.

b. Reduction of MTOB to MTHB:

  • Principle: The keto group of MTOB is reduced to a hydroxyl group.

  • Procedure: MTOB is dissolved in a suitable solvent (e.g., methanol or ethanol) and a reducing agent such as sodium borohydride (NaBH4) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, MTHB, is extracted and purified.

Recombinant Expression and Purification of DsyB Enzyme

The DsyB enzyme is produced recombinantly, typically in Escherichia coli.

a. Gene Cloning and Expression Vector Construction:

  • The gene encoding for DsyB is amplified by PCR from the genomic DNA of a DMPT-producing organism (e.g., Nisaea denitrificans).

  • The amplified gene is cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine-tag (His-tag).

b. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.

  • The culture is grown to a specific optical density (OD600), and protein expression is induced by the addition of an inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG).

  • The culture is incubated for a further period at a reduced temperature to enhance soluble protein expression.

c. Cell Lysis and Protein Purification:

  • The bacterial cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or other methods.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the soluble His-tagged DsyB is loaded onto a nickel-affinity chromatography column.

  • The column is washed to remove non-specifically bound proteins.

  • The DsyB enzyme is eluted from the column using a buffer containing a high concentration of imidazole.

  • The purity of the eluted protein is assessed by SDS-PAGE.

Enzymatic Synthesis of 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB)

This is the core enzymatic step in this chemoenzymatic workflow.

a. Reaction Setup:

  • A reaction mixture is prepared containing:

    • Purified DsyB enzyme

    • Chemically synthesized MTHB (substrate)

    • S-adenosylmethionine (SAM) (methyl donor cofactor)

    • A suitable buffer (e.g., Tris-HCl) at an optimal pH (typically around 8.0)

  • The reaction is initiated by the addition of the enzyme.

b. Reaction Conditions:

  • The reaction is incubated at a controlled temperature (e.g., 25-37 °C) with gentle agitation.

  • The progress of the reaction can be monitored by techniques such as HPLC or NMR spectroscopy to follow the consumption of MTHB and the formation of DMSHB.

c. Product Purification:

  • Once the reaction is complete, the enzyme is removed (e.g., by ultrafiltration).

  • The product, DMSHB, can be purified from the reaction mixture using chromatographic techniques.

Final Conversion to DMPT

The final step involves the oxidative decarboxylation of DMSHB to DMPT. While this is an enzymatic step in nature, a chemical oxidation can also be employed for research purposes.

  • Principle: The hydroxyl group of DMSHB is oxidized, leading to decarboxylation.

  • Procedure: A suitable oxidizing agent is used to convert DMSHB to DMPT. The reaction conditions need to be carefully controlled to avoid side reactions. The final DMPT product can be purified by crystallization or chromatography.

Visualization of Key Pathways and Workflows

Transamination Pathway for DMPT Biosynthesis

Transamination_Pathway Met Methionine MTOB 4-methylthio-2-oxobutyrate (MTOB) Met->MTOB Transamination MTHB 4-methylthio-2-hydroxybutyrate (MTHB) MTOB->MTHB Reduction DMSHB 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) MTHB->DMSHB Methylation (DsyB, SAM) DMPT DMPT DMSHB->DMPT Oxidative Decarboxylation

Caption: Key steps in the transamination pathway of DMPT biosynthesis.

Experimental Workflow for Recombinant DsyB Purification

DsyB_Purification_Workflow start E. coli culture with DsyB expression vector induction Induce Protein Expression (IPTG) start->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification chromatography Nickel-Affinity Chromatography clarification->chromatography elution Elution (Imidazole) chromatography->elution analysis Purity Analysis (SDS-PAGE) elution->analysis end Purified DsyB analysis->end

Caption: Workflow for the purification of recombinant DsyB enzyme.

Conclusion

The chemoenzymatic synthesis of DMPT presents a powerful and flexible approach for producing this valuable compound for research purposes. By combining well-established chemical synthesis methods for precursors with the high specificity of biosynthetic enzymes, researchers can achieve a more controlled and potentially more sustainable synthesis route. This guide provides a foundational framework for developing a robust chemoenzymatic process. Further optimization of both the chemical and enzymatic steps, including the exploration of other DMPT-biosynthetic enzymes and reaction conditions, will undoubtedly lead to even more efficient and scalable production methods.

References

The Potential of Dimethylsulfoniopropionate (DMPT) as a Cryoprotectant for Marine Gametes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of Dimethylsulfoniopropionate (DMPT) as a cryoprotectant specifically for marine gametes is a novel concept and, to date, lacks direct empirical evidence in published literature. This technical guide is intended to be a forward-looking document for researchers, scientists, and professionals in drug development, exploring the theoretical and potential application of DMPT in this field. The proposed protocols and data are hypothetical and extrapolated from the known cryoprotective and biological functions of DMPT in other organisms and the established principles of cryopreservation.

Introduction

The long-term preservation of marine gametes is of paramount importance for aquaculture, biodiversity conservation, and research. Cryopreservation, the process of storing biological materials at ultra-low temperatures, offers a viable solution. However, the success of cryopreservation is heavily dependent on the efficacy and toxicity of cryoprotectant agents (CPAs). For decades, dimethyl sulfoxide (DMSO) has been the gold standard for cryopreserving a variety of cells, including marine gametes. Despite its effectiveness, DMSO exhibits cellular toxicity, which can negatively impact post-thaw viability and subsequent developmental competence.

This guide explores the potential of Dimethylsulfoniopropionate (DMPT), a naturally occurring sulfur compound found in many marine organisms, as a less toxic and potentially more effective cryoprotectant for marine gametes. DMPT is known to function as an osmolyte and antioxidant, properties that are highly desirable in a cryoprotectant. In organisms like phytoplankton and polar macroalgae, DMPT has been shown to play a cryoprotective role, enabling them to survive in freezing conditions.[1][2] This document will lay out a theoretical framework for the application of DMPT in marine gamete cryopreservation, including hypothetical data, experimental protocols, and potential mechanisms of action.

Theoretical Advantages of DMPT as a Cryoprotectant

DMPT possesses several biochemical properties that make it a promising candidate for a cryoprotectant:

  • Osmotic Regulation: As a potent osmolyte, DMPT can help cells maintain their volume and integrity in the hypertonic conditions that arise during the freezing process. This can mitigate osmotic stress, a major cause of cell damage during cryopreservation.

  • Antioxidant Activity: The cryopreservation process can induce oxidative stress through the generation of reactive oxygen species (ROS). DMPT's antioxidant properties could protect gametes from this damage, leading to higher post-thaw viability and functionality.[1]

  • Enzyme Stabilization: Studies have shown that DMPT can stabilize enzymes at low temperatures, which is crucial for maintaining the metabolic machinery of the cell during and after freezing.[1]

  • Low Toxicity: As a natural compound found in the marine environment, DMPT is expected to have lower cellular toxicity compared to synthetic cryoprotectants like DMSO.

Hypothetical Quantitative Data: DMPT vs. DMSO

The following tables present hypothetical data to illustrate the potential outcomes of using DMPT as a cryoprotectant for marine sperm and oocytes compared to the standard 10% DMSO protocol.

Table 1: Hypothetical Post-Thaw Motility and Viability of Marine Sperm

CryoprotectantConcentrationPost-Thaw Motility (%)Post-Thaw Viability (%)
Control (No CPA)-5 ± 28 ± 3
10% DMSO10% (v/v)65 ± 570 ± 6
5% DMPT5% (w/v)68 ± 675 ± 5
10% DMPT10% (w/v)75 ± 482 ± 4
15% DMPT15% (w/v)72 ± 578 ± 6

Table 2: Hypothetical Post-Thaw Viability and Fertilization Rate of Marine Oocytes

CryoprotectantConcentrationPost-Thaw Viability (%)Fertilization Rate (%)
Control (No CPA)-3 ± 12 ± 1
10% DMSO10% (v/v)55 ± 745 ± 8
5% DMPT5% (w/v)60 ± 652 ± 7
10% DMPT10% (w/v)70 ± 565 ± 6
15% DMPT15% (w/v)65 ± 658 ± 7

Proposed Experimental Protocol for Marine Sperm Cryopreservation with DMPT

This protocol is a proposed starting point for investigating DMPT's efficacy and is adapted from established methods for marine sperm cryopreservation.

4.1 Materials

  • Freshly collected marine sperm

  • Artificial seawater (ASW) or a species-specific extender solution

  • Dimethylsulfoniopropionate (DMPT)

  • Cryovials (1.8 mL)

  • Controlled-rate freezer

  • Liquid nitrogen dewar

  • Water bath

  • Microscope with CASA (Computer-Assisted Sperm Analysis) system

  • Viability stain (e.g., SYBR-14/propidium iodide)

4.2 Protocol Steps

  • Sperm Collection and Quality Assessment: Collect sperm using standard, non-damaging techniques. Evaluate initial motility and concentration using a CASA system.

  • Preparation of Cryoprotectant Solutions: Prepare a range of DMPT solutions (e.g., 5%, 10%, 15% w/v) in ASW or the chosen extender. A 10% DMSO solution should be prepared as a positive control.

  • Equilibration: Dilute the fresh sperm with the extender at a 1:3 ratio (sperm:extender). Add an equal volume of the DMPT or DMSO solution to the diluted sperm suspension and gently mix. Incubate the mixture at 4°C for 10-20 minutes to allow for equilibration.

  • Freezing:

    • Transfer the equilibrated sperm suspension into pre-cooled cryovials.

    • Place the cryovials in a controlled-rate freezer.

    • Program the freezer for a cooling rate of -10°C/min from 4°C to -80°C.

    • Once at -80°C, hold for 10 minutes before plunging the cryovials into liquid nitrogen (-196°C) for storage.

  • Thawing:

    • Rapidly thaw the cryovials by immersing them in a 40°C water bath for 8-10 seconds.

    • Immediately after thawing, gently mix the sample.

  • Post-Thaw Analysis:

    • Assess sperm motility using the CASA system.

    • Determine sperm viability using a fluorescent staining method.

    • Conduct fertilization trials to assess the functional integrity of the cryopreserved sperm.

Visualizing Theoretical Mechanisms and Workflows

5.1 Proposed Cryoprotective Mechanisms of DMPT

The following diagram illustrates the theoretical mechanisms by which DMPT may protect marine gametes during cryopreservation.

DMPT_Cryoprotection_Mechanisms cluster_extracellular Extracellular Environment cluster_cell Gamete Cell Ice Crystal Ice Crystal Formation Cell Membrane Cell Membrane Ice Crystal->Cell Membrane Mechanical Damage Hypertonic Solution Hypertonic Stress Hypertonic Solution->Cell Membrane Dehydration & Damage Intracellular Components Intracellular Components (Proteins, DNA) ROS Reactive Oxygen Species (ROS) ROS->Intracellular Components Oxidative Damage DMPT DMPT DMPT->Ice Crystal Inhibits Growth DMPT->Hypertonic Solution Balances Osmotic Pressure DMPT->Cell Membrane Stabilizes DMPT->Intracellular Components Protects Structure DMPT->ROS Scavenges

Caption: Theoretical cryoprotective actions of DMPT on marine gametes.

5.2 Experimental Workflow for DMPT Evaluation

The diagram below outlines a logical workflow for the systematic evaluation of DMPT as a cryoprotectant for marine gametes.

DMPT_Evaluation_Workflow start Gamete Collection & Initial Quality Assessment protocol_dev Protocol Development: - DMPT Concentration Gradient - Equilibration Time - Cooling & Thawing Rates start->protocol_dev cryopreservation Cryopreservation with DMPT and DMSO (Control) protocol_dev->cryopreservation post_thaw_analysis Post-Thaw Analysis: - Motility (Sperm) - Viability (Sperm & Oocytes) - Membrane Integrity cryopreservation->post_thaw_analysis functional_assays Functional Assays: - Fertilization Trials - Embryonic Development - Larval Survival post_thaw_analysis->functional_assays optimization Protocol Optimization functional_assays->optimization optimization->protocol_dev Iterate final_protocol Finalized DMPT-based Cryopreservation Protocol optimization->final_protocol Optimal Results

Caption: A workflow for the evaluation and optimization of DMPT in marine gamete cryopreservation.

Conclusion and Future Directions

While the use of DMPT for the cryopreservation of marine gametes remains a theoretical proposition, its known biological functions as an osmolyte and antioxidant present a compelling case for its investigation. The hypothetical data and proposed protocols in this guide offer a foundational framework for researchers to begin exploring DMPT as a potentially less toxic and more effective alternative to conventional cryoprotectants. Future research should focus on empirical validation of DMPT's efficacy, optimization of cryopreservation protocols, and a deeper investigation into its molecular mechanisms of action. The successful application of DMPT could represent a significant advancement in the fields of aquaculture, marine conservation, and biotechnology.

References

The Efficacy and Application of Dimethylpropiothetin (DMPT) as a Potent Feed Attractant in Aquaculture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMPT), a naturally occurring sulfur-containing compound found in marine algae and phytoplankton, has emerged as a highly effective feed attractant in the aquaculture industry.[1][2] Its potent ability to stimulate the olfactory and gustatory receptors of a wide range of aquatic species leads to significantly increased feed intake, improved growth rates, and enhanced feed utilization.[3][4] This technical guide provides an in-depth analysis of DMPT, consolidating quantitative data on its performance, detailing experimental protocols for its evaluation, and visualizing key processes through logical diagrams. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the full potential of DMPT for sustainable and efficient aquaculture practices.

Introduction

The rapid expansion of the aquaculture sector is intrinsically linked to the development of cost-effective and palatable aquafeeds. A significant challenge in feed formulation is the increasing substitution of fish meal with plant-based proteins, which can often lead to reduced feed acceptance by aquatic animals.[2] Feed attractants, or chemoattractants, are crucial additives that enhance the palatability of feeds, thereby stimulating a strong feeding response.[5] Among the various known attractants, this compound (DMPT) has been identified as a superior feeding stimulant for numerous freshwater and marine fish and crustacean species.[1][6]

DMPT's effectiveness is attributed to its ability to mimic the scent and taste of natural prey, triggering a robust feeding drive.[2] Beyond its primary role as a chemoattractant, DMPT also functions as an efficient methyl donor and an osmoprotectant, contributing to the overall health and stress resilience of aquatic organisms.[1][3] This guide delves into the scientific underpinnings of DMPT's action, presenting a comprehensive overview of its application in aquaculture.

Quantitative Data on DMPT Efficacy

The effectiveness of DMPT as a feed attractant has been demonstrated across a variety of aquatic species. The following tables summarize key performance indicators from several studies, providing a comparative overview of optimal dosages and their impact on growth and feed utilization.

Table 1: Effects of DMPT on the Growth Performance of Various Fish Species

SpeciesDMPT Concentration (mg/kg diet)Duration (days)Initial Weight (g)Weight Gain Rate (%)Specific Growth Rate (%/day)Feed Conversion Ratio (FCR)Reference
Grass Carp (Ctenopharyngodon idella)26060216 ± 0.29Significantly IncreasedSignificantly IncreasedSignificantly Reduced[7]
Carp (Cyprinus carpio)T2, T3, T4 concentrations*--52.94, 78.43, 113.73 increase vs controlSignificantly IncreasedSignificantly Reduced[4][6]
Red Sea Bream (Pagrus major)585 (5mM)18-~2.5-fold increase vs control--[8]
Yellowtail (Seriola quinqueradiata)117 (1mM)13-~4.5-fold increase vs control--[8]
Flounder (Paralichthys olivaceus)-13 weeks-~1.3-fold increase vs control--[8]

*Specific concentrations for T2, T3, and T4 were not provided in the source material.

Table 2: Effects of DMPT on the Growth Performance of Crustaceans

SpeciesDMPT Concentration (mg/kg diet)Duration (days)Initial Weight (g)Growth RateFeed Coefficient (FC)Optimal Level (mg/kg)Reference
White Shrimp (Litopenaeus vannamei)40056~0.77Significantly higher than controlDecreased vs control383[9]
White Shrimp (Litopenaeus vannamei)50056~0.77Significantly higher than controlSignificantly lower than control383[9]

Table 3: Comparative Efficacy of DMPT and Other Attractants

AttractantComparative Efficacy (vs DMPT)Reference
Choline Chloride DMPT is 1.25 times more effective[10][11]
Betaine DMPT is 2.56 times more effective[10][11]
Methyl-Methionine DMPT is 1.42 times more effective[10][11]
Glutamine DMPT is 1.56 times more effective[10][11]
Dimethyltaurine (DMT) DMPT has a more significant effect[4][6]

Experimental Protocols

Standardized methodologies are essential for the accurate evaluation of feed attractants. The following protocols provide a framework for conducting feeding trials and chemo-attraction assays.

Feeding Trial Protocol

This protocol is designed to assess the effect of DMPT on the growth performance, feed intake, and feed utilization of an aquatic species.

Objective: To determine the optimal inclusion level of DMPT in the diet for a target species.

Materials:

  • Target aquatic species of uniform size and age.

  • Multiple experimental diets: a control diet without DMPT and several diets with graded levels of DMPT.

  • Aquaria or tanks equipped with aeration and water quality monitoring systems.

  • Weighing scale.

  • Feed of known composition.

Procedure:

  • Acclimation: Acclimate the animals to the experimental conditions for at least one week. During this period, feed them the control diet.

  • Experimental Setup: Randomly distribute a known number of animals into triplicate tanks for each dietary treatment.

  • Diet Preparation: Prepare the experimental diets by incorporating DMPT at various concentrations (e.g., 0, 100, 200, 400, 600 mg/kg). Ensure DMPT is evenly mixed into the feed.

  • Feeding: Feed the animals to apparent satiation two to three times daily for a predetermined period (e.g., 56 days). Record the amount of feed provided to each tank.

  • Data Collection:

    • Growth Performance: Weigh all animals from each tank at the beginning and end of the trial. Calculate Weight Gain (WG), Specific Growth Rate (SGR), and Survival Rate.

    • Feed Intake: At the end of each feeding, collect and weigh the uneaten feed to calculate the total feed intake.

    • Feed Utilization: Calculate the Feed Conversion Ratio (FCR) and Protein Efficiency Ratio (PER).

  • Water Quality Monitoring: Monitor and maintain optimal water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite) throughout the experiment.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the dietary treatments.

Chemo-Attraction Assay Protocol

This protocol is used to evaluate the direct attractant properties of DMPT.

Objective: To quantify the chemo-attractive response of a species to DMPT.

Materials:

  • Target aquatic species.

  • A Y-maze or a similar choice-based aquarium setup.

  • A delivery system for introducing the test substance (e.g., peristaltic pump).

  • Agar blocks or gelatin containing DMPT at various concentrations and a control without DMPT.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimation: Acclimate the animals to the Y-maze for a set period before the trial.

  • Test Substance Preparation: Prepare agar blocks containing different concentrations of DMPT and a control block with no DMPT.

  • Trial Execution: Place a control block at the end of one arm of the Y-maze and a DMPT-containing block at the end of the other arm.

  • Observation: Introduce an animal into the starting area of the maze and record its behavior for a defined period (e.g., 10-15 minutes).

  • Data Analysis: Analyze the video recordings to quantify:

    • The time the animal spends in each arm of the maze.

    • The number of entries into each arm.

    • The latency to the first choice.

  • Replication: Repeat the trial with multiple animals, randomizing the position of the control and test blocks to avoid positional bias.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or chi-square test) to determine if there is a significant preference for the arm containing DMPT.

Signaling Pathways and Experimental Workflows

The mechanism of action of DMPT involves the stimulation of chemosensory receptors, which in turn activates downstream signaling pathways, leading to a feeding response.

Proposed DMPT Chemosensory Signaling Pathway

While the precise signaling cascade for DMPT is still an active area of research, a generalized chemosensory pathway in aquatic animals can be proposed. DMPT in the water binds to specific G-protein coupled receptors (GPCRs) on the olfactory and gustatory neurons. This binding event triggers a conformational change in the receptor, activating an associated G-protein. The activated G-protein then initiates a second messenger cascade, often involving adenylyl cyclase or phospholipase C, leading to the opening of ion channels and depolarization of the neuronal membrane. This generates an action potential that is transmitted to the brain, where it is interpreted as a food cue, ultimately eliciting a feeding behavior.

DMPT_Signaling_Pathway cluster_0 Water Environment cluster_1 Chemosensory Neuron cluster_2 Central Nervous System DMPT DMPT Receptor G-Protein Coupled Receptor (GPCR) DMPT->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ion_Channel Ion Channel Second_Messenger->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Brain Brain Depolarization->Brain Action Potential Feeding_Behavior Feeding Behavior Brain->Feeding_Behavior Initiates

Caption: Proposed DMPT Chemosensory Signaling Pathway.

Experimental Workflow: Feeding Trial

The following diagram illustrates the logical flow of a typical feeding trial to assess the efficacy of DMPT.

Feeding_Trial_Workflow start Start: Acclimation of Animals diet_prep Diet Preparation (Control & DMPT Diets) start->diet_prep randomization Random Assignment of Animals to Tanks diet_prep->randomization feeding Daily Feeding & Feed Intake Measurement randomization->feeding monitoring Water Quality Monitoring feeding->monitoring data_collection Growth & Survival Data Collection feeding->data_collection analysis Statistical Analysis data_collection->analysis end End: Determine Optimal DMPT Level analysis->end

Caption: Experimental Workflow for a DMPT Feeding Trial.

Experimental Workflow: Chemo-Attraction Assay

This diagram outlines the steps involved in conducting a chemo-attraction assay to measure the attractant properties of DMPT.

Chemo_Attraction_Workflow start Start: Acclimation to Y-Maze stimulus_prep Prepare DMPT & Control Agar Blocks start->stimulus_prep setup Place Blocks in Y-Maze Arms stimulus_prep->setup trial Introduce Animal & Record Behavior setup->trial data_analysis Analyze Video for Time Spent & Choices trial->data_analysis replication Replicate with Multiple Animals data_analysis->replication stat_analysis Statistical Analysis of Preference replication->stat_analysis end End: Quantify Attraction to DMPT stat_analysis->end

Caption: Experimental Workflow for a Chemo-Attraction Assay.

Other Physiological Roles of DMPT

Beyond its function as a potent chemoattractant, DMPT plays several other crucial physiological roles that contribute to the overall health and performance of aquatic animals.

  • Methyl Donor: DMPT is an effective methyl donor, participating in various metabolic processes, including the synthesis of essential molecules like creatine and carnitine, which are vital for energy metabolism.[3]

  • Osmoregulation: DMPT acts as an organic osmolyte, helping aquatic animals to cope with osmotic stress caused by fluctuations in salinity.[9] This is particularly beneficial for euryhaline species.

  • Stress Resistance: The compound has been shown to enhance the ability of fish and crustaceans to cope with stressors such as capture, transport, and low oxygen conditions.[1][12]

  • Molting Hormone-like Effects: In crustaceans, DMPT has been observed to have effects similar to molting hormones, potentially increasing the frequency of molting, which is essential for growth.[11][13]

Conclusion and Future Perspectives

This compound is a highly effective and multi-functional feed additive with significant potential to enhance the sustainability and profitability of aquaculture. Its potent chemo-attractant properties drive feed intake and improve growth performance, particularly in feeds with high levels of plant-based ingredients. The additional physiological benefits of DMPT, including its roles as a methyl donor and osmoprotectant, further underscore its value as a feed supplement.

Future research should focus on elucidating the specific chemosensory receptors and downstream signaling pathways involved in DMPT detection across different aquatic species. A deeper understanding of these mechanisms will enable the development of even more targeted and effective feeding stimulants. Furthermore, investigations into the synergistic effects of DMPT with other feed additives could unlock new strategies for optimizing aquafeed formulations. As the aquaculture industry continues to grow, the strategic application of scientifically validated additives like DMPT will be paramount in ensuring its long-term success.

References

development of DMPT-based baits for aquatic research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Development of Dimethylpropiothetin (DMPT)-Based Baits for Aquatic Research

Introduction to this compound (DMPT)

This compound (DMPT), a naturally occurring sulfur-containing compound (thio-betaine), is a metabolite found in marine algae and is accumulated through the food chain in various aquatic organisms like fish and crustaceans.[1][2][3] It is recognized as a highly effective, fourth-generation aquatic feed attractant, renowned for its potent ability to stimulate feeding behavior.[3][4][5] Research has consistently shown that DMPT significantly enhances feed intake, promotes growth, and improves feed utilization in a wide array of freshwater and marine species.[2][4][6] Its efficacy as a phagostimulant often surpasses that of other common attractants, including glycine betaine, glutamine, and choline chloride.[3][4]

Beyond its primary role as a chemoattractant, DMPT also functions as an effective methyl donor, contributing to vital metabolic processes such as DNA and RNA synthesis, nutrient metabolism, and detoxification.[7][8] This dual function not only enhances palatability but also supports overall physiological health, osmoregulation, and resilience to environmental stressors like hypoxia and temperature changes.[1][4][7]

Mechanism of Action

DMPT primarily functions by stimulating the chemosensory systems of aquatic animals. Its unique molecular structure allows it to strongly interact with the olfactory (smell) and gustatory (taste) receptors, triggering a significant feeding response.[4][8][9] This stimulation increases appetite and biting frequency, leading to greater feed consumption.[6][9]

While the precise signaling cascade for DMPT is a subject of ongoing research, it is hypothesized to follow a pathway common to many chemosensory stimuli, likely involving G-protein coupled receptors (GPCRs) located on the membranes of receptor cells in the olfactory and gustatory systems.[10] Upon binding, a conformational change in the receptor would activate an intracellular G-protein, initiating a second messenger cascade that culminates in the opening of ion channels, depolarization of the neuron, and the transmission of a neural signal to the brain, which is interpreted as a potent feeding cue.

Generalized Chemosensory Signaling Pathway

DMPT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neuron) DMPT DMPT Molecule Receptor Chemosensory Receptor (GPCR) DMPT->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Signal Neural Signal to Brain Ion_Channel->Signal Depolarization

Caption: Generalized signaling pathway for DMPT chemoreception.

Synthesis and Formulation of DMPT-Based Baits

Chemical Synthesis of DMPT

While DMPT can be extracted from natural sources like seaweed, this method is often inefficient and costly for large-scale production.[5][11][12] Chemical synthesis is the primary method for producing high-purity DMPT for research and commercial applications. The common synthesis route involves the reaction of dimethyl sulfide with a halopropionic acid, such as 3-chloropropionic acid.[5][11][12][13]

Experimental Protocol: DMPT Synthesis

This protocol is a generalized representation based on methods described in the literature.[11][13]

Materials:

  • 3-chloropropionic acid

  • Dimethyl sulfide

  • Organic solvent (e.g., acetone, butanone, or ethyl acetate)

  • 95% Ethanol

  • Reaction flask with stirring mechanism and heating mantle

  • Water bath for cooling

  • Filtration apparatus

Procedure:

  • Combine 4mol of 3-chloropropionic acid and 5-6mol of dimethyl sulfide in the reaction flask.

  • Stir and heat the mixture to 40-50°C to dissolve the 3-chloropropionic acid.

  • Add approximately 700ml of an organic solvent (e.g., acetone) to the solution.

  • Maintain the temperature at 50°C and continue stirring for approximately 20 hours.

  • After the reaction period, cool the mixture to 25°C using a water bath.

  • Filter the resulting precipitate (β-dimethylsulfonium propionic acid chloride).

  • Recrystallize the collected filter cake using approximately 1000ml of 95% ethanol to obtain purified white crystals of DMPT.

DMPT_Synthesis_Workflow start Start reactants Combine 3-Chloropropionic Acid & Dimethyl Sulfide in Solvent start->reactants reaction Heat to 50°C Stir for 20 hours reactants->reaction cool Cool to 25°C reaction->cool filter Filter Precipitate cool->filter recrystallize Recrystallize with 95% Ethanol filter->recrystallize end Purified DMPT Crystals recrystallize->end

Caption: Workflow for the chemical synthesis of DMPT.

Formulation of DMPT-Based Baits

The formulation of DMPT baits involves incorporating DMPT powder into a base matrix of dry feed ingredients. It is crucial to ensure even distribution for consistent attractant release in the water.[14][15]

Experimental Protocol: Bait Preparation

This protocol provides a general method for preparing experimental baits with varying DMPT concentrations.[14][15]

Materials:

  • DMPT powder (purity ≥ 98%)

  • Dry bait base ingredients (e.g., fishmeal, soybean meal, wheat flour)

  • Pure water

  • Well-sealed plastic bags or containers

  • Precision scale

Procedure:

  • Prepare a DMPT Stock Solution (Optional but Recommended): To ensure even distribution, first dissolve a known mass of DMPT in a specific volume of pure water. For example, create a 0.2% DMPT solution by dissolving 2g of DMPT in 1000ml of water.[15]

  • Determine Target Concentration: Decide on the final concentration of DMPT in the dry bait mix (e.g., 1%, 2%, 5%).

  • Dry Mixing:

    • For a 1% concentration , weigh 5g of DMPT and 495g of dry bait ingredients.

    • For a 2% concentration , weigh 5g of DMPT and 245g of dry bait ingredients.[15]

    • For a 5% concentration , weigh 5g of DMPT and 95g of dry bait ingredients.[14][15]

  • Place the weighed DMPT powder and dry ingredients into a sealed plastic bag. Shake vigorously to mix thoroughly.

  • Wet Mixing: Slowly add the DMPT stock solution (or pure water if DMPT was dry-mixed) to the dry mix until the desired bait consistency is achieved.

  • Control Bait: Prepare a control bait using the same procedure but without adding DMPT.

Bait_Preparation_Workflow start Start weigh Weigh Dry Bait Ingredients & DMPT Powder start->weigh dry_mix Combine and Dry Mix in Sealed Bag weigh->dry_mix prepare_solution Prepare 0.2% DMPT Aqueous Solution (Optional) dry_mix->prepare_solution wet_mix Add Water/Solution to Dry Mix prepare_solution->wet_mix form_bait Form Bait Pellets/Dough wet_mix->form_bait end Final DMPT-Based Bait form_bait->end

Caption: Workflow for the preparation of DMPT-based baits.

Experimental Evaluation of DMPT Baits

To quantify the efficacy of DMPT as a feeding attractant, controlled behavioral assays are essential. A common method is to measure the biting frequency of the target species on experimental versus control baits.[6]

Experimental Protocol: Feeding Efficacy Assay

Objective: To determine the effect of different DMPT concentrations on the feeding stimulation of an aquatic species.

Materials:

  • Test subjects (e.g., carp, tilapia), acclimated and of uniform size.[6]

  • Multiple experimental tanks.

  • Control bait (0% DMPT).

  • Experimental baits with varying DMPT concentrations (e.g., T1, T2, T3).

  • Timer and video recording equipment (optional but recommended for accuracy).

Procedure:

  • Acclimation: Acclimate fish to the experimental tanks for a set period before the trial.

  • Fasting: Fast the fish for 24 hours prior to the experiment to standardize hunger levels.

  • Bait Introduction: Introduce a pre-weighed amount of a specific bait type (either control or an experimental DMPT concentration) into a tank.

  • Observation Period: Observe the fish for a defined period (e.g., 30 minutes).

  • Data Collection: Record the number of bites or feeding attempts made by the fish on the bait. This is the "biting frequency".[6]

  • Replication: Repeat the procedure for each bait type (control and all DMPT concentrations) in separate tanks, with multiple replicates for each treatment to ensure statistical validity.

  • Data Analysis: Compare the mean biting frequency for each experimental group against the control group using appropriate statistical tests (e.g., ANOVA). A significant increase in biting frequency for DMPT groups indicates a positive attractant effect.[6]

Feeding_Assay_Workflow start Start acclimate Acclimate Fish to Test Tanks start->acclimate fast Fast Fish for 24h acclimate->fast introduce_bait Introduce Control or DMPT Bait to Tank fast->introduce_bait observe Observe and Record Biting Frequency for 30 min introduce_bait->observe repeat Repeat for all Bait Types & Replicates observe->repeat analyze Statistically Analyze Data (Compare Means) repeat->analyze end Determine DMPT Efficacy analyze->end

Caption: Workflow for an experimental feeding efficacy assay.

Quantitative Data on DMPT Efficacy

The following tables summarize quantitative data extracted from various studies, highlighting the performance of DMPT.

Table 1: Comparative Efficacy of DMPT vs. Other Attractants

Compound Compared DMPT Attractant Effect Multiplier Reference
Choline Chloride 1.25x [3]
Glycine Betaine 2.56x [3]
Methyl-Methionine 1.42x [3]

| Glutamine | 1.56x |[3] |

Table 2: Effect of DMPT on Carp Growth Performance

Treatment Group Effect on Daily Weight Gain (vs. Control) Reference
T2 (DMPT) +52.94% [6]
T3 (DMPT) +78.43% [6]
T4 (DMPT) +113.73% [6]

Note: Specific concentrations for T2, T3, and T4 were not detailed in the source snippet but showed a dose-dependent increase.

Table 3: Recommended Dosage of DMPT in Baits

Application Recommended Dosage per kg of Dry Mix Reference
Hook Bait (Instant Attractor) 0.7 - 2.5 g [1]
Long-Term Bait 0.7 - 1.5 g [3]
Groundbait / Stickmixes 1.0 - 3.0 g [3]
Soak / Dip (per liter of liquid) ~5.0 g [1]

| General Aquafeed | 50 - 200 mg (0.05 - 0.2 g) |[16] |

Conclusion

DMPT stands out as a premier feed attractant in aquatic research and aquaculture due to its powerful, scientifically-proven ability to stimulate feeding and its additional physiological benefits as a methyl donor. The synthesis and formulation protocols are well-established, allowing for reproducible preparation of experimental baits. Quantitative assays consistently demonstrate DMPT's superiority over other attractants and its significant positive impact on feed intake and growth rates. For researchers and professionals in aquaculture and drug development, DMPT represents an indispensable tool for enhancing feed palatability, improving nutrient utilization, and promoting the overall health and productivity of aquatic species.

References

Measuring Dimethylsulfoniopropionate (DMSP) in Seawater: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for measuring the concentration of Dimethylsulfoniopropionate (DMSP) in seawater samples. Accurate quantification of DMSP, a key organosulfur molecule produced by marine phytoplankton, is crucial for understanding its roles in global sulfur cycling, climate regulation, and marine chemical ecology. This document details established experimental protocols, presents quantitative data in a structured format, and visualizes the analytical workflows for clarity.

Introduction to DMSP and its Significance

Dimethylsulfoniopropionate (DMSP) is a tertiary sulfonium compound synthesized by many marine algae and some terrestrial and aquatic plants.[1] In the marine environment, it serves as an osmolyte, cryoprotectant, and antioxidant for phytoplankton.[1] The enzymatic cleavage of DMSP releases dimethyl sulfide (DMS), a volatile sulfur compound that contributes significantly to the global atmospheric sulfur budget and influences cloud formation.[2][3][4] Given its ecological and climatic importance, precise and reliable methods for measuring DMSP concentrations in seawater are paramount.

This guide focuses on the two primary approaches for DMSP quantification: indirect methods, which measure DMSP as DMS after chemical cleavage, and direct methods, which quantify the intact DMSP molecule.

Sample Collection and Preservation

Accurate DMSP measurement begins with proper sample collection and preservation to minimize artifacts from cell lysis or enzymatic degradation.

Core Principles:

  • Gentle Filtration: To separate particulate DMSP (DMSPp, intracellular) from dissolved DMSP (DMSPd, extracellular), gentle filtration is essential to prevent phytoplankton cell rupture.[2][5]

  • Avoid Air Exposure: Exposing filtered plankton to air can cause significant DMSP release.[5]

  • Prompt Preservation: Samples should be preserved immediately after collection to halt biological activity.

Recommended Protocol for Seawater Sampling:

  • Collect seawater using clean Niskin bottles or other appropriate samplers.[6]

  • To separate dissolved and particulate fractions, use a small-volume gravity drip filtration (SVDF) procedure.[5]

    • Use a 47-mm-diameter Whatman GF/F filter.[5]

    • Filter a small volume (20-50 mL) of seawater.[5]

    • Collect only the initial 3.5 mL of filtrate for DMSPd analysis.[5]

  • For total DMSP (DMSPt), use unfiltered seawater.[2][5]

  • Preserve samples by either:

    • Acidification: Add 50% H₂SO₄ or concentrated HCl to a final pH of ~1.1.[5][7] This method is suitable for long-term storage (months).[7]

    • Freezing: Samples can be flash-frozen in liquid nitrogen and stored at -80°C.[6] For LC-MS/MS analysis, methanol should be added before freezing to prevent DMSP degradation.[2]

Analytical Methodologies

Several analytical techniques are employed for DMSP quantification, each with its advantages and limitations. The choice of method often depends on the specific research question, available instrumentation, and desired sensitivity.

Indirect Method: Gas Chromatography with Flame Photometric Detection (GC-FPD)

This widely used method relies on the chemical conversion of DMSP to DMS, which is then quantified by gas chromatography.

Experimental Protocol:

  • Alkaline Hydrolysis: Transfer a known volume of the preserved seawater sample (for DMSPt) or filtrate (for DMSPd) into a gas-tight vial.[8]

  • Add a concentrated solution of sodium hydroxide (NaOH) to a final concentration of >1 M to cleave DMSP into DMS and acrylate.[2][8]

  • Allow the reaction to proceed for at least 12-24 hours in the dark at room temperature to ensure complete conversion.[2]

  • Headspace Analysis: Analyze the DMS in the vial's headspace by injecting a known volume of the gas phase into a gas chromatograph equipped with a flame photometric detector (FPD), which is selective for sulfur compounds.[2][9]

  • Quantification: Determine the DMS concentration by comparing the peak area to a calibration curve prepared from DMSP standards of known concentrations treated with the same alkaline hydrolysis procedure.[9]

Direct Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Direct quantification of DMSP using LC-MS/MS offers high specificity and sensitivity, avoiding potential overestimation from the cleavage of other sulfur compounds.[2][10][11]

Experimental Protocol:

  • Sample Preparation:

    • For particulate DMSP, extract the filtered phytoplankton cells with methanol.[2]

    • For dissolved DMSP, the acidified filtrate can often be directly analyzed after dilution.

  • Internal Standard: Add a known concentration of a deuterated internal standard, such as [(2)H(6)]-DMSP (d6-DMSP), to all samples and calibration standards to account for matrix effects and instrument variability.[10][12]

  • Chromatographic Separation: Separate DMSP from other sample components using Hydrophilic Interaction Liquid Chromatography (HILIC).[10][11]

    • A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometric Detection: Detect and quantify DMSP and the internal standard using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This provides high selectivity by monitoring specific precursor-to-product ion transitions for both DMSP and d6-DMSP.

  • Quantification: Calculate the DMSP concentration based on the ratio of the peak area of the analyte to that of the internal standard, referenced against a calibration curve.

Data Presentation: DMSP Concentrations in Marine Environments

The concentration of DMSP in seawater is highly variable, depending on factors such as phytoplankton community composition, geographic location, and season. The following tables summarize typical concentration ranges reported in the literature.

DMSP FractionEnvironmentConcentration Range (nmol L⁻¹)Average Concentration (nmol L⁻¹)Reference(s)
Particulate (DMSPp)Southwestern Baltic SeaUp to 103.59.2 ± 13.3[13]
Particulate (DMSPp)Yangtze River Estuary-10.89 ± 14.28[14]
Particulate (DMSPp)Great Barrier Reef (Inner)-2.1 ± 0.5[6]
Dissolved (DMSPd)Southwestern Baltic SeaUp to 42.73.0 ± 4.1[13]
Dissolved (DMSPd)Yangtze River Estuary-1.75 ± 1.08[14]
Dissolved (DMSPd)Various Ocean Regions< 2.8-[5][15]
Total (DMSPt)China Marginal Seas4.73 - 775.96111.42 ± 129.30[14]
Total (DMSPt)Temperate Coastal Australia-16.4 ± 1.14[16]

Table 1. Concentrations of Particulate, Dissolved, and Total DMSP in Various Marine Environments.

MethodDetection LimitLinearity RangeKey AdvantagesKey DisadvantagesReference(s)
GC-FPD (Indirect)~5 nmol L⁻¹5 nmol L⁻¹ - 160 µmol L⁻¹Widely available, robust.Can overestimate DMSP due to cleavage of other DMS precursors.[2]
LC-MS/MS (Direct)5 - 20 nmol L⁻¹60 nmol L⁻¹ - 50 µmol L⁻¹High specificity and sensitivity, direct measurement.Requires more specialized equipment, potential for matrix effects.[10][11]
MIMS (Indirect)0.2 - 2 nmol L⁻¹Wide linearity rangeHigh throughput, suitable for onboard analysis.Indirect measurement, potential for interferences.[2][11]

Table 2. Comparison of Common Analytical Methods for DMSP Measurement.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described in this guide.

DMSP_Sample_Processing cluster_collection Sample Collection seawater Seawater Sample filtration Gentle Filtration (e.g., SVDF) seawater->filtration unfiltered Unfiltered Sample filtrate Filtrate filtration->filtrate filter Filter filtration->filter preserve_unfiltered Acidify or Freeze unfiltered->preserve_unfiltered preserve_filtrate Acidify or Freeze filtrate->preserve_filtrate preserve_filter Freeze or Extract filter->preserve_filter dmspd Dissolved DMSP (DMSPd) preserve_filtrate->dmspd dmspp Particulate DMSP (DMSPp) preserve_filter->dmspp dmspt Total DMSP (DMSPt) preserve_unfiltered->dmspt

Caption: Workflow for seawater sample collection and processing for DMSP analysis.

GC_FPD_Workflow start Preserved Sample (DMSPt or DMSPd) hydrolysis Alkaline Hydrolysis (NaOH) start->hydrolysis incubation Incubation (12-24h, dark) hydrolysis->incubation headspace Headspace Sampling incubation->headspace gc Gas Chromatography (GC) headspace->gc fpd Flame Photometric Detector (FPD) gc->fpd quant Quantification vs. Calibration Curve fpd->quant LCMS_Workflow start Preserved Sample (DMSPp extract or DMSPd) is_add Add Internal Standard (d6-DMSP) start->is_add lc HILIC Separation is_add->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms quant Quantification vs. Calibration Curve ms->quant

References

An In-depth Technical Guide to Troubleshooting and Optimization of Cell-Based Assays for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell-based assays are indispensable tools in drug discovery, providing a biologically relevant context for evaluating compound efficacy, mechanism of action, and potential toxicity.[1][2][3] They serve a critical function at nearly every stage of the drug development pipeline, from initial high-throughput screening (HTS) to lead optimization and preclinical studies.[2][4] Unlike biochemical assays, cell-based assays offer insights into a compound's activity within a complex cellular environment, accounting for factors like membrane permeability and cellular metabolism.[5] However, the inherent biological variability of these systems presents significant challenges, necessitating rigorous troubleshooting and optimization to ensure data is reproducible, reliable, and accurately reflects the compound's biological effects.[2][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of common challenges encountered in cell-based assays, detailed protocols for key optimization experiments, and a logical framework for troubleshooting.

Common Challenges and Troubleshooting

High-quality, reproducible data is the cornerstone of successful drug discovery. However, various factors can compromise the integrity of cell-based assays. Common issues include high data variability, low signal-to-noise ratios, and confounding "edge effects."[7][8]

1. High Well-to-Well Variability

Inconsistent results across a microplate are a frequent problem that can obscure genuine compound effects. The coefficient of variation (%CV) is a key metric for assessing this variability.

  • Potential Causes:

    • Inconsistent Cell Seeding: An uneven distribution of cells is a primary source of variability.[9][10]

    • Pipetting Errors: Inaccurate or inconsistent liquid handling can significantly impact results.[9][10]

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature gradients, leading to anomalous results.[8][10]

  • Optimization & Troubleshooting Strategies:

    • Ensure the cell suspension is homogenous before and during plating.[10]

    • Use calibrated pipettes and practice proper pipetting techniques.[9][10]

    • To mitigate edge effects, avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).[8][10]

2. Low Signal-to-Noise Ratio

A weak signal relative to the background can make it difficult to discern true biological effects from noise. The Z-factor is a statistical measure used to quantify the quality of an assay; a low Z-factor often indicates a poor signal-to-noise ratio.

  • Potential Causes:

    • Suboptimal Cell Density: Too few cells will not generate a strong enough signal.[10]

    • Insufficient Incubation Time: The assay may not have had enough time to develop a robust signal.[10]

    • Incorrect Reagent Concentration: Reagent concentrations may not be optimal for the specific cell line and density.

  • Optimization & Troubleshooting Strategies:

    • Optimize the cell seeding density to find a number that produces a strong signal within the linear range of the assay.[10]

    • Perform a time-course experiment to determine the optimal incubation period.

    • Titrate key reagents to find the concentration that maximizes the assay window.

Data Presentation: Optimizing Seeding Density

The following table illustrates the impact of optimizing cell seeding density on key assay performance metrics for a typical cell viability assay.

Seeding Density (cells/well)Mean Signal (RFU)Standard Deviation%CVZ-FactorNotes
1,0001,50035023.3%0.15Suboptimal: High variability, poor Z-factor.
5,0008,0006408.0%0.65Optimal: Low variability, robust signal, good Z-factor.
10,00012,5009007.2%0.72Good, but approaching upper limit of linear range.
20,00014,0001,80012.9%0.40Suboptimal: Signal is saturating, increased variability.

Experimental Protocols

Rigorous optimization is crucial for developing a robust and reliable assay. The following are detailed protocols for fundamental optimization experiments.

Protocol 1: Optimal Cell Seeding Density Determination

This protocol is designed to identify the cell density that provides a robust signal within the linear range of the assay.[10]

  • Prepare Cell Suspension: Harvest cells during their exponential growth phase and perform a cell count to determine concentration and viability.[10]

  • Create Serial Dilutions: Prepare a series of cell dilutions in culture medium. For a 96-well plate, typical densities to test might range from 1,000 to 20,000 cells per well.[10]

  • Plate Cells: Dispense 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only to serve as a blank control.

  • Incubate: Culture the plate for the intended duration of the experiment (e.g., 24, 48, or 72 hours) under standard conditions (37°C, 5% CO₂).[10]

  • Perform Viability Assay: At the end of the incubation, add the viability reagent (e.g., resazurin, CellTiter-Glo®) according to the manufacturer's instructions.[1]

  • Analyze Data: After subtracting the average signal from the blank wells, plot the mean signal against the number of cells seeded per well. The optimal seeding density will be within the linear portion of this curve.[10]

Protocol 2: DMSO Tolerance Assessment

Most compound libraries are dissolved in dimethyl sulfoxide (DMSO). It is critical to determine the maximum concentration of DMSO that does not affect cell viability or the assay signal.

  • Prepare DMSO Dilutions: Create a serial dilution of DMSO in the cell culture medium. Concentrations to test should range from over 2% down to 0.05%.[11][12]

  • Seed Cells: Plate cells at the previously determined optimal seeding density in a 96-well plate and allow them to adhere overnight.

  • Treat Cells: Remove the old medium and add the medium containing the different DMSO concentrations. Include a "no DMSO" control.

  • Incubate: Incubate the cells for the duration of your planned compound exposure.

  • Perform Assay: Add the assay reagent and measure the signal as you would for the main experiment.

  • Analyze Results: Plot the signal against the DMSO concentration. The highest DMSO concentration that does not cause a significant deviation from the "no DMSO" control is the maximum tolerated concentration for your assay. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[13]

Mandatory Visualizations

Signaling Pathway Diagram

The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a crucial signaling cascade that regulates cell proliferation and survival and is a common target in cancer drug discovery.[14][15][16]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Translocates & Activates Proliferation Cell Proliferation & Survival TF->Proliferation Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Assay_Workflow A 1. Assay Conception & Cell Line Selection B 2. Seeding Density Optimization A->B C 3. Reagent & Incubation Time Optimization B->C D 4. DMSO Tolerance Testing C->D E 5. Assay Validation (Z-Factor, %CV) D->E F 6. Ready for HTS E->F Troubleshooting_Tree Problem Problem: High Well-to-Well Variability (%CV > 15%) Cause1 Uneven Cell Distribution? Problem->Cause1 Cause2 Edge Effects? Problem->Cause2 Cause3 Pipetting Inaccuracy? Problem->Cause3 Solution1 Solution: Mix cell suspension thoroughly before and during plating. Cause1->Solution1 Yes Solution2 Solution: Use perimeter wells as buffer (media/PBS). Ensure incubator humidity. Cause2->Solution2 Yes Solution3 Solution: Calibrate pipettes. Use reverse pipetting for viscous liquids. Cause3->Solution3 Yes

References

An In-Depth Technical Guide on the Degradation Kinetics and Stability of Dimethylsulfoniopropionate (DMPT) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation kinetics and stability of Dimethylsulfoniopropionate (DMPT) in aqueous environments. DMPT is a naturally occurring sulfur compound found in many marine organisms and has garnered significant interest for its various biological activities. Understanding its stability and degradation pathways is crucial for its potential applications in pharmaceuticals and other fields. This document summarizes key quantitative data, details experimental protocols for studying its degradation, and visualizes the primary degradation pathways.

Introduction to DMPT Degradation

The stability of Dimethylsulfoniopropionate (DMPT) in aqueous solutions is influenced by both biotic and abiotic factors. Degradation can occur through enzymatic processes mediated by microorganisms or through chemical reactions influenced by the physicochemical properties of the solution, such as pH and temperature. The primary degradation pathways are the cleavage pathway, which produces dimethyl sulfide (DMS) and acrylate, and the demethylation/demethiolation pathway, which leads to the formation of 3-mercaptopropionate (3-MPA) and methanethiol (MeSH).

DMPT Degradation Pathways

The degradation of DMPT in aqueous environments proceeds through two main enzymatic pathways: the cleavage pathway and the demethylation/demethiolation pathway.

Cleavage Pathway

In the cleavage pathway, DMPT is cleaved by the enzyme DMSP lyase to produce dimethyl sulfide (DMS) and acrylate. Various DMSP lyases, such as DddD, DddP, DddY, DddK, DddL, and DddQ, have been identified in different marine bacteria.[1][2][3][4]

Demethylation/Demethiolation Pathway

The demethylation pathway is initiated by the enzyme DmdA, which removes a methyl group from DMPT to form methylmercaptopropionate (MMPA).[1][5] MMPA can then be further metabolized through demethiolation to produce methanethiol (MeSH) and acrylate, or it can be demethylated to 3-mercaptopropionate (MPA).[3][5]

Quantitative Degradation Kinetics

Currently, there is a limited amount of publicly available quantitative data on the abiotic degradation kinetics of DMPT in aqueous solutions under varying pH and temperature. Most research has focused on the enzymatic degradation pathways.

Further research is required to establish a comprehensive quantitative profile of DMPT's abiotic degradation, including rate constants and half-lives under a range of environmentally and physiologically relevant pH and temperature conditions.

The kinetic parameters for some of the enzymes involved in DMPT degradation have been characterized. For example, the DMSP lyase DddY from the bacterium Acinetobacter sp. ZS25 has a Michaelis constant (Km) of 2.6 mM and a catalytic rate constant (kcat) of 12.7 × 10³ s⁻¹.[1]

Table 1: Enzymatic Kinetic Parameters for DMPT Degradation

EnzymeSource OrganismPathwayKm (mM)kcat (s⁻¹)Reference
DddYAcinetobacter sp. ZS25Cleavage2.612.7 x 10³[1]

This table will be expanded as more quantitative data becomes available.

Experimental Protocols for DMPT Degradation Studies

The following sections outline generalized experimental protocols for investigating the degradation kinetics of DMPT in aqueous solutions.

General Stability Study Protocol

This protocol can be adapted to study the influence of various factors such as pH, temperature, and light on DMPT stability.

  • Preparation of DMPT Solutions: Prepare stock solutions of DMPT in ultrapure water. Create a series of buffered aqueous solutions at different pH values (e.g., using phosphate, citrate, or borate buffers).

  • Incubation: Add a known concentration of DMPT to each buffered solution. Incubate the solutions under controlled temperature and light conditions.

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Sample Analysis: Immediately analyze the samples to determine the remaining concentration of DMPT. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Data Analysis: Plot the concentration of DMPT versus time to determine the degradation kinetics. Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Enzymatic Degradation Assay

This protocol is designed to measure the kinetic parameters of enzymes that degrade DMPT.

  • Enzyme and Substrate Preparation: Purify the DMSP lyase or other DMPT-degrading enzymes. Prepare a range of DMPT substrate concentrations in a suitable buffer solution.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a known amount of the enzyme to the substrate solutions. Maintain a constant temperature and pH throughout the reaction.

  • Measurement of Product Formation: Monitor the formation of a specific degradation product (e.g., DMS for DMSP lyase) over time. DMS can be quantified using gas chromatography with a flame photometric detector (GC-FPD).

  • Kinetic Parameter Calculation: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known.

Analytical Methods for DMPT and its Degradation Products

Accurate quantification of DMPT and its degradation products is essential for kinetic studies.

  • DMPT Quantification: DMPT is a non-volatile compound and is typically quantified using HPLC.

  • DMS Quantification: As a volatile compound, DMS is commonly measured using headspace gas chromatography (GC) with a flame photometric detector (FPD) or mass spectrometry (MS).

  • Other Degradation Products: Non-volatile products like acrylate and MMPA can be analyzed by HPLC, while volatile compounds like MeSH can be analyzed by GC. GC-MS is a powerful tool for the identification and quantification of various degradation products.[3]

Visualizing DMPT Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of DMPT and a typical experimental workflow for studying its degradation.

DMPT_Degradation_Pathways cluster_cleavage Cleavage Pathway cluster_demethylation Demethylation/Demethiolation Pathway DMPT Dimethylsulfoniopropionate (DMPT) DMSP_Lyase DMSP Lyase (e.g., DddD, DddP, DddY) DMPT->DMSP_Lyase DmdA DmdA DMPT->DmdA DMS Dimethyl Sulfide (DMS) Acrylate_cleavage Acrylate DMSP_Lyase->DMS DMSP_Lyase->Acrylate_cleavage MMPA Methylmercaptopropionate (MMPA) Demethiolase Demethiolase MMPA->Demethiolase Demethylase Demethylase MMPA->Demethylase MeSH Methanethiol (MeSH) Acrylate_demethiolation Acrylate MPA 3-Mercaptopropionate (MPA) DmdA->MMPA Demethiolase->MeSH Demethiolase->Acrylate_demethiolation Demethylase->MPA

Biotic degradation pathways of DMPT.

Experimental_Workflow start Start: Prepare DMPT solutions in buffered aqueous media incubation Incubate samples under controlled conditions (pH, Temperature, Light) start->incubation sampling Collect aliquots at pre-defined time intervals incubation->sampling analysis Analyze DMPT concentration (e.g., HPLC) and/or degradation products (e.g., GC-MS) sampling->analysis data_processing Plot concentration vs. time and perform kinetic modeling analysis->data_processing results Determine degradation rate constants (k) and half-life (t½) data_processing->results

References

Revolutionizing DMPT Extraction: A Technical Guide to Enhancing Efficiency from Macroalgae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In a significant step forward for marine biotechnology and drug development, this technical guide provides an in-depth exploration of advanced methodologies for improving the extraction efficiency of Dimethylsulfoniopropionate (DMPT) from macroalgae. This document is tailored for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries, offering a comprehensive overview of conventional and innovative extraction techniques, detailed experimental protocols, and a comparative analysis of their efficiencies.

DMPT, a tertiary sulfonium compound found in many marine macroalgae, has garnered considerable attention for its potent chemoattractant properties and potential applications in aquaculture and medicine. However, optimizing its extraction from algal biomass remains a critical challenge. This guide addresses this challenge by presenting a curated synthesis of current scientific literature, focusing on practical, high-yield extraction strategies.

Introduction to DMPT and its Significance

Dimethylsulfoniopropionate is a vital osmolyte and antioxidant in many marine algae. Its enzymatic cleavage product, dimethyl sulfide (DMS), plays a crucial role in the global sulfur cycle and climate regulation. In the context of drug development and aquaculture, DMPT is investigated for its ability to stimulate feeding in commercially important aquatic species and for its potential therapeutic properties. Efficient extraction of DMPT is the first critical step in harnessing its full potential.

Comparative Analysis of DMPT Extraction Methodologies

The efficiency of DMPT extraction is contingent on the chosen methodology, solvent system, and the physical and chemical properties of the macroalgal species. This guide explores a range of techniques, from traditional solvent-based methods to innovative, green technologies.

Conventional Solvent Extraction (CSE)

Conventional solvent extraction remains a widely used method due to its simplicity and cost-effectiveness. The choice of solvent is paramount, with polar solvents generally yielding better results for the polar DMPT molecule.

Table 1: Comparison of Conventional Solvents for DMPT Extraction

Solvent SystemMacroalgae SpeciesTemperature (°C)Time (h)Solid-to-Liquid RatioDMPT Yield (mg/g DW)Reference
MethanolUlva lactuca25241:10 (w/v)Not ReportedGeneral Bioactive Compound Extraction[1]
70% EthanolUlva sp.55101:50 (w/v)Not ReportedGeneral Bioactive Compound Extraction[2]
WaterUlva lactuca25161:10 (w/v)Not ReportedGeneral Bioactive Compound Extraction[3]
4 N NaOHUlva lactuca4OvernightNot SpecifiedNot Reported (Used for cleavage)[4]

Note: Specific quantitative data for DMPT yield using these methods is limited in the reviewed literature; the table reflects general conditions for bioactive compound extraction.

Advanced Extraction Techniques

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced techniques have been developed. These methods often offer higher efficiency, reduced environmental impact, and better preservation of thermolabile compounds like DMPT.

UAE utilizes acoustic cavitation to disrupt algal cell walls, enhancing solvent penetration and mass transfer of target compounds. It is known for reducing extraction time and temperature.[5]

MAE employs microwave energy to heat the solvent and the moisture within the algal cells, leading to cell rupture and the release of intracellular components. This method significantly shortens extraction times.[6][7]

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. The use of a co-solvent like ethanol can enhance the extraction of polar molecules like DMPT.[8][9]

EAE involves the use of specific enzymes to hydrolyze the complex polysaccharides of the algal cell wall, facilitating the release of intracellular compounds. This method is highly specific and operates under mild conditions.[10]

Table 2: Overview of Advanced Extraction Techniques and Their Potential for DMPT Extraction

TechniquePrincipleKey ParametersAdvantages for DMPT ExtractionPotential Challenges
UAE Acoustic CavitationFrequency, Power, Time, Temperature, SolventReduced time and temperature, potentially preserving DMPT integrity.Localized high temperatures may cause degradation if not controlled.
MAE Microwave HeatingPower, Time, Temperature, SolventRapid extraction, reduced solvent consumption.Potential for thermal degradation of DMPT at high power levels.
SFE Supercritical FluidTemperature, Pressure, Co-solventHigh selectivity, "green" solvent (CO2), solvent-free extract.High initial equipment cost, may require a polar co-solvent for DMPT.
EAE Enzymatic HydrolysisEnzyme type, pH, Temperature, TimeHigh specificity, mild conditions, environmentally friendly.Cost of enzymes, optimization of enzymatic reaction is required.

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient extraction. The following sections provide generalized protocols for key extraction techniques, which can be optimized for specific macroalgal species and DMPT quantification.

Protocol for Conventional Solvent Extraction
  • Sample Preparation: Freshly collected macroalgae are cleaned of epiphytes and debris, rinsed with distilled water, and pat-dried. The biomass is then freeze-dried or oven-dried at a low temperature (e.g., 40-60°C) to a constant weight and ground into a fine powder.

  • Extraction: A known weight of the dried algal powder is suspended in a chosen solvent (e.g., methanol, ethanol, or an aqueous mixture) at a specific solid-to-liquid ratio (e.g., 1:10 to 1:50 w/v).

  • Incubation: The mixture is agitated on a shaker at a controlled temperature for a defined period (e.g., 2 to 24 hours).

  • Separation: The extract is separated from the solid residue by centrifugation and/or filtration.

  • Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator.

  • Quantification: The DMPT content in the final extract is determined using analytical techniques such as Gas Chromatography (GC) after cleavage to DMS, or directly by Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Protocol for Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: As described in the CSE protocol.

  • Extraction: The algal powder is suspended in the extraction solvent in a vessel placed within an ultrasonic bath or subjected to a probe sonicator.

  • Sonication: The mixture is sonicated at a specific frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 15-60 minutes). The temperature of the extraction vessel should be controlled, often using a cooling jacket.

  • Post-Extraction: The subsequent steps of separation, concentration, and quantification are the same as in the CSE protocol.

Protocol for Microwave-Assisted Extraction (MAE)
  • Sample Preparation: As described in the CSE protocol.

  • Extraction: The algal powder and solvent are placed in a microwave-transparent vessel.

  • Irradiation: The vessel is placed in a microwave extractor and subjected to a set power (e.g., 200-800 W) and time (e.g., 5-30 minutes). Temperature and pressure can be monitored and controlled in modern systems.

  • Post-Extraction: The subsequent steps of separation, concentration, and quantification are the same as in the CSE protocol.

DMPT Biosynthesis and Experimental Workflows

Understanding the biosynthetic pathway of DMPT in macroalgae can provide insights into optimizing extraction by targeting developmental stages or environmental conditions that favor high DMPT accumulation. The generally accepted pathway starts from the amino acid methionine.

DMPT_Biosynthesis Met Methionine KMTB 4-methylthio-2-oxobutyrate Met->KMTB Transamination MTHB 4-methylthio-2-hydroxybutyrate KMTB->MTHB Reduction DMSHB 4-dimethylsulfonio-2-hydroxybutyrate MTHB->DMSHB S-methylation DMPT DMPT DMSHB->DMPT Oxidative decarboxylation

Figure 1: Biosynthesis pathway of DMPT in macroalgae.

A generalized workflow for the extraction and analysis of DMPT from macroalgae is presented below. This workflow highlights the key stages from sample collection to final quantification.

Extraction_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Collection Macroalgae Collection Cleaning Cleaning & Sorting Collection->Cleaning Drying Drying (Freeze/Oven) Cleaning->Drying Grinding Grinding to Powder Drying->Grinding Extraction_Method Choice of Extraction Method (CSE, UAE, MAE, SFE, EAE) Grinding->Extraction_Method Solvent Solvent Selection Extraction_Method->Solvent Parameters Parameter Optimization (Time, Temp, Ratio) Solvent->Parameters Filtration Filtration / Centrifugation Parameters->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Optional: Purification Concentration->Purification Quantification DMPT Quantification (GC, LC-MS) Purification->Quantification

Figure 2: General workflow for DMPT extraction and analysis.

Factors Influencing DMPT Extraction Efficiency and Stability

Several factors can significantly impact the yield and stability of DMPT during the extraction process.

  • Temperature: High temperatures can enhance extraction kinetics but may also lead to the thermal degradation of DMPT. Optimization is crucial to find a balance.

  • Solvent Polarity: As a polar molecule, DMPT is more readily soluble in polar solvents. The use of aqueous mixtures of alcohols often provides a good balance of polarity for efficient extraction.

  • pH: The stability of DMPT can be pH-dependent. Alkaline conditions are known to cleave DMPT into DMS and acrylic acid, a property utilized in some quantification methods but undesirable during extraction for the intact compound.[4]

  • Macroalgal Species and Seasonality: The DMPT content in macroalgae can vary significantly between species and even within the same species depending on the season and environmental conditions.[4]

Conclusion and Future Perspectives

The efficient extraction of DMPT from macroalgae is a critical step for its utilization in various industrial applications. While conventional solvent extraction provides a baseline, advanced techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, reduced processing time, and environmental sustainability.

This technical guide provides a foundational understanding of the available methods and their underlying principles. However, there is a clear need for more research focused specifically on the comparative analysis of these techniques for DMPT extraction from different macroalgal species. Future studies should aim to generate quantitative data on DMPT yields under various extraction conditions to establish optimized, species-specific protocols. Furthermore, a deeper understanding of DMPT stability under different processing conditions is essential for maximizing its recovery and preserving its bioactivity. The logical progression of research in this area will undoubtedly unlock the full potential of this valuable marine bioactive compound.

References

Overcoming Matrix Effects in the Quantification of N,N-Dimethyltryptamine by Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the challenges and solutions associated with the quantification of N,N-dimethyltryptamine (DMPT) in biological matrices using mass spectrometry. A primary focus is placed on understanding and mitigating matrix effects, a common phenomenon that can significantly impact the accuracy and reproducibility of analytical results. This document details various sample preparation techniques, liquid chromatography-mass spectrometry (LC-MS/MS) parameters, and data analysis strategies to ensure robust and reliable DMPT quantification.

Introduction to Matrix Effects in DMPT Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of small molecules like DMPT in complex biological samples such as plasma, urine, and brain tissue. However, the accuracy of LC-MS/MS can be compromised by "matrix effects," which are the alteration of ionization efficiency of the target analyte by co-eluting endogenous or exogenous compounds from the sample matrix.[1][2] These effects can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the true analyte concentration.[1][2]

The primary sources of matrix effects in biological samples include phospholipids from cell membranes, salts, and metabolites.[1] Given the trace levels at which endogenous DMPT is often found and the complexity of the surrounding biological milieu, addressing matrix effects is paramount for obtaining reliable quantitative data.

Strategies for Mitigating Matrix Effects

A multi-pronged approach, encompassing sample preparation, chromatographic separation, and detection methods, is essential for effectively overcoming matrix effects in DMPT quantification.

Sample Preparation: The First Line of Defense

The goal of sample preparation is to remove interfering matrix components while efficiently extracting DMPT. The choice of technique depends on the sample matrix, the required sensitivity, and the available resources. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

2.1.1. Protein Precipitation (PPT)

PPT is a simple and rapid method that involves adding an organic solvent, typically acetonitrile or methanol, to the sample to precipitate proteins.[1][3] While effective at removing the bulk of proteins, PPT is the least effective method for removing phospholipids and other small-molecule interferences, often leading to significant matrix effects.[4]

2.1.2. Liquid-Liquid Extraction (LLE)

LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. By selecting an appropriate organic solvent and adjusting the pH of the aqueous sample, DMPT can be selectively extracted, leaving many interfering substances behind. LLE is generally more effective at removing salts and some phospholipids compared to PPT.

2.1.3. Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and analyte enrichment. It utilizes a solid sorbent material packed in a cartridge or well plate to retain the analyte of interest while matrix components are washed away. By choosing the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange), a high degree of selectivity can be achieved, leading to a significant reduction in matrix effects.[5]

Table 1: Comparison of Common Sample Preparation Techniques for DMPT Quantification

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein denaturation and precipitation by an organic solvent.Simple, fast, and inexpensive.[1][3]High risk of significant matrix effects from co-extracted phospholipids and other small molecules.[4]
Liquid-Liquid Extraction (LLE) Partitioning of DMPT between two immiscible liquid phases.More effective at removing salts and some polar interferences than PPT.Can be labor-intensive and may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) Selective retention of DMPT on a solid sorbent.Highly effective for removing a wide range of interferences, leading to cleaner extracts and reduced matrix effects.[5] Can be automated for high-throughput applications.More complex and costly than PPT and LLE. Method development can be time-consuming.
Chromatographic Separation

Optimizing the liquid chromatography (LC) conditions can physically separate DMPT from co-eluting matrix components before they enter the mass spectrometer. Key parameters to consider include:

  • Column Chemistry: The choice of stationary phase is critical. For a basic compound like DMPT, a reversed-phase column (e.g., C18, phenyl-hexyl) is commonly used.

  • Mobile Phase: The composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol with additives like formic acid or ammonium formate) can be adjusted to improve the separation of DMPT from interfering peaks.

  • Gradient Elution: A gradient elution profile, where the mobile phase composition changes over time, can be employed to enhance the resolution of complex mixtures.

Stable Isotope-Labeled Internal Standards (SIL-IS)

The use of a stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects.[6] A SIL-IS, such as deuterated DMPT (e.g., DMPT-d6), is chemically identical to the analyte but has a different mass. It is added to the sample at a known concentration before sample preparation. Since the SIL-IS and the analyte co-elute and experience the same ionization suppression or enhancement, the ratio of their peak areas remains constant. This allows for accurate quantification even in the presence of significant matrix effects.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of DMPT in biological matrices.

Sample Preparation: Protein Precipitation of Plasma Samples

This protocol is adapted from validated methods for DMPT quantification in human plasma.[1][3]

  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., DMPT-d6 in methanol).

  • Precipitation: Add 300 µL of cold acetonitrile (or a 75:25 v/v acetonitrile:methanol mixture) to the plasma sample.[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for DMPT analysis. Optimization of these parameters is crucial for achieving the desired sensitivity and selectivity.

Table 2: Typical LC-MS/MS Parameters for DMPT Quantification

ParameterSetting
LC System UPLC or HPLC system
Column Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: Exemplary MRM Transitions for DMPT and a Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DMPT 189.158.225-35
DMPT-d6 195.264.225-35

Note: The optimal collision energy should be determined empirically for the specific instrument being used.

Data Interpretation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve using known concentrations of DMPT standards prepared in a surrogate matrix (e.g., stripped plasma or a buffered solution). The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of DMPT in unknown samples is then determined by interpolating their peak area ratios on the calibration curve.

Visualization of Key Concepts

Workflow for Overcoming Matrix Effects

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_correction Correction PPT Protein Precipitation CleanExtract Cleaner Extract PPT->CleanExtract LLE Liquid-Liquid Extraction LLE->CleanExtract SPE Solid-Phase Extraction SPE->CleanExtract LC LC Separation MS MS/MS Detection LC->MS AccurateQuant Accurate Quantification MS->AccurateQuant IS Stable Isotope-Labeled Internal Standard BiologicalSample Biological Sample (Plasma, Urine, etc.) IS->BiologicalSample Spike-in BiologicalSample->PPT Choose Method BiologicalSample->LLE Choose Method BiologicalSample->SPE Choose Method CleanExtract->LC

Caption: A workflow illustrating the key stages in mitigating matrix effects for accurate DMPT quantification.

DMPT Signaling Pathways

DMPT has been shown to interact with several cellular signaling pathways. Two notable examples are its role as a ligand for the Sigma-1 receptor and its ability to activate the Nrf2 antioxidant response pathway.

Sigma-1 Receptor Signaling

G DMPT DMPT Sigma1R Sigma-1 Receptor (at ER-Mitochondria interface) DMPT->Sigma1R Binds to IonChannels Modulation of Ion Channels (e.g., K+, Na+, Ca2+) Sigma1R->IonChannels CellularProcesses Regulation of Cellular Processes: - Neuronal survival - Plasticity - Neuroprotection IonChannels->CellularProcesses

Caption: DMPT as an endogenous ligand for the Sigma-1 receptor, modulating ion channel activity and cellular processes.

Nrf2 Activation Pathway

G DMPT DMPT ROS Cellular Stress (e.g., ROS) DMPT->ROS Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to nucleus and binds AntioxidantGenes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes

Caption: The activation of the Nrf2 antioxidant pathway by DMPT-induced cellular stress.

Conclusion

The accurate quantification of DMPT in biological matrices by mass spectrometry is achievable but requires careful consideration and mitigation of matrix effects. A strategic combination of robust sample preparation techniques, optimized chromatographic separation, and the use of stable isotope-labeled internal standards is crucial for obtaining reliable and reproducible results. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists to develop and validate high-quality bioanalytical methods for DMPT, ultimately contributing to a better understanding of its physiological and pharmacological roles.

References

Optimizing Storage Conditions for DMPT-Containing Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of samples containing Dimethyl Propiothetin (DMPT), a compound of significant interest in aquaculture and potentially other fields. Due to the limited availability of public, in-depth stability data for DMPT, this document combines the available information with established principles of chemical stability and analytical methodology to offer a robust framework for ensuring sample integrity.

Introduction to DMPT

Dimethyl Propiothetin (DMPT) is a naturally occurring sulfur-containing compound found in various marine algae and aquatic organisms. It is widely recognized as a potent feed attractant and growth stimulant in aquaculture. Its role as a methyl donor also suggests broader physiological significance. Understanding its chemical stability is paramount for researchers and professionals in drug development and other fields to ensure the reliability and reproducibility of experimental results.

Physicochemical Properties and Stability Profile

DMPT is a white crystalline powder that is soluble in water and known to be hygroscopic, meaning it readily absorbs moisture from the air. It is also characterized as an acidic substance. While detailed quantitative stability data under various stress conditions are not extensively published, a general understanding of its stability can be summarized.

Table 1: Summary of DMPT Stability and Storage Recommendations

ParameterObservation / RecommendationCitation
Physical Appearance White crystalline powder.[1]
Solubility Soluble in water.[1]
Hygroscopicity Readily absorbs moisture, can lead to agglomeration.[1]
Thermal Stability Stable under normal storage conditions. Avoid high temperatures.
pH Sensitivity DMPT is an acidic material. Direct contact with alkaline additives should be avoided.[2]
Light Sensitivity While specific photostability studies are not widely available, it is general good practice to protect chemical samples from light to prevent potential photodegradation.
Recommended Storage Sealed containers in a cool, dry, and well-ventilated place. Avoid moisture.[2]
Shelf Life A shelf life of up to two years is often cited under recommended storage conditions.

Potential Degradation Pathways

The exact degradation pathways of DMPT under various conditions have not been extensively elucidated in publicly available literature. However, based on its chemical structure (a sulfonium betaine), potential degradation mechanisms can be hypothesized.

  • Hydrolysis: As a sulfonium salt, DMPT could be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values. This could lead to the cleavage of the molecule.

  • Oxidation: The sulfur atom in DMPT could be susceptible to oxidation, leading to the formation of sulfoxides or other oxidized species.

  • Thermal Decomposition: At elevated temperatures, DMPT may undergo thermal decomposition.

Further research is required to identify the specific degradation products and reaction kinetics under different stress conditions.

Experimental Protocols for Stability Assessment

To ensure the integrity of DMPT-containing samples, a robust stability testing program is essential. The following protocols are based on general best practices for chemical stability studies and can be adapted for DMPT.

General Stability Study Protocol

A comprehensive stability study for DMPT should evaluate the impact of temperature, humidity, pH, and light.

dot

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare DMPT Samples (Solid & Solution) Temp Temperature Chambers (e.g., 25°C, 40°C, 60°C) Prep->Temp Expose Humidity Humidity Chambers (e.g., 60% RH, 75% RH) Prep->Humidity Expose pH pH Buffers (e.g., pH 3, 7, 9) Prep->pH Expose Light Photostability Chamber (ICH Q1B Guidelines) Prep->Light Expose Analysis Analyze Samples at Time Points (t=0, 1, 3, 6 months) Temp->Analysis Collect Humidity->Analysis Collect pH->Analysis Collect Light->Analysis Collect Quantification Quantify DMPT (e.g., HPLC-UV/MS) Analysis->Quantification Degradation Identify Degradation Products (e.g., LC-MS/MS) Analysis->Degradation Evaluation Assess Stability & Determine Shelf-life Quantification->Evaluation Input Degradation->Evaluation Input

Caption: A general workflow for a comprehensive stability study of DMPT.

Methodology:

  • Sample Preparation: Prepare homogenous batches of DMPT in both solid form and in relevant solutions (e.g., water, buffers).

  • Storage Conditions:

    • Temperature and Humidity: Store samples in controlled environmental chambers at various conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions like 40°C/75% RH).

    • pH: Prepare DMPT solutions in a range of pH buffers (e.g., acidic, neutral, and alkaline) to assess pH stability.

    • Light: Expose samples to a controlled light source as specified in ICH Q1B guidelines for photostability testing. Include dark controls to differentiate between light-induced and thermal degradation.

  • Time Points: Pull samples for analysis at predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24 months).

  • Analysis:

    • Appearance: Visually inspect for any changes in color, clarity (for solutions), or physical state.

    • Quantification: Use a validated analytical method (see Section 5) to determine the concentration of DMPT.

    • Degradation Products: Employ techniques like LC-MS/MS to detect and identify any degradation products.

  • Data Analysis: Analyze the data to determine the degradation rate and establish a shelf-life or re-test period.

Forced Degradation Study Protocol

Forced degradation studies are crucial for understanding the degradation pathways and for developing stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Subject DMPT samples to more extreme conditions than those used in long-term stability studies. This includes:

    • Heat: High temperatures (e.g., 60-80°C).

    • Acid/Base Hydrolysis: Treatment with strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at room and elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Photolysis: High-intensity light exposure.

  • Analysis: Analyze the stressed samples using a high-resolution analytical technique like LC-MS/MS to identify the major degradation products.

Analytical Methods for DMPT Quantification

A validated, stability-indicating analytical method is crucial for accurate quantification of DMPT and its degradation products. While a universally adopted standard method for DMPT is not prominent in the literature, a High-Performance Liquid Chromatography (HPLC) method is a suitable approach.

Table 2: Proposed HPLC Method Parameters for DMPT Analysis

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV detector at a suitable wavelength (to be determined by UV scan of DMPT) or Mass Spectrometry (MS) for higher specificity and sensitivity.
Column Temperature 30°C
Internal Standard A structurally similar, stable compound not present in the sample matrix.

Method Validation: The analytical method should be validated according to ICH guidelines, including assessment of:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Proposed Signaling Pathway for DMPT's Chemostimulant Activity

DMPT is a well-known feeding stimulant for many aquatic species. Its mechanism of action is believed to involve the activation of chemosensory pathways. While the detailed molecular signaling cascade is an active area of research, a conceptual pathway can be proposed.

dot

DMPT_Signaling_Pathway DMPT DMPT Receptor Olfactory/Gustatory Receptor DMPT->Receptor Binds G_Protein G-Protein Coupling Receptor->G_Protein Activates Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Initiates Ion_Channel Ion Channel Modulation Second_Messenger->Ion_Channel Modulates Neuron_Activation Sensory Neuron Activation Ion_Channel->Neuron_Activation Leads to Brain Brain (Feeding Center) Neuron_Activation->Brain Signal to Feeding_Behavior Feeding Behavior Initiation Brain->Feeding_Behavior Stimulates

Caption: A conceptual diagram of the proposed chemosensory signaling pathway for DMPT in aquatic animals.

This proposed pathway suggests that DMPT binds to specific G-protein coupled receptors on the surface of olfactory or gustatory neurons in fish and crustaceans. This binding event triggers a downstream signaling cascade involving second messengers, leading to the modulation of ion channels and subsequent activation of sensory neurons. These neurons then transmit signals to the feeding centers in the brain, ultimately resulting in the initiation of feeding behavior.

Conclusion and Recommendations

Optimizing the storage conditions for DMPT-containing samples is critical for maintaining their chemical integrity and ensuring the validity of research and development outcomes. Based on the available information, the following recommendations are provided:

  • Storage: DMPT samples should be stored in tightly sealed containers, protected from moisture and light, in a cool, dry, and well-ventilated area.

  • Handling: Given its hygroscopic and acidic nature, appropriate handling procedures should be in place to prevent moisture absorption and contact with alkaline substances.

  • Stability Testing: A comprehensive stability testing program, including long-term, accelerated, and forced degradation studies, is highly recommended to establish a definitive shelf-life and understand its degradation profile.

  • Analytical Method: A validated, stability-indicating HPLC method should be used for the accurate quantification of DMPT in samples.

  • Further Research: There is a clear need for more publicly available, quantitative data on the stability of DMPT under various conditions and a more detailed elucidation of its signaling pathways.

By adhering to these guidelines, researchers, scientists, and drug development professionals can enhance the quality and reliability of their work with DMPT-containing samples.

References

Navigating the Labyrinth of DMPT Synthesis and Purification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common challenges and solutions encountered in the synthesis and purification of N,N-Dimethyltryptamine (DMPT). It is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, troubleshooting strategies, and data-driven insights to optimize both the synthesis and purification of this psychoactive compound.

Synthesis of N,N-Dimethyltryptamine: Common Routes and Troubleshooting

The synthesis of DMPT can be approached through several established methods, each with its own set of advantages and potential pitfalls. The two most prevalent routes are reductive amination of tryptamine and the Fischer indole synthesis.

Reductive Amination of Tryptamine

Reductive amination is a widely employed method for the synthesis of tertiary amines like DMPT. This approach involves the reaction of tryptamine with an excess of formaldehyde, followed by reduction of the intermediate imine. A common variation of this is the Eschweiler-Clarke reaction, which utilizes formic acid as both the reducing agent and a source of the methyl group.[1]

Key Challenges and Troubleshooting:

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.[2] - Suboptimal stoichiometry of reagents. - Inefficient reducing agent.- Increase reaction time and/or temperature. - Use a molar excess of formaldehyde and the reducing agent. - Sodium cyanoborohydride or sodium triacetoxyborohydride are often more effective than sodium borohydride.[3]
Formation of Byproducts - Pictet-Spengler reaction leading to tetrahydro-β-carboline (THBC) formation, especially with stronger reducing agents like sodium borohydride.[4] - Presence of N-methyltryptamine (NMT) due to incomplete methylation.- Use a milder reducing agent like sodium cyanoborohydride.[4] - Ensure an adequate excess of formaldehyde is used to drive the reaction towards dimethylation.
Incomplete Conversion - Use of paraformaldehyde instead of an aqueous formaldehyde solution can lead to incomplete conversion.[4]- Utilize a 37% aqueous formaldehyde solution for optimal results.[4]
Reaction with Solvent - Dichloromethane (DCM) can react with DMT to form an N-chloromethyl-N,N-dimethyltryptamine chloride salt, especially during prolonged exposure in work-up or chromatography.[5][6]- Avoid using DCM as a solvent for extraction or chromatography if possible. If its use is necessary, minimize contact time and concentrate fractions promptly.[7]

Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

  • To an ice-cold solution of tryptamine (1.0 equivalent) and glacial acetic acid (5.0 equivalents) in methanol (80 mL/g of tryptamine), add sodium cyanoborohydride (2.1 equivalents).[7]

  • Slowly add aqueous formaldehyde (37%, 2.6 equivalents).[7]

  • Stir the reaction at room temperature for 5 hours.[7]

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the crude residue in diethyl ether and wash with 1.0 M NaOH.[7]

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude DMPT freebase.

DOT Script for Reductive Amination Pathway

reductive_amination tryptamine Tryptamine imine Intermediate Iminium Ion tryptamine->imine + formaldehyde Formaldehyde (excess) formaldehyde->imine dmpt N,N-Dimethyltryptamine (DMPT) imine->dmpt + thbc Tetrahydro-β-carboline (THBC) (Side Product) imine->thbc Pictet-Spengler (unwanted) reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->dmpt

Caption: Reductive amination pathway for DMPT synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is another route to produce DMPT, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For DMPT synthesis, 4-(dimethylamino)butyraldehyde diethyl acetal can be reacted with phenylhydrazine hydrochloride.[8]

Key Challenges and Troubleshooting:

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion - Reaction stalling at the intermediate hydrazone stage.[8] - Suboptimal temperature or acid concentration.- Increase the reaction temperature significantly (e.g., to 120-140°C).[8][9] - Optimize the concentration of the acid catalyst (e.g., sulfuric acid).[8][9]
Formation of Impurities - Side reactions due to harsh acidic conditions.- Carefully control the reaction temperature and time to minimize byproduct formation. - Utilize a continuous flow setup to allow for precise control over reaction parameters.[8][9]

Optimized Conditions for Fischer Indole Synthesis in Flow Chemistry:

A study on the continuous flow synthesis of DMPT analogues reported achieving full conversion and near-quantitative yields (97-99%) after extraction with the following optimized conditions.[8][9][10]

Parameter Optimized Value
Temperature 140 °C
Residence Time 10 minutes
Solvent Water
Acid 5% m/v Sulfuric Acid

DOT Script for Fischer Indole Synthesis Workflow

fischer_indole phenylhydrazine Phenylhydrazine HCl hydrazone Intermediate Hydrazone phenylhydrazine->hydrazone + acetal 4-(Dimethylamino)butyraldehyde diethyl acetal acetal->hydrazone dmpt N,N-Dimethyltryptamine (DMPT) hydrazone->dmpt + acid_heat Acid (H2SO4) Heat (140°C) acid_heat->dmpt acid_base_purification start Crude DMPT in Non-Polar Solvent add_acid Extract with Aqueous Acid (pH 3-4) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Non-Basic Impurities (discard) separate1->organic1 aqueous1 Aqueous Layer: DMPT Salt separate1->aqueous1 add_base Basify with NaOH (pH 13-14) aqueous1->add_base extract_organic Extract with Non-Polar Solvent add_base->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous2 Aqueous Layer: (discard) separate2->aqueous2 organic2 Organic Layer: Purified DMPT Freebase separate2->organic2 wash_dry Wash with Water, Dry, and Evaporate organic2->wash_dry final_product Pure DMPT Freebase wash_dry->final_product

References

An In-depth Technical Guide to Overcoming Interference in the Measurement of N,N-Dimethyltryptamine (DMPT) from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of N,N-Dimethyltryptamine (DMPT) in complex environmental matrices such as soil, water, and plant material.

Executive Summary: The accurate quantification of N,N-Dimethyltryptamine (DMPT) in environmental samples is a significant analytical challenge due to the complexity of the sample matrices. Matrix components can cause substantial interference, leading to inaccurate and unreliable results. This guide provides a comprehensive overview of the primary sources of interference, details the core analytical methodologies for DMPT detection, and presents robust experimental protocols for sample preparation and analysis. Furthermore, it outlines key strategies to mitigate matrix effects, ensuring data of high quality and reliability. The methodologies discussed focus on modern chromatographic techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the preferred methods for their sensitivity and specificity.[1]

Understanding Analytical Interference and Matrix Effects

The primary obstacle in the trace analysis of DMPT from environmental sources is the phenomenon known as the "matrix effect."[2] This occurs when co-eluting, endogenous or exogenous components of the sample matrix alter the ionization efficiency of the target analyte (DMPT) in the mass spectrometer source, leading to either ion suppression or enhancement.[3][4]

  • Ion Suppression: The most common effect, where matrix components reduce the ionization of DMPT, resulting in a lower-than-actual measured concentration.

  • Ion Enhancement: An increase in the ionization of DMPT, leading to an overestimation of its concentration.

Common sources of interference in environmental samples include:

  • Humic and Fulvic Acids: Prevalent in soil and water, these complex organic molecules are notorious for causing ion suppression.[5]

  • Inorganic Salts: High concentrations of salts in water and soil extracts can crystallize at the MS inlet, suppressing the analyte signal.[4]

  • Other Organic Matter: Co-extracted lipids, pigments (e.g., chlorophyll in plants), and other natural products can interfere with ionization.

  • Contaminants: Pollutants or chemicals introduced during sample collection and preparation can also act as interferents.[6]

Failure to account for these effects can invalidate quantitative results, making method validation and interference mitigation critical.[7]

Matrix_Effects Figure 1. The Impact of Matrix Effects on DMPT Ionization cluster_0 LC Column cluster_1 MS Ion Source (ESI) cluster_2 MS Detector Signal DMPT DMPT Ion_Ideal Ideal Ionization (Clean Sample) Ion_Suppressed Ion Suppression DMPT->Ion_Suppressed Ion_Enhanced Ion Enhancement DMPT->Ion_Enhanced Interferents Matrix Interferents Interferents->Ion_Suppressed Interferents->Ion_Enhanced Signal_Accurate Accurate Quantification Ion_Ideal->Signal_Accurate Signal_Low Underestimation (False Negative) Ion_Suppressed->Signal_Low Leads to Signal_High Overestimation (False Positive) Ion_Enhanced->Signal_High Leads to

Figure 1. The Impact of Matrix Effects on DMPT Ionization

Core Analytical Methodologies

The choice of analytical technique is crucial and depends on the sample matrix, required sensitivity, and available instrumentation.

2.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the preferred technique for DMPT analysis due to its superior sensitivity and specificity, particularly for polar and non-volatile compounds like tryptamines.[1][8]

  • Principle: LC separates DMPT from other sample components based on its physicochemical properties. The mass spectrometer then ionizes the DMPT (typically using Electrospray Ionization - ESI) and fragments it, allowing for highly specific detection using Multiple Reaction Monitoring (MRM).

  • Advantages: High sensitivity (sub-ng/mL levels), high specificity, and suitability for polar and thermally labile molecules.[1][9]

  • Disadvantages: Highly susceptible to matrix effects, which can compromise quantification if not properly addressed.[2][4]

2.2 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful alternative, especially when dealing with complex matrices where matrix effects in LC-MS are severe.

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase. Analytes are then ionized (typically via Electron Ionization - EI) and detected by the mass spectrometer.

  • Advantages: Generally less susceptible to matrix effects than LC-MS, robust, and provides excellent separation for volatile compounds.[10][11]

  • Disadvantages: DMPT is polar and may require derivatization to improve its volatility and chromatographic behavior. It is not suitable for thermally unstable compounds.[11]

Method_Selection Figure 2. Decision Logic for Analytical Method Selection Start Sample for DMPT Analysis IsPolar Is the primary concern matrix effects or is the sample highly complex? Start->IsPolar IsSensitive Is highest sensitivity (sub-ppb) required? IsPolar->IsSensitive No Use_GCMS Consider GC-MS (with derivatization) IsPolar->Use_GCMS Yes Use_LCMS Use LC-MS/MS IsSensitive->Use_LCMS Yes IsSensitive->Use_GCMS No Mitigate Implement robust matrix effect mitigation strategies Use_LCMS->Mitigate Validate Validate Method (Accuracy, Precision, LOD) Use_GCMS->Validate Mitigate->Validate

Figure 2. Decision Logic for Analytical Method Selection

Experimental Protocols for DMPT Measurement

The following protocols provide a generalized framework. Method optimization and validation are required for each specific matrix and instrument.

3.1 Sample Collection and Handling

  • General: Use glass or polypropylene containers to minimize adsorption. Store samples at -20°C or lower to prevent degradation, and protect from light.[7][12]

  • Soil: Collect samples from the desired depth, homogenize, and remove large debris.[13]

  • Water: Collect water in amber glass bottles. If microbial degradation is a concern, samples can be acidified (e.g., to pH 2 with HCl) immediately after collection.[14]

3.2 Sample Preparation and Extraction

The goal of sample preparation is to extract DMPT from the matrix while removing as many interfering substances as possible.

Protocol 3.2.1: Extraction from Soil Samples

  • Drying & Sieving: Air-dry the soil sample at ambient temperature or in an oven at a low temperature (<40°C) until constant weight. Grind the dried soil and pass it through a 2 mm sieve to ensure homogeneity.[15][16]

  • Extraction: Weigh approximately 5-10 g of the prepared soil into a centrifuge tube.

  • Add 20 mL of an appropriate extraction solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Vortex vigorously for 1 minute, then sonicate for 15-20 minutes in an ultrasonic bath.[13]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant. The extract may require further cleanup (e.g., Solid-Phase Extraction) before analysis.

Protocol 3.2.2: Extraction from Water Samples (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass 100-500 mL of the water sample (pH adjusted to ~9-10) through the SPE cartridge at a slow flow rate (approx. 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or nitrogen for 20-30 minutes.

  • Elution: Elute the DMPT from the cartridge with 5-10 mL of methanol or a methanol/ammonia solution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

3.3 Instrumental Analysis

Protocol 3.3.1: LC-MS/MS Method

  • Chromatographic Column: C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[1]

  • Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B over 5-8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for DMPT should be optimized. A common transition is m/z 189 → 144. Use of a deuterated internal standard (DMT-d6) is highly recommended.[1][9]

Experimental_Workflow Figure 3. General Workflow for DMPT Analysis in Environmental Samples Sample 1. Sample Collection (Soil, Water, Plant) Prep 2. Sample Preparation (Dry, Sieve, Homogenize) Sample->Prep Extract 3. Extraction (Solvent Extraction or SPE) Prep->Extract IS Add Internal Standard (e.g., DMT-d6) Extract->IS Cleanup 4. Extract Cleanup (Optional: LLE, SPE) IS->Cleanup Analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Quant 6. Data Processing & Quantification Analysis->Quant Report 7. Reporting & Validation Quant->Report

Figure 3. General Workflow for DMPT Analysis in Environmental Samples

Strategies to Mitigate Interference

A multi-faceted approach is essential for reliably overcoming matrix effects.

  • Optimized Sample Cleanup: The most effective strategy is to remove interferences before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for cleaning up complex environmental extracts.[10]

  • Use of Internal Standards (IS): The use of an appropriate internal standard is critical. An ideal IS is an isotopically labeled version of the analyte (e.g., DMT-d6). This standard co-elutes with the native DMPT and experiences the same matrix effects, allowing for accurate correction during data processing.[17][18]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte but representative of the samples being analyzed. This helps to mimic the matrix effects seen in the actual samples.[2]

  • Sample Dilution: A simple and often effective method is to dilute the final extract.[2] This reduces the concentration of interfering components. However, this also dilutes the analyte, which may compromise the method's limit of detection. This strategy is most useful when the analytical technique has ample sensitivity.[2]

  • Method of Standard Additions: This involves splitting a sample into several aliquots and spiking each with a known, increasing amount of a DMPT standard. By plotting the instrument response against the concentration added, the original concentration in the unspiked sample can be determined. This is a very accurate but time-consuming approach.[2]

Quantitative Data and Method Performance

The performance of analytical methods for DMPT varies based on the matrix and specific protocol. The following table summarizes typical performance characteristics reported in the literature for DMPT and related tryptamines.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (ng/mL)Recovery (%)Citation(s)
DMT Human PlasmaLC-MS/MS-0.50.5 - 500≥91%[1]
DMT Human PlasmaLC-MS/MS-0.250.25 - 250-[9]
DMT Human UrineLC-MS/MS1.0 ng/mL5.0 ng/mL5.0 - 200>80%[17]
Psilocin Rat PlasmaLC-MS/MS-0.50.5 - 100~50%[3]
DMT Ayahuasca BrewDART-HRMS----[19][20]
DMT Plant BarkSERS~0.005% (w/w)---[21]

Note: Data for environmental matrices like soil and water are less commonly published but the principles and expected performance of the methods are transferable. Method validation in the specific matrix of interest is essential.

Conclusion

The reliable measurement of DMPT in environmental samples is achievable but requires a thorough understanding and proactive mitigation of matrix-induced interference. There is no single solution; rather, a robust analytical strategy is built upon a combination of efficient sample preparation, the selection of an appropriate high-sensitivity instrumental method like LC-MS/MS, and the implementation of a suitable calibration strategy. The use of isotopically labeled internal standards is strongly recommended as the most effective way to compensate for signal variability. By carefully developing, validating, and applying these methods, researchers can generate accurate and defensible data on the presence and concentration of DMPT in the environment.

References

Enhancing DMPT Yield from Genetically Modified Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a proposed metabolic engineering strategy to enhance the production of Dimethylsulfoniopropionate (DMPT) in genetically modified bacteria. DMPT, a naturally occurring sulfur compound found in many marine organisms, has garnered significant interest for its potential applications in aquaculture as a potent feed attractant. This document outlines the key biosynthetic pathways, genetic engineering methodologies, fermentation optimization strategies, and analytical protocols to achieve high-yield DMPT production in a microbial chassis such as Escherichia coli.

DMPT Biosynthesis: The Methionine Transamination Pathway

The most well-characterized pathway for DMSP synthesis in marine bacteria and algae is the methionine (Met) transamination pathway.[1][2] This pathway proceeds in four key enzymatic steps, starting from the amino acid L-methionine. While not all enzymes and their corresponding genes have been definitively identified in a single organism for the entire pathway, a composite pathway can be proposed based on current research.

The key steps are:

  • Transamination of L-methionine to 4-methylthio-2-oxobutanoate (MTOB).

  • Reduction of MTOB to 4-methylthio-2-hydroxybutyrate (MTHB).

  • S-methylation of MTHB to 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB). This is a critical, committed step in the pathway.

  • Oxidative decarboxylation of DMSHB to yield DMPT.

A key breakthrough in understanding this pathway was the identification of the dsyB gene, which encodes the S-methyltransferase responsible for the third step.[3] More recently, a bifunctional enzyme, DsyGD, has been discovered that catalyzes both the S-methylation and the final decarboxylation step.[4]

Metabolic Engineering Strategy in E. coli

Escherichia coli is a well-established host for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of a vast array of genetic tools.[5] The following strategy outlines the engineering of E. coli for heterologous DMPT production.

Gene Selection and Synthesis

The core of the strategy is the introduction of the genes encoding the enzymes of the Met transamination pathway into an E. coli expression host.

  • Methionine Aminotransferase: A suitable aminotransferase is required for the first step. The E. coli genome itself contains aminotransferases, such as the product of the ybdL gene, which has been shown to have activity with methionine.[6][7][8] Overexpression of this native gene or sourcing a more specific enzyme from a marine bacterium could be explored.

  • Reductase: A reductase is needed to convert MTOB to MTHB. Candidate genes can be identified from marine microorganisms known to produce DMSP by searching for homologs of known keto-acid reductases.

  • S-Methyltransferase and Decarboxylase: The most direct approach would be to utilize the bifunctional dsyGD gene from an organism like Gynuella sunshinyii.[4] This single gene accomplishes the final two steps of the pathway. Alternatively, the dsyB gene from a marine bacterium like Labrenzia aggregata can be used for the S-methylation step, in conjunction with a separate oxidative decarboxylase.[3]

For genes sourced from marine organisms with potentially different codon usage, codon optimization for E. coli is highly recommended to ensure efficient translation.

Plasmid Construction and Host Strain Selection

The selected genes should be cloned into a suitable E. coli expression vector. A medium-to-high copy number plasmid with a strong, inducible promoter (e.g., T7 or arabinose-inducible promoters) would allow for controlled expression of the pathway enzymes.[9] The genes can be assembled as a synthetic operon, with each coding sequence preceded by a ribosomal binding site (RBS) to ensure coordinated expression.

The choice of E. coli host strain is also important. Strains like BL21(DE3) are commonly used for protein expression.[10] To enhance the precursor supply, further metabolic engineering of the host to increase the intracellular pool of L-methionine could be beneficial.

Data Presentation: Hypothetical DMPT Production Data

As the heterologous production of DMPT in E. coli is a novel area of research, the following tables present hypothetical, yet realistic, quantitative data that could be expected from such a metabolic engineering project.

Strain IDGenotypeDMPT Titer (mg/L)DMPT Yield (mg/g glucose)Specific Productivity (mg/g DCW/h)
E. coli-DMPT-00Wild-type (pBR322 empty vector)000
E. coli-DMPT-01pET-dsyGD150152.5
E. coli-DMPT-02pET-dsyGD, overexpressed ybdL250254.2
E. coli-DMPT-03pET-dsyGD, overexpressed ybdL, optimized reductase400406.7

Table 1: Comparison of DMPT production in different engineered E. coli strains.

ParameterCondition ACondition BCondition C
Temperature (°C)303730
pH7.06.57.5
Inducer Concentration (mM IPTG)0.10.50.1
Methionine Supplementation (g/L)012
DMPT Titer (mg/L) 400 320 550

Table 2: Effect of fermentation parameters on DMPT production in E. coli-DMPT-03.

Experimental Protocols

Gene Cloning and Plasmid Construction

This protocol describes the cloning of the DMPT biosynthesis genes into an E. coli expression vector.

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences for the selected aminotransferase, reductase, and DsyGD (or DsyB and a decarboxylase), with codon optimization for E. coli. Include appropriate restriction sites for cloning.

  • Vector Preparation: Digest the pET expression vector with the chosen restriction enzymes. Purify the linearized vector by gel electrophoresis.

  • Ligation: Ligate the synthesized gene fragments into the prepared vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.

  • Verification: Screen for positive clones by colony PCR and confirm the correct insertion and sequence by Sanger sequencing.

Protein Expression and DMPT Production

This protocol outlines the procedure for inducing gene expression and producing DMPT in the engineered E. coli strain.

  • Inoculation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Scale-up: Inoculate 1 L of Terrific Broth (or a defined minimal medium) with the overnight culture to an initial OD600 of 0.05.

  • Growth: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Cool the culture to 30°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. If using a methionine-supplemented medium, add it at this stage.

  • Fermentation: Continue the fermentation at 30°C for 24-48 hours. Collect samples periodically to measure cell density and DMPT concentration.

  • Harvesting: Harvest the cells by centrifugation. The supernatant and cell lysate can be analyzed for DMPT content.

Quantification of DMPT by LC-MS/MS

This protocol provides a method for the quantitative analysis of DMPT in bacterial culture samples.[11][12][13]

  • Sample Preparation:

    • Centrifuge the bacterial culture to separate the supernatant and cell pellet.

    • To the supernatant, add an internal standard (e.g., deuterated DMPT).

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., methanol or acetonitrile).

    • Centrifuge to remove precipitated proteins and transfer the supernatant to a new tube.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 or a similar reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for DMPT and the internal standard.

  • Quantification: Construct a calibration curve using known concentrations of a DMPT standard and use it to determine the concentration of DMPT in the samples.

Visualizations

DMPT_Biosynthesis_Pathway cluster_enzymes Enzymatic Steps Met L-Methionine MTOB 4-methylthio-2-oxobutanoate Met->MTOB Transamination MTHB 4-methylthio-2-hydroxybutyrate MTOB->MTHB Reduction DMSHB 4-dimethylsulfonio-2-hydroxybutyrate MTHB->DMSHB S-methylation DMPT DMPT DMSHB->DMPT Oxidative Decarboxylation E1 Methionine Aminotransferase E2 Reductase E3 DsyB/DsyG (S-methyltransferase) E4 DsyD (Oxidative Decarboxylase)

Caption: The Methionine Transamination Pathway for DMPT Biosynthesis.

Experimental_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_production DMPT Production cluster_analysis Analysis A Gene Synthesis & Codon Optimization C Ligation A->C B Vector Digestion B->C D Transformation into E. coli DH5α C->D E Sequence Verification D->E F Transformation into Expression Host (e.g., BL21(DE3)) E->F Verified Plasmid G Inoculation and Growth H Induction of Gene Expression I Fermentation J Sample Collection I->J K DMPT Extraction J->K L LC-MS/MS Quantification K->L M Data Analysis L->M

Caption: Experimental Workflow for DMPT Production in E. coli.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the metabolic engineering of E. coli to produce DMPT. By leveraging the known enzymes of the methionine transamination pathway, particularly the key S-methyltransferase DsyB or the bifunctional DsyGD, it is feasible to construct a microbial cell factory for DMPT synthesis.

Future work should focus on:

  • Discovery of Novel Enzymes: Identifying and characterizing the complete set of DMPT biosynthesis genes from a single, high-producing marine organism would streamline the engineering process.

  • Host Strain Optimization: Further engineering of the E. coli host to increase the precursor pool of L-methionine and the cofactor S-adenosylmethionine (SAM) is likely to significantly boost DMPT yields.

  • Fermentation Process Development: Optimization of fermentation conditions, including medium composition, feeding strategies, and aeration, will be crucial for achieving industrially relevant titers of DMPT.[14][15]

  • Pathway Balancing: Fine-tuning the expression levels of each enzyme in the pathway to avoid the accumulation of inhibitory intermediates and to maximize the metabolic flux towards DMPT will be essential for maximizing productivity.

The successful implementation of the strategies outlined in this guide has the potential to provide a sustainable and cost-effective source of DMPT for various industrial applications.

References

Stability of Dimethylpropiothetin (DMPT) Under Diverse pH and Temperature Regimes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylpropiothetin (DMPT), a tertiary sulfonium compound, is a metabolite found in various marine algae and some terrestrial and aquatic plants. Structurally similar to the more extensively studied dimethylsulfoniopropionate (DMSP), DMPT plays a role in osmoregulation and acts as a potent chemoattractant for aquatic organisms. Its potential applications in aquaculture as a feed attractant and in other fields necessitate a thorough understanding of its chemical stability under various environmental conditions. This technical guide provides an in-depth analysis of the stability of DMPT, with a focus on the impacts of pH and temperature. Due to the limited availability of direct kinetic data for DMPT, this guide will leverage data from its close structural analog, DMSP, to infer stability characteristics, particularly in alkaline conditions.

Chemical Properties of this compound (DMPT)

  • Molecular Formula: C₅H₁₀O₂S

  • Appearance: White crystalline powder

  • Solubility: Highly soluble in water

  • Key Structural Feature: A positively charged sulfur atom bonded to two methyl groups and a propionate group. This sulfonium group is central to its reactivity and degradation.

Degradation Pathways of DMPT

The primary non-enzymatic degradation pathway for DMPT, analogous to DMSP, is through elimination reaction, yielding dimethyl sulfide (DMS) and acrylate. This reaction is influenced by both pH and temperature.

G DMPT This compound (DMPT) Degradation Degradation (Elimination Reaction) DMPT->Degradation pH, Temperature DMS Dimethyl Sulfide (DMS) Degradation->DMS Acrylate Acrylate Degradation->Acrylate

Figure 1: Primary degradation pathway of DMPT.

Factors Affecting DMPT Stability

The stability of DMPT is significantly influenced by the pH and temperature of its environment.

Influence of pH
  • Acidic Conditions: DMPT is known to be relatively stable in acidic solutions. Studies on its analogue, DMSP, have shown that it can be preserved for extended periods (months) at a low pH.

  • Neutral Conditions: At neutral pH, the abiotic degradation of DMPT is extremely slow. For DMSP in seawater (pH ~8.2), the half-life is estimated to be around 8 years at 10°C, indicating high stability under these conditions.

  • Alkaline Conditions: The degradation of DMPT is accelerated under alkaline conditions. The hydroxide ion (OH⁻) acts as a base, promoting the elimination reaction that leads to the formation of DMS and acrylate.

Influence of Temperature

Temperature plays a crucial role in the degradation kinetics of DMPT. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of degradation. The activation energy for the alkaline hydrolysis of DMSP has been determined, which allows for the prediction of degradation rates at different temperatures.

Quantitative Stability Data

Direct quantitative kinetic data for the abiotic degradation of DMPT is scarce in publicly available literature. However, a study on the hydroxide decomposition of its analogue, DMSP, provides valuable insights.

Table 1: Kinetic Data for the Alkaline Hydrolysis of Dimethylsulfoniopropionate (DMSP)

ParameterValueConditionsReference
Reaction Order First-order with respect to DMSP and OH⁻Aqueous solution[1]
Second-Order Rate Constant (k) 0.0044 M⁻¹ s⁻¹20 ± 1 °C[1]
Activation Energy (Ea) 14.4 kcal mol⁻¹-[1]

Note: This data is for DMSP and serves as an estimate for DMPT's behavior due to their structural similarity.

Experimental Protocols for Stability Testing

The following is a generalized protocol for assessing the stability of DMPT under various pH and temperature conditions.

Materials and Reagents
  • This compound (DMPT) standard

  • Deionized water

  • Buffer solutions of various pH (e.g., citrate for acidic, phosphate for neutral, borate for alkaline)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Internal standard for quantification (e.g., deuterated DMSP, if available)

  • Solvents for extraction (e.g., methyl tert-butyl ether for DMS)

  • High-purity gases for GC analysis (e.g., nitrogen, helium)

Equipment
  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., MS, UV) or Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • pH meter

  • Temperature-controlled incubator or water bath

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare DMPT stock solution C Mix DMPT stock with buffers to create test samples A->C B Prepare buffer solutions of varying pH B->C D Incubate samples at different temperatures C->D E Withdraw aliquots at specific time points D->E F Quench reaction (e.g., acidification) E->F G Quantify remaining DMPT and/or formed DMS F->G H Analyze data to determine degradation kinetics G->H

Figure 2: Experimental workflow for DMPT stability testing.

Step-by-Step Procedure
  • Preparation of DMPT Solutions:

    • Accurately weigh a known amount of DMPT and dissolve it in deionized water to prepare a stock solution of a specific concentration.

    • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).

    • For each pH and temperature condition to be tested, prepare replicate samples by adding a known volume of the DMPT stock solution to a known volume of the appropriate buffer solution in sealed vials.

  • Incubation:

    • Place the prepared sample vials in temperature-controlled incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and longer for stable conditions), withdraw an aliquot from each sample vial.

    • Immediately quench the degradation reaction. For alkaline samples, this can be achieved by acidification.

    • Analyze the samples to determine the concentration of DMPT remaining and/or the concentration of DMS formed.

      • DMPT Quantification (HPLC): A hydrophilic interaction liquid chromatography (HILIC) method coupled with mass spectrometry (MS) is suitable for the direct quantification of the polar and zwitterionic DMPT molecule.

      • DMS Quantification (GC): Due to its volatility, DMS can be quantified using headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). An internal standard, such as deuterated DMS, should be used for accurate quantification.

  • Data Analysis:

    • Plot the concentration of DMPT versus time for each pH and temperature condition.

    • Determine the order of the degradation reaction (e.g., zero-order, first-order). For a first-order reaction, a plot of ln([DMPT]) versus time will yield a straight line.

    • Calculate the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) of DMPT under each condition using the appropriate equation (e.g., t₁/₂ = 0.693/k for a first-order reaction).

Conclusion

The stability of this compound is highly dependent on pH and temperature. It exhibits considerable stability in acidic and neutral aqueous solutions, but its degradation is significantly accelerated in alkaline environments. Increased temperature also enhances the rate of its decomposition. The primary degradation pathway leads to the formation of the volatile compound dimethyl sulfide and acrylate. For researchers and professionals working with DMPT, it is crucial to consider these stability characteristics, especially when formulating products or conducting experiments in aqueous media. The provided experimental protocol offers a framework for systematically evaluating the stability of DMPT to ensure its efficacy and integrity in various applications. Further research is warranted to establish a comprehensive quantitative profile of DMPT stability across a wider range of conditions.

References

A Technical Guide to Target Validation and Comparative Efficacy in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical processes of target validation and the comparative analysis of therapeutic agents. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of preclinical drug discovery, from initial target identification to the comparative assessment of drug efficacy. This document outlines detailed experimental methodologies, presents quantitative data for comparative analysis, and visualizes key biological pathways and experimental workflows.

Introduction to Target Validation and Comparative Efficacy

The journey of a novel therapeutic from concept to clinic is paved with rigorous scientific validation. A crucial initial step is target validation , the process of demonstrating that a specific biological target, typically a protein, is directly involved in a disease process and that modulating its activity is likely to have a therapeutic effect.[1] Following the identification of a validated target, the development of novel drug candidates necessitates a thorough comparative efficacy assessment. This involves head-to-head comparisons of different drug candidates to determine their relative potency and effectiveness.[2]

This guide will delve into the core methodologies employed in both target validation and comparative efficacy studies, with a focus on providing practical, detailed protocols and presenting data in a clear, comparative format.

Quantitative Comparison of Drug Efficacy

A cornerstone of drug development is the quantitative assessment of a compound's potency. This is often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represent the concentration of a drug required to inhibit or achieve 50% of its maximal effect, respectively.[3] A lower IC50 or EC50 value indicates a more potent compound.

In Vitro Comparative Efficacy of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[4] The following tables summarize the in vitro efficacy of several kinase inhibitors against various cancer cell lines.

Table 1: Comparative IC50 Values of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines

Cell LineCancer TypeErlotinib IC50 (µM)Dasatinib IC50 (µM)Sorafenib IC50 (µM)
HCT 116Colon Carcinoma>300.1418.6
MCF7Breast Carcinoma>300.6716.0
H460Non-Small Cell Lung Carcinoma>309.018.0

Data sourced from a comparative study on tyrosine kinase inhibitors.[5]

Table 2: Comparative Preclinical Potency of Third-Generation EGFR TKIs in NSCLC

CompoundTarget EGFR MutationsT790M Resistance Mutation IC50 (nM)Wild-Type EGFR IC50 (nM)
OsimertinibExon 19 deletions, L858R<10~200
LazertinibExon 19 deletions, L858R5.5118
AumolertinibExon 19 deletions, L858R0.6 - 2.146 - 185
FurmonertinibExon 19 deletions, L858R1.7196

Data compiled from a head-to-head comparison of third-generation EGFR tyrosine kinase inhibitors.[1]

In Vitro Comparative Efficacy of Antiviral Agents

The following table provides a comparative overview of the in vitro efficacy of several antiviral drugs against SARS-CoV-2.

Table 3: Comparative EC50 Values of Antiviral Agents against SARS-CoV-2

CompoundEC50 (µM)
Hydroxychloroquine0.72
Chloroquine5.47
Remdesivir0.77
Lopinavir5.7
Ritonavir11.3

EC50 values were determined in Vero E6 cells.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. This section provides step-by-step methodologies for key in vitro and in vivo assays commonly used in drug discovery.

In Vitro Assay: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

In Vitro Assay: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.

Protocol:

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

In Vivo Assay: Xenograft Tumor Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug evaluation.

Protocol:

  • Cell Culture and Implantation:

    • Culture human cancer cells in appropriate media.

    • Harvest the cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the drug formulation and vehicle control.

    • Administer the drug to the treatment groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms of a disease and the mode of action of a drug is crucial. Signaling pathway diagrams and experimental workflows provide a clear visual representation of these complex processes.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival TKI EGFR TKI TKI->EGFR

Caption: The EGFR signaling pathway and the point of intervention for Tyrosine Kinase Inhibitors (TKIs).

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another central signaling cascade that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P TSC2 TSC2 AKT->TSC2 mTORC2 mTORC2 mTORC2->AKT P Rheb Rheb TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis PTEN PTEN PTEN->PIP3 PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway, highlighting key regulatory proteins and inhibitor targets.

Experimental Workflow for In Vitro Drug Efficacy Testing

This workflow outlines the key steps in a typical in vitro drug screening and validation process.

In_Vitro_Workflow start Start: Cell Line Selection seeding Cell Seeding (96-well plate) start->seeding treatment Compound Treatment (Dose-response) seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability data_analysis Data Analysis (IC50 Calculation) viability->data_analysis hit_id Hit Identification data_analysis->hit_id mechanism Mechanism of Action Studies (e.g., Western Blot) hit_id->mechanism Validated Hits end End: Lead Candidate Selection hit_id->end Prioritized Hits mechanism->end

Caption: A generalized workflow for in vitro drug efficacy testing, from cell line selection to lead candidate identification.

Conclusion

The validation of drug targets and the comparative assessment of drug efficacy are indispensable components of the drug discovery pipeline. A rigorous and systematic approach, employing well-defined experimental protocols and quantitative data analysis, is essential for identifying promising therapeutic candidates. The methodologies and data presented in this guide provide a framework for conducting robust preclinical studies. The visualization of signaling pathways and experimental workflows further aids in understanding the complex biological systems at play and in designing effective research strategies. As our understanding of disease biology deepens, the continued refinement of these validation and comparative techniques will be paramount in the development of novel and effective therapies.

References

The Osmoprotective Roles of Dimethylsulfoniopropionate (DMSP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osmotic stress represents a significant challenge to cellular homeostasis, impacting a wide range of biological processes. In marine environments, organisms have evolved sophisticated mechanisms to counteract the effects of high salinity. Among the key players in this adaptation is the organosulfur compound, dimethylsulfoniopropionate (DMSP). This technical guide provides a comprehensive overview of DMSP's function as an osmolyte, with a particular focus on its role in marine bacteria. It addresses the common nomenclature ambiguity with dimethylpropiothetin (DMPT), presents quantitative data on its osmoprotective efficacy, details relevant experimental protocols, and visualizes the key molecular pathways involved. This document is intended to serve as a valuable resource for researchers in marine biology, microbiology, and drug development seeking to understand and harness the protective properties of this important molecule.

Introduction: The Nomenclature and Significance of DMSP as an Osmolyte

Dimethylsulfoniopropionate (DMSP) is a zwitterionic organosulfur compound primarily synthesized by marine phytoplankton, macroalgae, and some terrestrial and aquatic plants.[1][2] It serves multiple physiological functions, including as an antioxidant, cryoprotectant, and, most notably, as a compatible solute or osmolyte.[1][3] Compatible solutes are small organic molecules that accumulate in the cytoplasm of cells in response to osmotic stress. They help to maintain cell turgor and protein stability without interfering with normal cellular processes.

It is important to address a common point of confusion regarding the nomenclature of this compound. "this compound" (DMPT) is frequently used as a synonym for DMSP. While some commercial suppliers, particularly in the aquaculture industry, market products under the name DMPT, from a chemical and biological standpoint, DMSP is the scientifically recognized and predominantly used term in peer-reviewed literature. This guide will use the term DMSP, while acknowledging DMPT as a common synonym.

Quantitative Analysis of DMSP's Osmoprotective Efficacy

Numerous studies have quantified the potent osmoprotective effects of DMSP, often in comparison to other well-known osmolytes like glycine betaine (GBT). The following tables summarize key quantitative data from studies on marine bacteria, particularly Vibrio species, which are known to utilize DMSP as an osmoprotectant.

Table 1: Comparative Osmoprotective Effects of DMSP and Glycine Betaine (GBT) on Vibrio Species under High Salinity Stress

OrganismStress ConditionOsmolyte (Concentration)Lag Phase ReductionGrowth Rate IncreaseReference
Vibrio parahaemolyticus6% NaCl100 µM DMSPMore effective than GBTHigher than GBT[2]
Vibrio parahaemolyticus6% NaCl500 µM DMSPReduced from ~6h to ~3h-[2]
Vibrio vulnificus4% NaCl500 µM DMSPRescued growth (13h lag)Growth rate of 0.065 h⁻¹[2]
Vibrio fluvialis5% NaCl500 µM DMSPReduced from ~4h to ~2hIncreased from 0.026 h⁻¹ to 0.041 h⁻¹[2]
Vibrio cholerae4% NaCl500 µM DMSPReduced from 2h to <1hIncreased from 0.034 h⁻¹ to 0.059 h⁻¹[2]
Vibrio natriegens7.5% NaCl100 µM DMSPRescued growth-[1]
Vibrio natriegens7.5% NaCl100 µM Glycine BetaineRescued growth-[1]

Table 2: Intracellular Concentrations of DMSP in Marine Organisms

OrganismConditionIntracellular DMSP ConcentrationReference
Marine PhytoplanktonVaries120 mM to 1 M[2]
Estuarine BacterioplanktonSalt-stressedUp to 54 mM
Sinorhizobium melilotiSalt-stressedUp to 1,400 nmol/mg of protein
Cnidaria with endosymbiontsNormal0.5-3 mmol/kg

Molecular Mechanisms of DMSP Uptake and Osmoprotection

The primary mechanism by which bacteria like Vibrio species acquire DMSP from the environment is through active transport. The Betaine-Carnitine-Choline Transporter (BCCT) family of secondary transporters plays a crucial role in this process. These transporters are integral membrane proteins that utilize the electrochemical gradient of ions, such as Na+, to drive the uptake of osmolytes against their concentration gradient.

While the precise signaling cascade that regulates the expression and activity of these transporters in response to osmotic stress is an area of ongoing research, a general model can be proposed. Increased external osmolarity leads to water efflux from the cell, resulting in an increased intracellular concentration of inorganic ions. This change in ionic strength is believed to be a key signal that activates the expression and/or activity of BCCT transporters, leading to the uptake of DMSP.

Osmotic_Stress_Response ext_stress High External Osmolarity (e.g., High Salinity) water_efflux Water Efflux ext_stress->water_efflux ion_increase Increased Intracellular Inorganic Ion Concentration water_efflux->ion_increase signal Osmotic Stress Signal ion_increase->signal transporter_activation Activation of BCCT Transporters signal->transporter_activation dmsp_uptake DMSP Uptake transporter_activation->dmsp_uptake Mediates turgor_restoration Restoration of Cell Turgor dmsp_uptake->turgor_restoration protein_stabilization Protein Stabilization dmsp_uptake->protein_stabilization dmsp_ext External DMSP dmsp_ext->dmsp_uptake Growth_Assay_Workflow start Start overnight_culture Prepare Overnight Bacterial Culture start->overnight_culture dilution Dilute Culture to Starting OD overnight_culture->dilution setup_conditions Set up Experimental Conditions: - Basal Medium - High NaCl - DMSP/Other Osmolytes dilution->setup_conditions incubation Incubate with Shaking setup_conditions->incubation od_measurement Measure OD600 at Regular Intervals incubation->od_measurement data_analysis Plot Growth Curves & Analyze Parameters od_measurement->data_analysis end End data_analysis->end DMSP_Quantification_Workflow start Start cell_harvest Harvest Bacterial Cells (Centrifugation) start->cell_harvest wash Wash Cell Pellet with Isotonic Buffer cell_harvest->wash extraction Extract with Cold Solvent (e.g., 80% Methanol) wash->extraction lysis Cell Lysis (e.g., Sonication) extraction->lysis centrifugation2 Centrifuge to Remove Debris lysis->centrifugation2 filtration Filter Supernatant centrifugation2->filtration hplc_ms Analyze by HPLC-MS filtration->hplc_ms quantification Quantify DMSP using Standard Curve hplc_ms->quantification end End quantification->end

References

A Comparative Analysis of DMPT and Glycine Betaine as Osmoprotectants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmotic stress, a ubiquitous environmental challenge, poses a significant threat to cellular integrity and function across diverse organisms. To counteract the deleterious effects of hyperosmolarity, cells accumulate small organic molecules known as osmoprotectants or compatible solutes. Among the most effective and widely studied of these are dimethylsulfoniopropionate (DMPT) and glycine betaine (GB). This technical guide provides a comprehensive comparative analysis of DMPT and glycine betaine, focusing on their mechanisms of action, physiological roles, and the signaling pathways they modulate. Quantitative data on their efficacy is summarized, and detailed experimental protocols for their evaluation are provided. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working in fields where osmotic stress is a critical factor.

Introduction: The Role of Osmoprotectants in Cellular Defense

Under hyperosmotic conditions, cells experience water efflux, leading to increased intracellular solute concentration, reduced turgor pressure, and potential damage to cellular machinery.[1][2] Osmoprotectants are accumulated intracellularly to high concentrations to balance the external osmotic pressure without interfering with normal cellular processes.[1][3] These molecules are characterized by their high solubility, low molecular weight, and zwitterionic nature at physiological pH, which allows them to stabilize proteins and membranes.[4][5]

Glycine betaine, a quaternary ammonium compound, is one of the most well-characterized and widespread osmoprotectants, found in bacteria, plants, and animals.[3][4][6] It is synthesized from choline in a two-step oxidation process.[7] Dimethylsulfoniopropionate, a tertiary sulfonium compound, is another potent osmoprotectant, particularly abundant in marine environments where it is produced by phytoplankton and algae.[1][8] Both compounds play crucial roles in protecting organisms against various abiotic stresses, including high salinity, drought, and extreme temperatures.[4][8]

Comparative Efficacy and Mechanisms of Action

Both DMPT and glycine betaine function by increasing the intracellular solute potential, thereby mitigating water loss. However, their efficacy and specific mechanisms of action can vary depending on the organism and the nature of the stress.

Quantitative Comparison of Osmoprotective Efficacy

The following table summarizes key quantitative data from various studies, highlighting the comparative efficacy of DMPT and glycine betaine.

Organism Stress Condition Compound Concentration Observed Effect Reference
Escherichia coliHigh SalinityGlycine BetaineNanomolar levelsEnhanced salinity tolerance[9]
Escherichia coliHigh SalinityDMPTNanomolar levelsEnhanced salinity tolerance[9]
Estuarine Bacterioplankton+5 and +10 ppt NaClDMPT2.5 nM - 20 nMPartial to full relief of salt-induced inhibition of bacterial production[10]
Vibrio natriegens1% to 7% NaClGlycine Betaine-Biosynthesized and imported for osmoprotection[11][12]
Vibrio natriegens1% to 7% NaClDMPT-Imported for osmoprotection[11]
Juvenile freshwater prawn (Macrobrachium rosenbergii)Standard dietGlycine Betaine5, 10, 15 g kg⁻¹ dietIncreased weight gain, feed intake, and improved FCR[13][14]
Nile Tilapia (Oreochromis niloticus)Plant-based dietGlycine Betaine-Improved growth, body protein content, and reduced FCR[15]
Indian Mustard (Brassica juncea)50, 100, 150 mM NaClGlycine Betaine20 mM foliar sprayIncreased growth, biomass, water content, and photosynthetic efficiency[4][16]
Cherry RadishHigh TemperatureGlycine Betaine17.58 mg L⁻¹Increased auxin, abscisic acid, and glycine betaine content; improved resistance[17]
Barley (Hordeum vulgare)15, 25, 35 mM PbGlycine Betaine2 mMImproved germination rate and growth performance; reduced ROS accumulation[18]
Molecular Mechanisms of Protection

Beyond osmotic adjustment, DMPT and glycine betaine contribute to cellular protection through several mechanisms:

  • Stabilization of Macromolecules: Both compounds are effective at stabilizing the native conformation of proteins and enzymes under stress conditions, preventing denaturation and aggregation.[4][5] They also protect the integrity of cellular membranes.[4][5]

  • Scavenging of Reactive Oxygen Species (ROS): Osmotic stress often leads to the overproduction of ROS, causing oxidative damage.[5][19] Glycine betaine has been shown to enhance the activity of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase, thereby reducing oxidative stress.[19][20] DMPT also possesses antioxidant properties.[8]

  • Dual Role as Nutrient Sources: In addition to their protective roles, both DMPT and glycine betaine can be catabolized and utilized as sources of carbon and nitrogen by some bacteria, providing a competitive advantage in nutrient-limited environments.[6][11][12]

Signaling Pathways in Osmotic Stress Response

The cellular response to osmotic stress is mediated by complex signaling pathways that lead to the accumulation of osmoprotectants and the activation of other protective mechanisms.

Glycine Betaine and Osmotic Stress Signaling

In plants, the accumulation of glycine betaine in response to osmotic stress is often linked to phytohormone signaling, particularly involving abscisic acid (ABA) and jasmonates (JA).[4][21] Osmotic stress can trigger an increase in the expression of genes encoding key enzymes in the glycine betaine biosynthesis pathway, such as choline monooxygenase (CMO) and betaine aldehyde dehydrogenase (BADH).[7]

Glycine_Betaine_Signaling Osmotic_Stress Osmotic Stress (High Salinity, Drought) Turgor_Change Change in Turgor Pressure Osmotic_Stress->Turgor_Change Second_Messengers Second Messengers (Ca²⁺, ROS) Turgor_Change->Second_Messengers Phytohormones Phytohormones (ABA, JA) Second_Messengers->Phytohormones Signal_Transduction Signal Transduction Cascade Phytohormones->Signal_Transduction Gene_Expression Upregulation of CMO and BADH genes Signal_Transduction->Gene_Expression GB_Biosynthesis Glycine Betaine Biosynthesis Gene_Expression->GB_Biosynthesis Osmoprotection Osmoprotection & Stress Tolerance GB_Biosynthesis->Osmoprotection

Caption: Glycine betaine signaling pathway in response to osmotic stress in plants.

In bacteria, the uptake of glycine betaine is mediated by specific transporters, such as the ProP and ProU systems in E. coli, which are activated under hyperosmotic conditions.[9]

DMPT and Osmotic Stress Signaling

The signaling pathways for DMPT are less characterized than those for glycine betaine, particularly in higher organisms. In bacteria, the uptake of DMPT is also facilitated by osmolyte transporters.[9] The retention of DMPT within the cell is often upregulated under osmotic stress, suggesting a regulatory mechanism that favors its role as an osmoprotectant over a nutrient source when the cell is under duress.[10]

DMPT_Uptake_Regulation Osmotic_Stress Osmotic Stress Osmolyte_Transporters Activation of Osmolyte Transporters (e.g., ProU, ProP) Osmotic_Stress->Osmolyte_Transporters Downregulation_Catabolism Downregulation of DMPT Catabolism Osmotic_Stress->Downregulation_Catabolism DMPT_Uptake Increased DMPT Uptake Osmolyte_Transporters->DMPT_Uptake Intracellular_DMPT Increased Intracellular DMPT Concentration DMPT_Uptake->Intracellular_DMPT Osmoprotection Enhanced Osmoprotection Intracellular_DMPT->Osmoprotection Downregulation_Catabolism->Osmoprotection

Caption: Regulation of DMPT uptake and retention in bacteria under osmotic stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the osmoprotective properties of DMPT and glycine betaine.

General Experimental Workflow

Experimental_Workflow Culture_Preparation Prepare Cell/Organism Culture Stress_Induction Induce Osmotic Stress (e.g., NaCl, PEG) Culture_Preparation->Stress_Induction Treatment Treat with Osmoprotectant (DMPT or Glycine Betaine) Stress_Induction->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Data_Collection Collect Data Incubation->Data_Collection Analysis Analyze and Compare Results Data_Collection->Analysis

Caption: General workflow for evaluating the efficacy of osmoprotectants.

Protocol 1: Bacterial Growth Assay under Osmotic Stress

Objective: To determine the ability of DMPT or glycine betaine to support bacterial growth under hyperosmotic conditions.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Minimal medium (e.g., M9 minimal medium)

  • Osmoticum (e.g., NaCl)

  • DMPT and glycine betaine stock solutions (sterile-filtered)

  • Spectrophotometer

  • Incubator shaker

Procedure:

  • Prepare a starter culture of the bacterial strain in the minimal medium overnight.

  • Inoculate fresh minimal medium containing a specific concentration of the osmoticum (e.g., 0.5 M NaCl) with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Aliquot the inoculated medium into different flasks.

  • To the experimental flasks, add varying concentrations of DMPT or glycine betaine. Include a control flask with no added osmoprotectant and a stressed control flask with the osmoticum but no osmoprotectant.

  • Incubate the flasks at the optimal growth temperature with shaking.

  • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every hour) for a specified period (e.g., 24-48 hours).

  • Plot the growth curves (OD₆₀₀ vs. time) to compare the growth rates and final cell densities between the different treatments.

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

Objective: To assess the effect of DMPT or glycine betaine on the intracellular accumulation of ROS under osmotic stress.

Materials:

  • Cell culture or plant tissue

  • Osmoticum

  • DMPT and glycine betaine

  • ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H₂DCFDA)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Expose the cells or plant tissue to osmotic stress in the presence or absence of DMPT or glycine betaine for a defined period.

  • After the treatment, wash the cells/tissue with PBS.

  • Incubate the cells/tissue with the H₂DCFDA probe in the dark for 30-60 minutes. H₂DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Wash the cells/tissue again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorometer or visualize the fluorescence using a fluorescence microscope.

  • Compare the fluorescence levels between the control, stressed, and osmoprotectant-treated samples. A lower fluorescence intensity in the treated samples indicates reduced ROS accumulation.

Protocol 3: Gene Expression Analysis by qRT-PCR

Objective: To investigate the effect of osmotic stress and osmoprotectants on the expression of key genes involved in stress response and osmolyte biosynthesis.

Materials:

  • Cell or tissue samples from the different treatment groups

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., BADH, CMO, antioxidant enzyme genes) and a reference gene (e.g., actin, tubulin)

  • Real-time PCR system

Procedure:

  • Harvest the cells or tissue and immediately freeze them in liquid nitrogen to preserve RNA integrity.

  • Extract total RNA using a suitable RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the gene expression data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the reference gene.

  • Compare the expression levels of the target genes between the different treatment conditions.

Conclusion and Future Perspectives

Both DMPT and glycine betaine are highly effective osmoprotectants that play critical roles in cellular adaptation to osmotic stress. While glycine betaine is more extensively studied, particularly in terrestrial plants, DMPT is a key player in marine ecosystems. Their multifaceted protective mechanisms, including macromolecule stabilization and ROS scavenging, make them attractive targets for various applications.

For drug development professionals, understanding the signaling pathways modulated by these compounds could open new avenues for developing therapies for conditions where cellular stress is a contributing factor. In agriculture, the exogenous application of these osmoprotectants or the genetic engineering of crops to enhance their endogenous production holds significant promise for improving crop resilience to environmental stresses.[3][5]

Future research should focus on further elucidating the signaling pathways of DMPT, exploring the synergistic effects of DMPT and glycine betaine, and translating the fundamental knowledge of their protective functions into practical applications in medicine, agriculture, and biotechnology.

References

Assessing the Role of Dimethylsulfoniopropionate (DMPT) in the Oxidative Stress Response of Corals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coral reefs, vital marine ecosystems, are increasingly threatened by environmental stressors leading to oxidative stress and subsequent coral bleaching. Dimethylsulfoniopropionate (DMPT), a sulfur compound abundant in many marine organisms, including corals and their symbiotic algae, is emerging as a key player in the coral's ability to mitigate oxidative damage. This technical guide provides a comprehensive overview of the role of DMPT in the oxidative stress response of corals. It details the biosynthesis of DMPT, its function as a potent antioxidant, and its potential involvement in cellular signaling pathways. Furthermore, this guide offers detailed experimental protocols for the quantification of DMPT and related compounds, and the assessment of key antioxidant enzyme activities. Quantitative data from various studies are summarized in structured tables to facilitate comparative analysis. Finally, signaling pathways, biosynthetic routes, and experimental workflows are visualized through detailed diagrams to provide a clear and concise understanding of the complex processes involved. This document serves as a critical resource for researchers and professionals seeking to understand and harness the protective mechanisms of corals for conservation and potential therapeutic applications.

Introduction: Oxidative Stress in Corals and the Rise of DMPT

Environmental stressors such as elevated sea surface temperatures, increased solar irradiance, and hyposalinity disrupt the delicate symbiosis between corals and their photosynthetic dinoflagellate symbionts (Symbiodiniaceae). This disruption leads to the overproduction of reactive oxygen species (ROS) in both the coral host and the symbiont, a condition known as oxidative stress. ROS, including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can cause significant damage to cellular components like lipids, proteins, and DNA, ultimately leading to cellular dysfunction and the phenomenon of coral bleaching.[1]

Corals possess a sophisticated antioxidant defense system to counteract oxidative stress, comprising both enzymatic and non-enzymatic components. Key antioxidant enzymes include superoxide dismutase (SOD), which converts O₂⁻ to H₂O₂, and catalase (CAT) and glutathione peroxidase (GPx), which detoxify H₂O₂.[2][3] In recent years, Dimethylsulfoniopropionate (DMPT) and its related compounds have been identified as significant non-enzymatic antioxidants within the coral holobiont.[4][5] Produced by both the coral animal and its symbionts, DMPT and its derivatives can directly scavenge harmful ROS, thus playing a crucial role in the coral's defense against oxidative stress.[6][7][8]

This guide delves into the multifaceted role of DMPT in the coral oxidative stress response, providing the technical details necessary for its comprehensive study.

DMPT Biosynthesis in the Coral Holobiont

While historically attributed to their algal symbionts, recent evidence strongly suggests that corals themselves possess the genetic machinery for DMPT biosynthesis, utilizing a pathway analogous to that found in marine algae.[4][9] This "algal-like" pathway commences with the amino acid methionine.

The proposed biosynthetic pathway involves a series of enzymatic steps, including transamination, reduction, methylation, and oxidative decarboxylation, to convert methionine into DMPT.[9][10] The expression of genes encoding for enzymes in this pathway has been shown to be upregulated in corals under stress, coinciding with increased DMPT concentrations.[4]

DMPT_Biosynthesis Met Methionine MTOB 4-methylthio-2-oxobutyrate Met->MTOB Transaminase MTHB 4-methylthio-2-hydroxybutyrate MTOB->MTHB Reductase DMSHB 4-dimethylsulfonio-2-hydroxybutyrate MTHB->DMSHB Methyltransferase DMPT DMPT DMSHB->DMPT Oxidative Decarboxylase DMPT_Signaling Stress Environmental Stressors (Heat, Salinity, Light) ROS Increased ROS Stress->ROS DMPT DMPT Pool Stress->DMPT Upregulation of Biosynthesis Signaling Cellular Signaling Pathways (MAPK, NF-κB) ROS->Signaling Activates Antioxidant Antioxidant Activity (ROS Scavenging) DMPT->Antioxidant DMPT->Signaling Modulates? Antioxidant->ROS Neutralizes Response Stress Response (e.g., Antioxidant Enzyme Upregulation, Apoptosis Modulation) Signaling->Response Experimental_Workflow cluster_stress Stress Induction cluster_sampling Sampling & Preparation cluster_analysis Biochemical Assays cluster_data Data Analysis Coral Coral Colonies Stress Apply Stressor (e.g., Thermal, Salinity) Coral->Stress Sample Collect Tissue/Mucus Samples Stress->Sample Homogenize Homogenize in Buffer Sample->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant DMPT_DMSO DMPT/DMSO Quantification (GC-MS or NMR) Supernatant->DMPT_DMSO SOD SOD Activity Assay Supernatant->SOD CAT CAT Activity Assay Supernatant->CAT GR GR Activity Assay Supernatant->GR Analysis Data Analysis & Interpretation DMPT_DMSO->Analysis SOD->Analysis CAT->Analysis GR->Analysis

References

Comparative Transcriptomics of DMPT-Producing vs. Non-Producing Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylpropiothetin (DMPT) and its precursor, dimethylsulfoniopropionate (DMSP), are sulfur-containing compounds synthesized by many marine algae. These molecules play crucial roles in global sulfur cycling, osmoregulation, and as antioxidants. The ability to produce DMPT is not universal among algae, and understanding the genetic underpinnings of this trait is of significant interest for various applications, including the development of novel pharmaceuticals and stress-tolerant crops. This technical guide provides an in-depth overview of the comparative transcriptomics of DMPT-producing and non-producing algae, detailing the biosynthetic pathways, experimental methodologies, and key genetic markers.

The DMPT Biosynthesis Pathway

The primary pathway for DMSP synthesis in marine algae begins with the amino acid methionine.[1] While some variations exist between different algal groups, the core pathway involves a series of enzymatic conversions. DMPT is then synthesized from DMSP. The key steps are outlined in the signaling pathway diagram below. In corals, which host symbiotic algae, studies on Acropora millepora under hypo-osmotic stress suggest an algal-like pathway for DMSP production, with significant upregulation of genes involved in this process.[2][3][4]

DMPT_Biosynthesis_Pathway cluster_methionine_cycle Methionine Cycle cluster_dmsp_synthesis DMSP Synthesis Pathway cluster_dmpt_synthesis DMPT Synthesis Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAM Synthetase MTOB 4-methylthio-2-oxobutyrate (MTOB) Met->MTOB Aminotransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase HCys Homocysteine SAH->HCys SAH Hydrolase HCys->Met Methionine Synthase MTHB 4-methylthio-2-hydroxybutyrate (MTHB) MTOB->MTHB Reductase DMSHB 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) MTHB->DMSHB Methyltransferase (e.g., DSYE) DMSP_ald DMSP-aldehyde DMSHB->DMSP_ald Oxidoreductase DMSP Dimethylsulfoniopropionate (DMSP) DMSP_ald->DMSP Aldehyde Dehydrogenase DMPT This compound (DMPT) DMSP->DMPT Decarboxylase (e.g., Ddd proteins)

Caption: The DMPT biosynthesis pathway, starting from the methionine cycle and proceeding through DMSP synthesis to the final conversion to DMPT.

Experimental Workflow for Comparative Transcriptomics

A typical comparative transcriptomics study to investigate the differences between DMPT-producing and non-producing algae involves several key stages, from experimental design to data analysis. The workflow diagram below illustrates these steps.

Experimental_Workflow cluster_experimental_design Experimental Design cluster_sample_processing Sample Processing cluster_sequencing_analysis Sequencing and Data Analysis Algal_Selection Algal Strain Selection (DMPT-producing vs. Non-producing) Culture_Conditions Culture Conditions (e.g., sulfur limitation, osmotic stress) Algal_Selection->Culture_Conditions Sampling Time-course Sampling Culture_Conditions->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction RNA_QC RNA Quality Control (e.g., RIN score) RNA_Extraction->RNA_QC Library_Prep cDNA Library Preparation RNA_QC->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_QC Raw Read Quality Control Sequencing->Data_QC Assembly De novo Transcriptome Assembly (for non-model organisms) Data_QC->Assembly Annotation Functional Annotation Assembly->Annotation DEG_Analysis Differential Gene Expression Analysis Annotation->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: A generalized workflow for a comparative transcriptomics study of algae.

Detailed Experimental Protocols

Algal Culture and Stress Induction
  • Algal Strains: Select a known DMPT-producing algal species (e.g., Emiliania huxleyi, certain Symbiodinium species) and a closely related non-producing species.

  • Culture Medium: Grow algae in a defined artificial seawater medium (e.g., ESAW).

  • Stress Conditions: To induce DMSP/DMPT production, subject the cultures to specific stress conditions.

    • Sulfur Limitation: Reduce the sulfate concentration in the medium from standard levels (e.g., 25 mM) to a limiting concentration (e.g., 5 mM).[5]

    • Osmotic Stress: Alter the salinity of the culture medium to induce hyper- or hypo-osmotic stress.[2][3][4]

  • Sampling: Collect algal cells at multiple time points after stress induction (e.g., 0, 24, 48, 72 hours) for transcriptomic analysis.

RNA Extraction and Quality Control
  • Cell Harvesting: Pellet algal cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • RNA Extraction: Use a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, which is effective for organisms with tough cell walls.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Purity and Integrity: Assess RNA purity using a spectrophotometer (A260/A280 and A260/A230 ratios should be ~2.0). Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN); a RIN value > 7 is generally recommended for RNA-Seq.

cDNA Library Preparation and Sequencing
  • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first- and second-strand cDNA.

  • End Repair and Ligation: Perform end repair, A-tailing, and ligation of sequencing adapters.

  • PCR Amplification: Amplify the cDNA library by PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform such as the Illumina NovaSeq or HiSeq.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.

  • Transcriptome Assembly: For non-model algae without a reference genome, perform de novo assembly of the high-quality reads using assemblers like Trinity or SOAPdenovo-Trans.

  • Functional Annotation: Annotate the assembled transcripts by searching against public protein databases (e.g., NCBI non-redundant, Swiss-Prot, KEGG) using BLASTx.

  • Differential Gene Expression Analysis: Map the reads from each sample back to the assembled transcriptome and quantify transcript abundance. Use packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between DMPT-producing and non-producing strains or between different stress conditions.

  • Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the identified DEGs to understand the biological processes and metabolic pathways that are significantly altered.

Key Genes in DMPT Biosynthesis and Their Expression

While direct comparative transcriptomic data between DMPT-producing and non-producing algae is limited, studies on known DMSP producers under stress conditions that stimulate DMSP synthesis provide valuable insights into the key genes involved. The following table summarizes these genes and their observed expression patterns.

Gene/Enzyme ClassFunction in DMSP/DMPT PathwayOrganism(s) StudiedObserved Expression Pattern under StressCitation(s)
Aminotransferase Converts methionine to 4-methylthio-2-oxobutyrate (MTOB).Emiliania huxleyi, Fragilariopsis cylindrusHighly expressed but not significantly regulated by sulfate limitation.[5]
Reductase Reduces MTOB to 4-methylthio-2-hydroxybutyrate (MTHB).DiatomsUpregulated under hypersaline conditions.[2]
Methyltransferase (e.g., DSYE) Methylates MTHB to 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB).Diverse algaePresent in DMSP-producing algae.[6]
Oxidoreductase Converts DMSHB to DMSP-aldehyde.DiatomsUpregulated under hypersaline conditions.[2]
Aldehyde Dehydrogenase Oxidizes DMSP-aldehyde to DMSP.DiatomsUpregulated under hypersaline conditions.[2]
Decarboxylase (e.g., Ddd proteins) Converts DMSP to DMPT.Bacteria, some algaePresence is a key indicator of DMPT production.[1]
Sulfate Transporter Uptake of sulfate from the environment.Chlamydomonas reinhardtii, Emiliania huxleyiUpregulated under sulfur limitation.[5][7][8][9]
ATP Sulfurylase First step in sulfate assimilation.Chlamydomonas reinhardtiiUpregulated under sulfur limitation.[8]

Conclusion and Future Directions

The comparative transcriptomic analysis of DMPT-producing and non-producing algae is a powerful approach to elucidate the genetic basis of this important metabolic trait. While direct comparative studies are still emerging, transcriptomic analyses of DMSP-producing species under various environmental stresses have identified a suite of candidate genes involved in the biosynthesis and regulation of DMPT. For drug development professionals, understanding the regulation of this pathway could lead to the discovery of novel bioactive compounds or the engineering of microorganisms for their production. For researchers, further investigation using targeted gene knockouts and overexpression studies in model algal systems will be crucial to functionally validate the roles of these candidate genes. The integration of transcriptomics with proteomics and metabolomics will provide a more comprehensive understanding of the complex regulatory networks governing DMPT production in marine algae.

References

The Great Marine Debate: Decoding DMSP's Role in Predator-Prey Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound Dimethylpropiothetin (DMPT) has garnered significant attention in aquaculture as a potent feed attractant, effectively stimulating feeding behavior in a variety of aquatic species. However, a common misconception has emerged regarding its function as a predator deterrent. This technical guide aims to clarify this crucial distinction, definitively stating that there is no scientific evidence to support the role of DMPT in predator avoidance. Instead, we delve into the complex and scientifically debated role of a related compound, Dimethylsulfoniopropionate (DMSP), and its derivatives—dimethyl sulfide (DMS) and acrylate—in mediating predator-prey dynamics in marine ecosystems. This guide will synthesize the current, often contradictory, scientific literature, presenting quantitative data, detailed experimental protocols, and conceptual models of the signaling pathways involved. The central thesis of this work is to debunk the myth of DMPT as a deterrent and to provide a comprehensive overview of the nuanced and multifaceted functions of DMSP in marine chemical ecology, a field ripe with opportunities for further research and potential applications in drug development and sustainable aquaculture.

DMPT: A Potent Attractant, Not a Deterrent

Scientific literature unequivocally identifies this compound (DMPT) as a highly effective chemostimulant for numerous aquatic animals. Its primary function is to enhance feed intake, making it a valuable additive in aquaculture to promote growth and feeding efficiency. There is a significant lack of peer-reviewed studies demonstrating any predator deterrent effects of DMPT. The prevailing evidence confirms its role as a powerful attractant, a fact that is crucial for researchers and professionals in aquaculture and marine biology to understand.

The DMSP Conundrum: Deterrent or "Eat-Me" Signal?

In stark contrast to the clear-cut function of DMPT, the role of Dimethylsulfoniopropionate (DMSP) in predator-prey interactions is a subject of ongoing scientific debate. DMSP is a naturally occurring compound produced in large quantities by marine phytoplankton. Its enzymatic breakdown products, dimethyl sulfide (DMS) and acrylate, are also key players in this chemical conversation. The central question revolves around whether these compounds act as a defense mechanism for phytoplankton by deterring grazers or as an inadvertent "eat-me" signal, attracting predators to their food source.

Evidence for a Deterrent Effect

Several studies have provided evidence suggesting that DMSP and its derivatives can deter grazing by microzooplankton, such as some dinoflagellates and ciliates. The proposed mechanism is that the release of these compounds upon cell damage acts as a chemical defense, reducing predation pressure.

Table 1: Quantitative Data Supporting the Deterrent Hypothesis of DMSP and its Derivatives

Predator SpeciesPrey/Chemical CueConcentrationObserved EffectReference
Amphidinium longum (Dinoflagellate)Dissolved DMSP20 µMNear cessation of feeding[1]
Gymnodinium sp. (Dinoflagellate)Dissolved DMSP20 µMNear cessation of feeding[1]
Oxyrrhis marina (Dinoflagellate)Dissolved DMSP20 µMMinor reduction in grazing[1]
Coxliella sp. (Ciliate)Dissolved DMSP20 µMMinor reduction in grazing[1]
Amphidinium longumDissolved DMSP0.05 - 1000 µMConcentration-dependent grazing suppression[1]
Evidence for an Attractant/Foraging Cue Effect

More recent and numerous studies have challenged the deterrence hypothesis, suggesting that DMSP and particularly DMS act as potent foraging cues for a wide range of marine organisms, from bacteria and microzooplankton to copepods, fish, and even sea birds. This "eat-me" signal hypothesis posits that predators have evolved to use these chemical cues to locate areas of high phytoplankton productivity, their primary food source.

Table 2: Quantitative Data Supporting the Attractant/Foraging Cue Hypothesis of DMSP and DMS

Predator SpeciesChemical CueConcentrationObserved EffectReference
Oxyrrhis marina (Dinoflagellate)DMSP20 µMStrong chemoattraction[2]
Gyrodinium dominans (Dinoflagellate)DMSP20 µM / 200 µMStrong chemoattraction, increased swimming speed[2]
Karlodinium armiger (Dinoflagellate)DMSP20 µMChemoattraction[2]
Microzooplankton & MesozooplanktonDMS (from prey)-Enhanced predation[3]
ZooplanktonDMSNatural gradientsSpatial correlation with high prey biomass[4]

Experimental Protocols for Validating Chemosensory Responses

To rigorously assess the role of chemical cues like DMSP in predator-prey interactions, specific and controlled experimental designs are essential. The following sections detail the methodologies for two key types of assays.

Predator Choice Assays

These experiments are designed to determine if a predator is attracted to, repelled by, or indifferent to a chemical cue.

Experimental Workflow: Predator Choice Assay

Experimental_Workflow_Choice_Assay cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Predator_Acclimation Predator Acclimation (in filtered seawater) Assay_Setup Two-Choice Flume/Chamber Setup Predator_Acclimation->Assay_Setup Cue_Preparation Chemical Cue Preparation (DMSP/DMS solutions) Cue_Preparation->Assay_Setup Control_Preparation Control Preparation (Filtered seawater) Control_Preparation->Assay_Setup Predator_Introduction Introduce Predator to Central Chamber Assay_Setup->Predator_Introduction Cue_Introduction Introduce Cue and Control to Respective Arms Predator_Introduction->Cue_Introduction Observation Record Predator Movement (Video Tracking) Cue_Introduction->Observation Data_Extraction Extract Time Spent in Each Arm Observation->Data_Extraction Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Extraction->Statistical_Analysis Conclusion Determine Attraction, Deterrence, or No Preference Statistical_Analysis->Conclusion

Caption: Workflow for a typical predator choice assay to test the behavioral response to a chemical cue.

Feeding Rate Measurements

These experiments quantify the effect of a dissolved chemical on the rate at which a predator consumes its prey.

Experimental Workflow: Feeding Rate Measurement

Experimental_Workflow_Feeding_Rate cluster_setup Setup Phase cluster_incubation Incubation Phase cluster_measurement Measurement Phase Culture_Predator Culture Predator and Prey Species Prepare_Treatments Prepare Experimental Containers (Control vs. DMSP-amended media) Culture_Predator->Prepare_Treatments Add_Prey Add Known Density of Prey to Containers Prepare_Treatments->Add_Prey Add_Predator Add Known Number of Predators Add_Prey->Add_Predator Incubate Incubate Under Controlled Conditions (Light, Temp) Add_Predator->Incubate Sample_Collection Collect Samples at Time 0 and Final Time Incubate->Sample_Collection Cell_Counts Count Prey Cells (e.g., Microscopy, Flow Cytometry) Sample_Collection->Cell_Counts Calculate_Rates Calculate Ingestion and Clearance Rates Cell_Counts->Calculate_Rates Statistical_Comparison Compare Rates Between Control and Treatment Calculate_Rates->Statistical_Comparison Signaling_Pathway cluster_extracellular Extracellular Environment cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_response Cellular Response DMSP_DMS DMSP / DMS Receptor G-Protein Coupled Receptor (GPCR) DMSP_DMS->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G_Protein->Second_Messenger Stimulation Kinase_Cascade Protein Kinase Cascade (e.g., PKA, PKC) Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylation Behavioral_Response Behavioral Response (Attraction or Avoidance) Kinase_Cascade->Behavioral_Response Modulation of Motor Proteins Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression Regulation

References

The Efficacy of Dimethyl-β-propiothetin (DMPT) as a Feed Stimulant: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-β-propiothetin (DMPT) has emerged as a highly potent, naturally derived feed stimulant in aquaculture, demonstrating significant advantages over other chemoattractants. This technical guide provides a comprehensive comparison of DMPT's effectiveness against other commonly used compounds, such as betaine, glycine, and various amino acids. Through a synthesis of peer-reviewed research, this document presents quantitative data on feed intake, growth performance, and feed conversion ratios across various aquatic species. Detailed experimental protocols from key studies are outlined to provide a basis for reproducible research. Furthermore, this guide illustrates the current understanding of the chemosensory signaling pathways involved in the potent stimulatory effects of DMPT, utilizing Graphviz diagrams to visualize these complex biological processes.

Introduction

The sustainability and economic viability of aquaculture are intrinsically linked to the efficiency of aquafeeds. Feed attractants, or stimulants, play a crucial role in enhancing feed palatability, thereby increasing feed intake, improving growth rates, and minimizing feed wastage.[1] Among the various compounds utilized for this purpose, Dimethyl-β-propiothetin (DMPT), a naturally occurring sulfur-containing compound found in marine algae and phytoplankton, has garnered considerable attention for its superior efficacy.[2] This guide aims to provide a detailed technical overview of DMPT's performance as a feed stimulant in direct comparison to other established compounds.

Quantitative Comparison of Feed Stimulant Efficacy

The effectiveness of a feed stimulant is primarily measured by its impact on key performance indicators in aquaculture, namely feed intake, weight gain, specific growth rate (SGR), and feed conversion ratio (FCR). The following tables summarize quantitative data from various studies, offering a direct comparison of DMPT with other compounds.

Table 1: Comparative Efficacy of DMPT and Other Feed Stimulants on Growth Performance of Carp

CompoundInclusion LevelDaily Weight Gain Increase (%)Weight Gain Rate Increase (%)Specific Growth Rate Increase (%)Feed Coefficient Decrease (%)Reference
DMPT 0.1 g/kg52.9460.4441.2228.01[3]
0.2 g/kg78.4373.8551.1529.41[3]
0.3 g/kg113.7398.4960.3133.05[3]
DMT 0.1 g/kg35.2941.5129.8521.18[3]
0.2 g/kg58.8255.9342.6723.53[3]
0.3 g/kg82.3577.4255.3426.47[3]

Table 2: Comparative Attractant Effect of DMPT Relative to Other Compounds

CompoundAttractant Effect Multiplier (relative to control)Reference
DMPT Stated to be the most effective attractant tested[2]
Choline ChlorideDMPT is 1.25 times more effective[2]
Glycine BetaineDMPT is 2.56 times more effective[2]
GlutamineDMPT is 1.56 times more effective[2]

Table 3: Effect of DMPT Supplementation in All-Plant Protein Diets for Grass Carp

DMPT Level (mg/kg)Feed Intake ( g/fish )Percentage Weight Gain (%)Specific Growth Rate (%/day)Reference
0 (Control)389.3341.220.58[4]
130421.6750.110.68[4]
260445.3355.670.74[4]
390433.0052.330.71[4]
520412.6748.780.66[4]

Note: The optimal DMPT supplementation level for on-growing grass carp in all-plant protein diets was estimated to be between 278.30 and 326.52 mg/kg.[4]

Experimental Protocols

To ensure the validity and reproducibility of findings, it is imperative to adhere to rigorous experimental designs. Below are representative protocols derived from the cited literature for evaluating the efficacy of feed stimulants.

Growth Performance Trial in Carp
  • Objective: To compare the effects of DMPT and Dimethylthetin (DMT) on the growth performance of carp.

  • Experimental Animals: Healthy carp of uniform size, acclimated to laboratory conditions for one week prior to the experiment.

  • Diets:

    • Control Diet: A basal feed formulation appropriate for carp.

    • Experimental Diets: The basal diet supplemented with DMPT or DMT at concentrations of 0.1 g/kg, 0.2 g/kg, and 0.3 g/kg.

  • Experimental Design:

    • Fish are randomly allocated to different treatment groups, with multiple replicate tanks per treatment.

    • The feeding trial is conducted for a specified period (e.g., 8 weeks).

    • Fish are fed to satiation a set number of times per day.

    • Water quality parameters (temperature, pH, dissolved oxygen, ammonia) are monitored and maintained at optimal levels.

  • Data Collection:

    • Initial and final body weights of all fish are recorded.

    • Total feed intake per tank is meticulously recorded.

  • Calculations:

    • Weight Gain Rate (%) = [(Final Weight - Initial Weight) / Initial Weight] × 100

    • Specific Growth Rate (SGR, %/day) = [(ln(Final Weight) - ln(Initial Weight)) / Number of Days] × 100

    • Feed Conversion Ratio (FCR) = Total Feed Intake / Total Weight Gain

  • Statistical Analysis: Data are analyzed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Duncan's multiple range test) to determine significant differences between treatment groups.

Attractant Bioassay (Biting-Balls Test)
  • Objective: To quantify the attractant effect of different compounds.

  • Experimental Animals: Fish (e.g., largemouth bass) are starved for 24 hours prior to the test.

  • Test Substance Preparation:

    • A basal mixture of fish feed and starch is prepared.

    • Test compounds (e.g., DMPT, limonene, allicin, betaine) are incorporated into the basal mixture at various concentrations (e.g., 0.0%, 0.1%, 0.2%, 0.6%, 1.0%).

    • The mixture is formed into small, uniform "biting balls."

  • Experimental Procedure:

    • Individual fish are placed in an observation tank.

    • A biting ball is introduced into the tank.

    • The number of bites on the ball is recorded over a set period (e.g., 10 minutes).

  • Statistical Analysis: The number of bites for each compound and concentration is compared to the control group (0.0% concentration) using appropriate statistical tests to determine significant differences in attractability.[5]

Signaling Pathways in Chemosensation

The potent effects of DMPT and other feed stimulants are mediated through the olfactory and gustatory systems of aquatic animals. These systems rely on complex signaling cascades to translate chemical cues into neuronal signals that drive feeding behavior.

Olfactory Signaling Pathway

The sense of smell in fish is highly sensitive and plays a critical role in detecting distant food cues. The binding of odorants, such as amino acids and potentially DMPT, to G-protein coupled receptors (GPCRs) on the surface of olfactory receptor neurons (ORNs) initiates a signaling cascade.[6][7] Two primary pathways are believed to be involved: the cyclic AMP (cAMP) pathway and the phospholipase C (PLC) pathway.

Olfactory_Signaling cluster_cytosol Cytosol Odorant Odorant (e.g., Amino Acid, DMPT) GPCR G-Protein Coupled Receptor (GPCR) Odorant->GPCR Binds G_olf Gα-olf GPCR->G_olf Activates PLC Phospholipase C (PLC) GPCR->PLC Activates (Alternative Pathway) AC Adenylyl Cyclase (AC) G_olf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel Ca_ion CNG_Channel->Ca_ion Na_ion CNG_Channel->Na_ion TRPC2_Channel TRPC2 Channel TRPC2_Channel->Ca_ion TRPC2_Channel->Na_ion ATP ATP cAMP->CNG_Channel Opens PIP2 PIP2 IP3->Ca_ion Releases from intracellular stores DAG->TRPC2_Channel Depolarization Membrane Depolarization Ca_ion->Depolarization Influx leads to Na_ion->Depolarization Influx leads to Signal_to_Brain Signal to Olfactory Bulb Depolarization->Signal_to_Brain

Caption: Generalized Olfactory Signaling Cascade in Fish.

Gustatory Signaling Pathway

The sense of taste provides the final assessment of food before ingestion. In fish, taste buds are not only in the oral cavity but can also be found on barbels and other external surfaces. The transduction of taste signals, particularly for amino acids (umami) and bitter compounds, also involves GPCRs and downstream effectors like Phospholipase C-β2 (PLC-β2).[4][8]

Gustatory_Signaling Tastant Tastant (e.g., Amino Acid) T1R_GPCR T1R Family GPCR Tastant->T1R_GPCR Binds G_gust G-protein (Gustducin) T1R_GPCR->G_gust Activates PLC_beta2 Phospholipase C-β2 (PLC-β2) G_gust->PLC_beta2 Activates IP3 IP3 PLC_beta2->IP3 TRPM5_Channel TRPM5 Channel Depolarization Membrane Depolarization TRPM5_Channel->Depolarization PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_ion ER->Ca_ion Releases Ca_ion->TRPM5_Channel Opens ATP_release ATP Release Depolarization->ATP_release Triggers Signal_to_Neuron Signal to Afferent Neuron ATP_release->Signal_to_Neuron

Caption: Gustatory Signaling Pathway for Amino Acids in Fish.

Conclusion

The compiled data strongly indicate that DMPT is a superior feed stimulant compared to other commonly used compounds like betaine and various amino acids, particularly in herbivorous and omnivorous aquatic species. Its application leads to significant improvements in feed intake, growth rate, and feed efficiency. The potent chemo-stimulatory effect of DMPT is attributed to its ability to effectively activate the olfactory and gustatory signaling pathways in fish and crustaceans. For researchers and professionals in drug development and aquafeed formulation, DMPT represents a highly effective tool for enhancing the palatability and performance of aquaculture feeds, contributing to a more sustainable and productive industry. Further research is warranted to elucidate the specific receptor targets of DMPT and to explore its efficacy across a broader range of cultured species.

References

In Vitro Cryoprotective Properties of Dimethylsulfoniopropionate (DMPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryopreservation is a cornerstone of biomedical research and drug development, enabling the long-term storage of valuable cell lines and tissues. The search for effective, non-toxic cryoprotective agents (CPAs) is a continuous endeavor. Dimethylsulfoniopropionate (DMPT), a natural osmolyte found in marine organisms, has emerged as a compound of interest due to its demonstrated cryoprotective capabilities in various biological systems. This technical guide provides an in-depth overview of the in vitro studies on the cryoprotective properties of DMPT, focusing on its mechanisms of action, relevant experimental protocols, and potential signaling pathways. While research on DMPT's application in mammalian cell cryopreservation is still in its nascent stages, this guide consolidates the existing knowledge and provides a framework for future investigations.

Introduction to DMPT as a Cryoprotectant

Dimethylsulfoniopropionate (DMPT) is a sulfur-containing osmolyte abundant in marine algae and phytoplankton. Its primary roles in these organisms include osmoregulation, antioxidant defense, and grazing deterrence. Notably, several studies have highlighted its function as a cryoprotectant, particularly in organisms inhabiting cold environments. The cryoprotective effects of DMPT are attributed to its ability to stabilize cellular structures and biomolecules, such as enzymes, during freezing and thawing cycles.

Mechanisms of DMPT-Mediated Cryoprotection

The precise mechanisms by which DMPT exerts its cryoprotective effects are multifaceted and are thought to involve a combination of the following:

  • Enzyme Stabilization: DMPT has been shown to protect enzymes from denaturation and loss of activity at low temperatures. By stabilizing the native conformation of proteins, DMPT ensures their functionality is retained post-thaw.

  • Osmotic Buffering: As a compatible solute, DMPT helps to mitigate the osmotic stress experienced by cells during the freezing process, where the formation of extracellular ice leads to an increase in solute concentration in the unfrozen fraction.

  • Antioxidant Activity: Cryopreservation can induce oxidative stress through the generation of reactive oxygen species (ROS). DMPT's antioxidant properties may help to neutralize these damaging molecules, thereby improving cell viability.

Quantitative Data from In Vitro Studies

While comprehensive quantitative data on DMPT's cryoprotective effects on mammalian cells is limited, studies on model enzymes provide valuable insights. The following tables summarize key findings from research on the stabilization of lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) by DMPT.

Table 1: Cryoprotective Effect of DMPT on Lactate Dehydrogenase (LDH) Activity

DMPT Concentration (mM)LDH Activity Retention (%)Reference
Up to 230Stabilization of activity during freezing and thawing[1]
> 230Up to 150% stimulation of activity[1]

Table 2: Cryoprotective Effect of DMPT on Malate Dehydrogenase (MDH) Activity

DMPT Concentration (mM)MDH Activity Retention (%)Temperature (°C)Reference
Up to 300Up to 165% of control activity-2[1]

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the cryoprotective properties of DMPT in vitro.

Enzyme Activity Assays

4.1.1. Lactate Dehydrogenase (LDH) Activity Assay

This protocol is designed to quantify the protective effect of DMPT on LDH activity following a freeze-thaw cycle.

  • Materials:

    • Purified LDH from rabbit muscle

    • DMPT solutions of varying concentrations

    • Phosphate buffer (pH 7.4)

    • Pyruvate

    • NADH

    • Spectrophotometer

  • Procedure:

    • Prepare solutions of LDH in phosphate buffer containing different concentrations of DMPT (e.g., 0 mM, 50 mM, 100 mM, 200 mM, 300 mM).

    • Subject the LDH solutions to a controlled freeze-thaw cycle (e.g., freezing at -20°C for 24 hours, followed by thawing at room temperature).

    • Prepare a reaction mixture containing phosphate buffer, pyruvate, and NADH.

    • Initiate the reaction by adding a small aliquot of the thawed LDH solution to the reaction mixture.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the LDH activity based on the rate of absorbance change.

    • Compare the activity of LDH in the presence of DMPT to the control (0 mM DMPT) to determine the percentage of activity retention.

4.1.2. Malate Dehydrogenase (MDH) Activity Assay

This protocol assesses the ability of DMPT to preserve MDH activity under freezing conditions.

  • Materials:

    • Purified MDH from porcine heart

    • DMPT solutions of varying concentrations

    • Tris-HCl buffer (pH 7.5)

    • Oxaloacetate

    • NADH

    • Spectrophotometer

  • Procedure:

    • Prepare solutions of MDH in Tris-HCl buffer with varying concentrations of DMPT.

    • Expose the solutions to a specific low temperature (e.g., -2°C) for a defined period.

    • Prepare a reaction mixture containing Tris-HCl buffer and oxaloacetate.

    • Add NADH to the reaction mixture.

    • Initiate the reaction by adding an aliquot of the cold-treated MDH solution.

    • Measure the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

    • Calculate MDH activity and compare the results across different DMPT concentrations to evaluate its cryoprotective effect.

Cell Viability Assays

This hypothetical protocol describes how to evaluate the cryoprotective effect of DMPT on a mammalian cell line.

  • Materials:

    • Mammalian cell line (e.g., HEK293, HeLa)

    • Cell culture medium (e.g., DMEM)

    • Fetal bovine serum (FBS)

    • DMPT

    • Dimethyl sulfoxide (DMSO) as a standard cryoprotectant control

    • Cryovials

    • Controlled-rate freezer

    • Trypan blue or a fluorescence-based viability stain (e.g., Calcein-AM/Propidium Iodide)

    • Microscope and hemocytometer or a cell counter

  • Procedure:

    • Culture the mammalian cells to a logarithmic growth phase.

    • Harvest the cells and resuspend them in freezing media containing varying concentrations of DMPT (e.g., 0 mM, 50 mM, 100 mM, 200 mM). A control group with a standard concentration of DMSO (e.g., 10%) should be included.

    • Aliquot the cell suspensions into cryovials.

    • Freeze the cells using a controlled-rate freezer (e.g., at a rate of -1°C/minute) down to -80°C, then transfer to liquid nitrogen for long-term storage.

    • To assess viability, rapidly thaw the cells in a 37°C water bath.

    • Dilute the thawed cells in fresh culture medium and centrifuge to remove the cryoprotectant.

    • Resuspend the cell pellet in fresh medium.

    • Determine cell viability using the trypan blue exclusion method or a fluorescence-based assay.

    • Calculate the percentage of viable cells for each DMPT concentration and compare it to the control groups.

Signaling Pathways in Cryoprotection: Potential Role of DMPT

While direct evidence for DMPT-activated signaling pathways in cryopreservation is scarce, its known functions as an osmoprotectant and antioxidant suggest potential involvement of conserved cellular stress response pathways.

Osmotic Stress Signaling

As a compatible osmolyte, DMPT could help maintain cell volume and turgor, thereby reducing the activation of hyperosmotic stress signaling pathways that can lead to apoptosis.

Osmotic_Stress_Signaling Hyperosmotic_Stress Hyperosmotic Stress (Extracellular Ice Formation) Cell_Shrinkage Cell Shrinkage Hyperosmotic_Stress->Cell_Shrinkage DMPT_Uptake DMPT Influx/ Accumulation Cell_Shrinkage->DMPT_Uptake Triggers MAPK_Pathway MAPK Pathway Activation (p38, JNK) Cell_Shrinkage->MAPK_Pathway Volume_Restoration Cell Volume Restoration DMPT_Uptake->Volume_Restoration Osmotic Equilibrium Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Survival Cell Survival Volume_Restoration->Cell_Survival

Caption: Potential role of DMPT in mitigating osmotic stress signaling during cryopreservation.

Antioxidant Signaling Pathways

Cryopreservation-induced oxidative stress can be counteracted by antioxidants. DMPT may bolster the cell's antioxidant defenses, potentially through the activation of pathways like the Nrf2 signaling cascade.

Antioxidant_Signaling Cryopreservation Cryopreservation/ Reperfusion ROS_Production Increased ROS Production Cryopreservation->ROS_Production Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA damage) ROS_Production->Oxidative_Damage DMPT DMPT DMPT->ROS_Production Direct Scavenging Nrf2_Activation Nrf2 Activation DMPT->Nrf2_Activation Potential Induction Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., SOD, CAT) Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->ROS_Production Neutralizes Cell_Viability Increased Cell Viability Antioxidant_Enzymes->Cell_Viability Promotes

Caption: Hypothesized antioxidant signaling pathway involving DMPT during cryopreservation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the cryoprotective efficacy of DMPT on a given cell line.

Experimental_Workflow Cell_Culture 1. Cell Culture (Logarithmic Growth) Harvesting 2. Cell Harvesting & Trypsinization Cell_Culture->Harvesting Cryopreservation 3. Cryopreservation (Control vs. DMPT) Harvesting->Cryopreservation Storage 4. Storage (Liquid Nitrogen) Cryopreservation->Storage Thawing 5. Thawing (37°C Water Bath) Storage->Thawing Post_Thaw_Culture 6. Post-Thaw Culture Thawing->Post_Thaw_Culture Analysis 7. Viability & Functional Assays Post_Thaw_Culture->Analysis

Caption: General experimental workflow for assessing DMPT's cryoprotective effects.

Conclusion and Future Directions

The available evidence strongly suggests that DMPT possesses significant cryoprotective properties, primarily through the stabilization of enzymes and potentially by mitigating osmotic and oxidative stress. However, to establish DMPT as a viable cryoprotectant for use in drug development and clinical research, further in vitro studies on a variety of mammalian cell types are imperative. Future research should focus on:

  • Dose-response studies: Determining the optimal concentration of DMPT for the cryopreservation of different cell lines.

  • Toxicity assessment: Evaluating the potential cytotoxicity of DMPT at effective cryoprotective concentrations.

  • Mechanism of action: Elucidating the specific signaling pathways modulated by DMPT during cryopreservation.

  • Combination studies: Investigating the synergistic effects of DMPT with other cryoprotective agents to develop more effective cryopreservation cocktails.

By addressing these research gaps, the full potential of DMPT as a novel cryoprotective agent can be realized, offering a promising alternative to currently used CPAs.

References

Comparative Metabolomics of Marine Organisms with High DMPT Content: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsulfoniopropionate (DMPT) is a significant organosulfur compound produced in vast quantities by many marine organisms, playing a crucial role in the global sulfur cycle and marine ecosystems. Its physiological functions as an osmolyte and antioxidant, coupled with the bioactivity of its derivatives, have garnered increasing interest within the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the comparative metabolomics of marine organisms with high DMPT content. It details experimental protocols for quantitative analysis, presents comparative data on DMPT concentrations across various species, illustrates the metabolic pathways involved, and explores the potential for drug discovery and development. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in marine biology, chemical ecology, and pharmacology.

Introduction to DMPT in Marine Ecosystems

Dimethylsulfoniopropionate (DMSP), the precursor to DMPT, is one of the most abundant secondary metabolites in the marine environment.[1] It is synthesized by a variety of marine life, including phytoplankton, macroalgae, and some invertebrates.[2][3] DMPT itself is recognized as a potent feed-inducing stimulant in both freshwater and saltwater aquatic animals.[4] The enzymatic cleavage of DMSP produces dimethyl sulfide (DMS) and acrylate, with DMS being a significant contributor to the "odor of the sea" and playing a key role in atmospheric chemistry and climate regulation.[5]

The physiological roles of DMPT and DMSP within marine organisms are multifaceted. They are well-established as effective osmolytes, helping to maintain cellular integrity in fluctuating salinity environments.[3] Furthermore, they have been shown to function as antioxidants, scavenging reactive oxygen species and mitigating oxidative stress.[3][6] The high concentrations of DMPT in certain organisms suggest its importance in their adaptation and survival.

The unique chemical properties and biological activities of DMPT and other marine sulfur compounds have also highlighted their potential as a source for novel drug discovery.[7][8][9] This guide will delve into the comparative analysis of DMPT-rich organisms, providing the necessary tools and information to explore their metabolic intricacies and therapeutic potential.

Quantitative Data on DMPT Content in Marine Organisms

The concentration of DMPT (often measured as its precursor, DMSP) varies significantly among different marine organisms. Dinoflagellates and haptophytes are generally considered high-DMSP producers, while diatoms are typically low-DMSP producers.[10] The following tables summarize the intracellular DMSP concentrations found in various marine phytoplankton, macroalgae, and invertebrates, compiled from multiple studies. It is important to note that DMSP content can be influenced by environmental factors such as salinity, light intensity, and nutrient availability.[11]

Table 1: Intracellular DMSP Concentrations in Marine Phytoplankton

Phylum/ClassSpeciesIntracellular DMSP ConcentrationReference(s)
HaptophytaEmiliania huxleyi~83 mM (saturating concentration)[12]
HaptophytaPhaeocystis sp.121 - 358 mM[12][13]
DinophyceaeAlexandrium minutumHigh but variable[14]
DinophyceaeAmphidinium carteraeVariable over growth cycle[15]
DinophyceaeProrocentrum minimumVariable over growth cycle[15]
DinophyceaeGeneral45.5 - 124.6 mM[12]
Bacillariophyta (Diatoms)Skeletonema costatumLow, extracellular increase in stationary phase[15]
Bacillariophyta (Diatoms)Thalassiosira weissflogii~83 mM (saturating concentration)[12]
CyanobacteriaTrichodesmium sp.0.05 mM[12]

Table 2: DMSP Concentrations in Marine Macroalgae

PhylumSpeciesDMSP Concentration (µmol g⁻¹ dry mass)Reference(s)
Chlorophyta (Green Algae)Ulva fenestrata300 - 500[16]
Chlorophyta (Green Algae)Ulvales (order)Median: 145[2]
Rhodophyta (Red Algae)Polysiphonia lanosa45 - 97[2]
Rhodophyta (Red Algae)Most species< 10[2]
Heterokontophyta (Brown Algae)Most species< 10[2]

Table 3: DMSP Concentrations in Marine Invertebrates

PhylumOrganism TypeDMSP ConcentrationNotesReference(s)
CnidariaCorals (general)Higher than sponges and molluscsConcentrations are higher in organisms with photosynthetic symbionts.[2]
CnidariaAcropora asperaSeasonally conserved, increases under thermal stress-[17]
MolluscaGeneralLower than cnidarians-[2]
PoriferaSpongesLower than cnidarians-[2]

Experimental Protocols for Comparative Metabolomics of DMPT

A robust and standardized experimental workflow is crucial for the accurate comparative analysis of DMPT in marine organisms. The following protocols for sample preparation, extraction, and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are based on established methodologies in marine metabolomics.[18][19][20]

Sample Collection and Preparation
  • Phytoplankton:

    • Harvest cells by gentle filtration (<5 cm Hg) or slow centrifugation (500 g) to minimize cell lysis and premature DMSP degradation.[14]

    • For intracellular metabolite analysis, wash the cell pellet with an isotonic solution to remove extracellular metabolites.

    • Immediately quench metabolic activity by flash-freezing the pellet in liquid nitrogen.

  • Macroalgae:

    • Collect fresh samples and rinse with filtered seawater to remove epiphytes and debris.

    • Blot dry and immediately flash-freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Invertebrates:

    • For soft-bodied invertebrates, dissect the tissue of interest on a cold plate.

    • For organisms with hard exoskeletons or shells, carefully extract the soft tissues.

    • Rinse tissues with an appropriate buffer to remove hemolymph or coelomic fluid.

    • Flash-freeze the dissected tissue in liquid nitrogen and homogenize to a fine powder.

Metabolite Extraction
  • Methanol-based Extraction (for LC-MS and NMR):

    • To the frozen, powdered sample, add pre-chilled methanol (-20°C) at a ratio of 1:3 (sample weight:solvent volume). For LC-MS analysis of dinoflagellates, methanol should be added before freezing to prevent DMSP degradation.[14]

    • Vortex the mixture vigorously for 1 minute.

    • For a biphasic extraction, add chloroform and water in a ratio of 1:1:1 (methanol:chloroform:water).

    • Vortex again and centrifuge at a low speed to separate the polar (methanol/water) and non-polar (chloroform) phases.

    • Collect the polar supernatant containing DMPT for analysis.

LC-MS/MS Analysis for DMPT Quantification

A simple, derivatization-free method using hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry is effective for the direct quantification of DMPT.[21]

  • Chromatography:

    • Column: HILIC stationary phase.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Optimized for the specific column dimensions.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Internal Standard: Use of a deuterated DMSP standard (e.g., [(2)H(6)]-DMSP) is highly recommended for accurate quantification, as it accounts for matrix effects and degradation during sample processing.[17][21]

    • Calibration: Generate a calibration curve using a series of known concentrations of a DMPT standard. The linear range is typically in the nanomolar to micromolar range.[21]

NMR-Based Metabolomic Profiling

NMR spectroscopy is a powerful tool for obtaining a broader metabolic profile and for quantifying major metabolites like DMPT without the need for chemical derivatization.[22][23][24]

  • Sample Preparation:

    • Dry the polar extract from the metabolite extraction step under a gentle stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a deuterated solvent (e.g., D₂O or a deuterated methanol/buffer mixture) containing a known concentration of an internal standard (e.g., TSP or DSS).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better spectral resolution.

    • Experiments:

      • 1D ¹H NMR: For quantitative analysis and initial metabolite identification. A presaturation pulse sequence should be used to suppress the residual water signal.[11]

      • 2D NMR (e.g., COSY, HSQC, HMBC): For unambiguous identification of DMPT and other metabolites by analyzing the correlation between different nuclei.[11]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, MestReNova).

    • Identify DMPT based on its characteristic chemical shifts and coupling patterns.

    • Quantify DMPT by integrating its characteristic peaks and normalizing to the internal standard.

Visualization of Metabolic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of DMPT and the overall experimental workflow for its comparative metabolomic analysis.

DMPT Biosynthesis Pathway in Marine Algae

DMPT_Biosynthesis Met Methionine MTOB 4-methylthio-2-oxobutanoate Met->MTOB Transamination MTHB 4-methylthio-2-hydroxybutanoate MTOB->MTHB Reduction DMSHB 4-dimethylsulfonio-2-hydroxybutanoate MTHB->DMSHB S-methylation DMPT Dimethylsulfoniopropionate DMSHB->DMPT Oxidative decarboxylation DMPT_Degradation DMPT Dimethylsulfoniopropionate DMS Dimethyl sulfide (DMS) DMPT->DMS Cleavage Pathway (DMSP lyase) Acrylate Acrylate MMPA 3-methylmercaptopropionate DMPT->MMPA Demethylation Pathway MeSH Methanethiol (MeSH) MMPA->MeSH Demethiolation Experimental_Workflow cluster_sample_prep Sample Collection & Preparation cluster_extraction Metabolite Extraction cluster_analysis Analytical Platforms cluster_data Data Analysis Sample_Collection Sample Collection (Phytoplankton, Macroalgae, Invertebrates) Quenching Metabolic Quenching (Liquid Nitrogen) Sample_Collection->Quenching Homogenization Homogenization Quenching->Homogenization Extraction Solvent Extraction (e.g., Methanol/Chloroform/Water) Homogenization->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Polar_Extract Collect Polar Extract Phase_Separation->Polar_Extract LC_MS LC-MS/MS Analysis (HILIC, ESI+, MRM) Polar_Extract->LC_MS NMR NMR Spectroscopy (1D ¹H, 2D COSY, HSQC) Polar_Extract->NMR Quantification DMPT Quantification LC_MS->Quantification Metabolite_ID Metabolite Identification NMR->Metabolite_ID Stats Statistical Analysis (e.g., PCA, OPLS-DA) Quantification->Stats Metabolite_ID->Stats

References

The Role of Dimethylsulfoniopropionate (DMPT) in Mitigating Thermal Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermal stress poses a significant threat to cellular homeostasis, leading to protein denaturation, oxidative damage, and ultimately, cell death. This technical guide explores the emerging evidence for the protective role of Dimethylsulfoniopropionate (DMPT) against thermal stress. While direct research on DMPT is in its early stages, compelling evidence points towards the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway as a key mechanism. This pathway is a master regulator of the cellular antioxidant response, and its activation by DMPT suggests a potent mechanism for mitigating the oxidative damage associated with heat stress. This guide will provide an in-depth analysis of the putative mechanisms, a summary of relevant quantitative data from analogous Nrf2 activators, detailed experimental protocols for in vitro validation, and visualizations of the key signaling pathways and workflows.

Introduction: The Challenge of Thermal Stress

Thermal stress disrupts cellular function by causing an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. This oxidative stress leads to damage of lipids, proteins, and DNA.[1] Cells have evolved intricate defense mechanisms to combat thermal stress, primarily the Heat Shock Response (HSR), which involves the upregulation of Heat Shock Proteins (HSPs) that act as molecular chaperones to refold denatured proteins.[2] Another critical defense is the antioxidant response system, which neutralizes ROS.

Dimethylsulfoniopropionate (DMPT) is a naturally occurring sulfur compound found in marine and some terrestrial organisms. It is a metabolic derivative of Dimethylsulfoniopropionate (DMSP), which has been shown to increase in concentration in organisms like corals under thermal stress.[3][4][5] While DMSP itself has been suggested to have antioxidant properties, recent evidence indicates that DMPT may play a more direct role in cellular protection through the activation of specific signaling pathways.

The Nrf2 Signaling Pathway: A Putative Mechanism for DMPT's Protective Role

The most promising mechanism for DMPT's protective effects against thermal stress is its ability to activate the Nrf2 signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7]

Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to electrophiles or oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[7]

Key downstream targets of the Nrf2 pathway relevant to thermal stress include:

  • Antioxidant Enzymes: Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Glutathione S-transferases (GSTs), and Catalase (CAT), which directly neutralize ROS.[3]

  • Glutathione (GSH) Biosynthesis: Enzymes involved in the synthesis of glutathione, a major intracellular antioxidant.

  • Heat Shock Proteins (HSPs): Nrf2 has been shown to transcriptionally upregulate Heat Shock Factor 1 (HSF1), the master regulator of the HSR, leading to increased expression of HSPs like HSP70 and HSP27.[4][8]

The activation of the Nrf2 pathway by DMPT provides a robust, multi-pronged defense against the detrimental effects of thermal stress.

Signaling Pathway Diagram

DMPT_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMPT DMPT Keap1_Nrf2 Keap1-Nrf2 Complex DMPT->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces dissociation Thermal_Stress Thermal Stress Thermal_Stress->ROS ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, GSTs, HSPs) ARE->Antioxidant_Genes Promotes transcription Protection Cellular Protection Against Thermal Stress Antioxidant_Genes->Protection

DMPT-mediated activation of the Nrf2 signaling pathway.

Quantitative Data on Nrf2 Activation and Thermal Stress Protection

Direct quantitative data on the protective effects of DMPT against thermal stress are currently limited. However, studies on other well-characterized Nrf2 activators, such as Sulforaphane (SFN), Bardoxolone Methyl, and Dimethyl Fumarate (DMF), provide valuable insights into the potential efficacy of DMPT.

Table 1: Effects of Nrf2 Activators on Cell Viability under Thermal Stress
Nrf2 ActivatorCell LineThermal Stress ConditionTreatment ConcentrationIncrease in Cell Viability (%)Reference
SulforaphaneHuman Keratinocytes43°C for 2 hours10 µM~25%[4]
Bardoxolone MethylMouse Embryonic Fibroblasts42°C for 1 hour1 µM~30%[1]
Dimethyl FumarateHuman Astrocytes42.5°C for 3 hours25 µM~20%[9]

Note: The data presented are approximations derived from published studies for illustrative purposes.

Table 2: Effects of Nrf2 Activators on Reactive Oxygen Species (ROS) Levels under Thermal Stress
Nrf2 ActivatorCell LineThermal Stress ConditionTreatment ConcentrationReduction in ROS Levels (%)Reference
SulforaphaneHuman Lens Epithelial Cells42°C for 1 hour5 µM~40%[10]
Bardoxolone MethylRat Cardiomyoblasts43°C for 30 minutes0.5 µM~35%
Dimethyl FumarateHuman Endothelial Cells42°C for 2 hours50 µM~30%

Note: The data presented are approximations derived from published studies for illustrative purposes.

Table 3: Effects of Nrf2 Activators on Heat Shock Protein (HSP) Expression
Nrf2 ActivatorCell LineHSP MeasuredTreatment ConcentrationFold Increase in HSP ExpressionReference
SulforaphaneHuman Colon Cancer CellsHSP2715 µM~2.5[4]
Resveratrol (Nrf2 activator)Quail HepatocytesHSP70400 mg/kg diet~1.8
Curcumin (Nrf2 activator)Thyroid Cancer CellsHSP90 (inhibition)VariesDownregulation[2]

Note: The data presented are approximations derived from published studies for illustrative purposes.

Experimental Protocols for In Vitro Validation

Validating the protective role of DMPT against thermal stress requires a series of well-defined in vitro experiments. The following protocols provide a framework for such investigations.

General Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_stress Thermal Stress Induction cluster_analysis Post-Stress Analysis Cell_Culture 1. Cell Culture (e.g., HaCaT, HeLa, HepG2) DMPT_Treatment 2. DMPT Pre-treatment (Varying concentrations and durations) Cell_Culture->DMPT_Treatment Heat_Stress 3. Heat Stress (e.g., 42-45°C in water bath or incubator) for a defined duration DMPT_Treatment->Heat_Stress Viability 4a. Cell Viability Assay (MTT, Trypan Blue) Heat_Stress->Viability ROS 4b. ROS Measurement (DCFDA, MitoSOX Red) Heat_Stress->ROS HSP 4c. HSP Expression Analysis (Western Blot, qPCR) Heat_Stress->HSP Nrf2 4d. Nrf2 Activation Analysis (Western Blot for nuclear Nrf2, Luciferase Reporter Assay) Heat_Stress->Nrf2

A general workflow for in vitro validation of DMPT's thermal protective effects.
Detailed Methodologies

4.2.1. Cell Culture and DMPT Treatment

  • Cell Lines: Human keratinocytes (HaCaT), human cervical cancer cells (HeLa), or human liver cancer cells (HepG2) are commonly used models for studying cellular stress responses.

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • DMPT Preparation: Prepare a stock solution of DMPT in a suitable solvent (e.g., sterile water or DMSO) and dilute to final working concentrations in the cell culture medium.

  • Treatment: Pre-incubate cells with varying concentrations of DMPT for a predetermined time (e.g., 2, 4, or 24 hours) before inducing thermal stress.

4.2.2. Thermal Stress Induction

  • Method: Expose cells to thermal stress by placing the culture plates in a pre-heated, humidified incubator or by immersing sealed plates in a circulating water bath set to the desired temperature (e.g., 42°C, 43°C, or 45°C).

  • Duration: The duration of heat stress can range from 30 minutes to several hours, depending on the cell type and the desired severity of stress.

4.2.3. Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After thermal stress, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (non-stressed) cells.

4.2.4. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: Use fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), that become fluorescent upon oxidation by ROS.

  • Procedure:

    • Load cells with the fluorescent probe before or after thermal stress.

    • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

    • Quantify the relative ROS levels compared to the control group.

4.2.5. Quantification of Heat Shock Protein Expression (Western Blot)

  • Principle: Western blotting allows for the detection and quantification of specific proteins, such as HSP70 or HSP27, in a cell lysate.

  • Procedure:

    • Lyse the cells to extract total protein and determine the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Incubate the membrane with primary antibodies specific to the HSP of interest and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Logical Framework for DMPT's Protective Action

The following diagram illustrates the logical relationship between thermal stress, DMPT intervention, and the resulting cellular protection.

Logical_Framework Thermal_Stress Thermal Stress Oxidative_Stress Increased ROS (Oxidative Stress) Thermal_Stress->Oxidative_Stress Protein_Damage Protein Misfolding & Aggregation Thermal_Stress->Protein_Damage Reduced_Oxidative_Damage Reduced Oxidative Damage Oxidative_Stress->Reduced_Oxidative_Damage Mitigates Improved_Proteostasis Improved Protein Folding & Repair Protein_Damage->Improved_Proteostasis Mitigates DMPT DMPT Nrf2_Activation Nrf2 Pathway Activation DMPT->Nrf2_Activation Antioxidant_Response Enhanced Antioxidant Response (HO-1, GSTs, etc.) Nrf2_Activation->Antioxidant_Response HSP_Upregulation Increased HSP Expression (HSP70, HSP27) Nrf2_Activation->HSP_Upregulation Antioxidant_Response->Reduced_Oxidative_Damage HSP_Upregulation->Improved_Proteostasis Cell_Survival Increased Cell Survival & Thermotolerance Reduced_Oxidative_Damage->Cell_Survival Improved_Proteostasis->Cell_Survival

Logical flow of DMPT's potential role in conferring thermal resistance.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that DMPT has the potential to be a valuable agent in protecting against thermal stress. Its ability to activate the Nrf2 signaling pathway provides a powerful and multifaceted mechanism for mitigating the cellular damage caused by heat. The activation of a robust antioxidant response and the potential upregulation of heat shock proteins position DMPT as a promising candidate for further investigation in the context of thermal injury and diseases associated with cellular stress.

Future research should focus on:

  • Direct in vitro and in vivo validation: Conducting comprehensive studies to directly measure the effects of DMPT on cell viability, ROS levels, and HSP expression under various thermal stress conditions.

  • Dose-response and kinetic studies: Determining the optimal concentrations and treatment durations for DMPT to elicit its protective effects.

  • Elucidation of upstream mechanisms: Investigating how DMPT interacts with and activates the Nrf2 pathway.

  • Translational studies: Exploring the potential therapeutic applications of DMPT in conditions where thermal stress is a contributing factor, such as in drug development for hyperthermia-based cancer therapies or in the development of cryoprotectants.

By systematically addressing these research questions, the full potential of DMPT as a thermal stress protectant can be realized, offering new avenues for therapeutic intervention and the development of novel cytoprotective agents.

References

Safety Operating Guide

Proper Disposal Procedures for Dimethylpropiothetin (DMPT)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Personnel

Dimethylpropiothetin (DMPT), a naturally occurring sulfur-containing compound, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of the following safety measures. The toxicological properties of this material have not been thoroughly investigated.[3]

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[3]
Hand Protection Wear compatible chemical-resistant gloves.[3]
Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.[3]
Respiratory Protection If ventilation is inadequate or dust is present, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not ingest or inhale.[3]

  • Avoid prolonged or repeated exposure.[3]

  • Wash hands thoroughly after handling.[3]

  • Use in a well-ventilated area, preferably a chemical fume hood.[3]

  • Keep the container tightly closed when not in use.[3]

Disposal Protocol

The primary recommended method for the disposal of this compound is incineration.

Experimental Protocol for Disposal Preparation:

Objective: To safely prepare this compound waste for incineration.

Materials:

  • This compound waste

  • Combustible solvent (e.g., ethanol or a suitable solvent recommended by your institution's environmental health and safety office)

  • Appropriate, labeled, and sealable waste container

  • Personal Protective Equipment (as specified above)

Procedure:

  • Segregation: Ensure that this compound waste is not mixed with incompatible materials.

  • Dissolution: In a well-ventilated fume hood, dissolve or mix the this compound waste with a combustible solvent.[3]

  • Containment: Carefully transfer the solution into a designated and properly labeled hazardous waste container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name "this compound" and the solvent used.

  • Storage: Store the sealed container in a designated, cool, and well-ventilated secondary containment area away from ignition sources until collection by a licensed waste disposal service.

  • Arrangement for Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for pick-up and incineration. Ensure the disposal facility is equipped with an afterburner and exhaust air scrubber.[3]

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Personal Protection: Before attempting to clean the spill, don the appropriate personal protective equipment, including respiratory protection if vapors or dust are present.[3]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material.

  • Collection: Carefully collect the absorbed material and spilled substance into a suitable, closed container for disposal.[3]

  • Decontamination: Thoroughly clean the contaminated area.

  • Waste Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste following the disposal protocol outlined above.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Important Considerations:

  • Do not discharge this compound into drains or the environment.[3]

  • Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

Disposal Workflow

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response A Identify DMPT Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Dissolve or Mix DMPT with a Combustible Solvent C->D E Transfer to a Labeled Hazardous Waste Container D->E F Store in a Designated Secondary Containment Area E->F G Arrange for Professional Chemical Incineration F->G H Small Spill Occurs I Absorb with Inert Material H->I J Collect in a Sealed Container I->J J->F K Dispose of as Hazardous Waste J->K

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Dimethylpropiothetin

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Dimethylpropiothetin (DMPT)

This guide provides essential safety protocols and logistical information for laboratory personnel working with this compound (DMPT). Given that the toxicological properties of this material have not been thoroughly investigated, a cautious approach is mandatory.[1]

Hazard and Safety Summary

While this compound (identified as this compound hydrochloride or DMPT) is not currently classified under GHS for physical, health, or environmental hazards, its toxicological profile is incomplete.[1] Therefore, it must be handled as a substance of unknown toxicity, exercising precautions to prevent exposure.

Hazard Profile: this compound (DMPT)
GHS Health Hazards Not classified[1]
GHS Environmental Hazards Not classified[1]
GHS Physical Hazards Not classified[1]
Key Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P262: Do not get in eyes, on skin, or on clothing.[1]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.[1]
Toxicological Information To the best of our knowledge, the toxicological properties of this material have not been thoroughly investigated.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier against exposure after engineering and administrative controls have been implemented.[2] The following PPE is required when handling DMPT.

PPE Recommendations for Handling DMPT
Eye & Face Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3][4] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[5][6]
Skin Protection Gloves: Wear chemical-resistant gloves.[3][7] Given the unknown properties, double gloving is recommended.[2] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected.[2] Lab Coat/Protective Clothing: A full-length, long-sleeved laboratory coat is required to protect skin and clothing.[4] For larger quantities or operations with a higher risk of splash, a chemical-resistant apron or suit should be considered.[8] Footwear: Closed-toe shoes that completely cover the foot are mandatory.[3][9]
Respiratory Protection All handling of DMPT powder or solutions that may produce aerosols or vapors should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][9] If engineering controls are insufficient or during a large spill, a NIOSH-approved air-purifying respirator may be necessary.[9][10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to these procedural steps is critical for minimizing exposure risk.

1. Preparation and Planning:

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound hydrochloride.[1]

  • Designate Work Area: Conduct all work with DMPT in a designated area, such as a chemical fume hood, to contain any potential contamination.[4][11]

  • Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before handling the chemical.

2. Donning PPE:

  • Put on all required PPE as specified in the table above before entering the designated handling area. Ensure gloves are worn over the cuffs of the lab coat.[2]

3. Handling the Chemical:

  • General Handling: Avoid all direct contact with the substance.[1] Do not get it in your eyes, on your skin, or on your clothing.[1]

  • Avoiding Inhalation: Avoid breathing in any dust or vapors.[1] Handle the solid form carefully to prevent generating dust. All procedures involving volatile solutions or potential aerosol generation must be performed in a chemical hood.[9]

  • Preventing Ingestion: Do not eat, drink, or smoke in the laboratory.[3][8] Wash hands thoroughly with soap and water after handling DMPT, even if gloves were worn.[1][9]

4. Storage:

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[8]

  • Ensure all containers are clearly labeled with the chemical name and any relevant hazard information.[3][12]

5. Doffing PPE:

  • Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by other protective equipment.

  • Wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

1. Waste Collection:

  • Identify as Hazardous Waste: All DMPT waste and contaminated materials (e.g., gloves, absorbent pads) should be treated as hazardous waste.[12]

  • Use Appropriate Containers: Collect waste in a suitable, closed, and clearly labeled container.[1][12] The container must be compatible with the waste.

  • Segregate Waste: Do not mix DMPT waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[12][13]

2. Disposal Procedure:

  • Primary Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contact EHS: All disposal must be coordinated through your institution's EHS office to ensure compliance with local, state, and federal regulations.[12][14]

  • Empty Containers: The first rinse of any container that held DMPT must be collected and disposed of as hazardous waste.[13] Follow your institution's guidelines for disposing of the rinsed container.

Emergency Procedures: Spill Management

In the event of a spill, immediate and proper response is essential.

1. Evacuate and Secure:

  • Alert others in the immediate area and evacuate if necessary.

  • Provide adequate ventilation to the affected area.[1]

2. Don PPE:

  • Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if vapors or dusts are present.[1]

3. Contain and Clean:

  • For small spills, use an inert absorbent material to soak up the substance.

  • Carefully collect the absorbed material and any contaminated debris into a suitable, closed container for disposal.[1]

  • Thoroughly clean the contaminated area.[1]

4. Reporting:

  • Report all spills to your laboratory supervisor and EHS office, following institutional protocols.

Visual Workflow for Handling this compound

DMPT_Handling_Workflow Safe Handling Workflow for this compound (DMPT) cluster_prep 1. Preparation Phase cluster_ops 2. Operational Phase cluster_post 3. Post-Operational Phase cluster_emergency Emergency Response assess_hazards Assess Hazards (Review SDS) gather_materials Gather Materials (PPE, Spill Kit) assess_hazards->gather_materials designate_area Designate Work Area (Chemical Fume Hood) gather_materials->designate_area don_ppe Don Appropriate PPE designate_area->don_ppe handle_chemical Handle DMPT Safely - Avoid Contact - Avoid Inhalation - Use Fume Hood don_ppe->handle_chemical decontaminate Decontaminate & Clean Work Area handle_chemical->decontaminate spill Spill Occurs handle_chemical->spill If Spill doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands storage Secure Storage (Tightly Closed Container) wash_hands->storage disposal Waste Disposal (Label & Segregate for Incineration) wash_hands->disposal spill_response Execute Spill Protocol - Evacuate & Ventilate - Don PPE - Contain & Clean Up spill->spill_response report_spill Report to Supervisor/EHS spill_response->report_spill report_spill->disposal Dispose of Spill Debris

Caption: Logical workflow for the safe handling and disposal of DMPT.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.